4-(Trifluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSANVPHHXDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186633 | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-12-1 | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to 4-(Trifluoromethoxy)benzoic Acid (CAS 330-12-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful modulator of physicochemical and pharmacological properties. 4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1) is a principal building block that provides this valuable moiety. Its structure, featuring a carboxylic acid handle on a phenyl ring substituted with a trifluoromethoxy group, makes it a versatile intermediate for creating a diverse range of biologically active compounds, from antifungal and antimalarial agents to materials for advanced coatings.[1][2]
This guide offers an in-depth technical overview of this compound, providing not just core data, but also the scientific rationale behind its synthesis, reactivity, and application. The insights herein are designed to empower researchers to leverage this compound's full potential in their discovery and development pipelines.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectral characteristics is fundamental to its effective use. The trifluoromethoxy group significantly influences the electronic nature and lipophilicity of the benzoic acid core.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 330-12-1 | [2][3] |
| Molecular Formula | C₈H₅F₃O₃ | [2][3] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 150-154 °C | [1] |
| Purity | ≥96-98% (typical) | [2][4] |
| Synonyms | p-Trifluoromethoxybenzoic acid, α,α,α-Trifluoro-p-anisic acid | [2][5] |
Spectroscopic Signature
The following data represent typical spectral characteristics used for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons. In a typical solvent like DMSO-d₆, one would expect two doublets in the aromatic region (approx. 7.4-8.1 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. A broad singlet at higher chemical shift (>12 ppm) is indicative of the acidic carboxylic proton.[6]
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxyl carbon (~166 ppm), the aromatic carbons, and the highly deshielded carbon of the -OCF₃ group (a quartet due to C-F coupling, ~120 ppm).[5]
-
¹⁹F NMR: A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.
-
Infrared (IR) Spectroscopy: Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[7]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 206.[3]
Synthesis and Purification: A Validated Protocol
Reliable access to high-purity material is critical. A common and efficient laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 4-(trifluoromethoxy)benzonitrile.[1]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(trifluoromethoxy)benzonitrile (e.g., 1.0 eq, 21.4 mmol, 4.0 g), glacial acetic acid (3 volumes, 12 mL), water (3 volumes, 12 mL), and concentrated sulfuric acid (3 volumes, 12 mL).[1]
-
Scientist's Insight: The use of a mixture of acetic acid and water provides a suitable solvent system for both the starting material and the reagents. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the hydrolysis of the nitrile to the carboxylic acid.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously overnight.[1]
-
Scientist's Insight: The elevated temperature is necessary to overcome the activation energy for nitrile hydrolysis, which can be slow. Overnight reaction ensures complete conversion.
-
-
Work-up: After cooling to room temperature, cautiously pour the reaction mixture into a beaker containing water (e.g., 100 mL). This will precipitate the crude product.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]
-
Purification and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[1]
-
Self-Validation: The purity of the synthesized product should be confirmed by melting point analysis and spectroscopy (NMR, IR). A sharp melting point close to the literature value (150-154 °C) indicates high purity.
-
Reactivity and Strategic Applications in Drug Design
The utility of this compound lies in the distinct reactivity of its two functional groups and the powerful electronic properties imparted by the -OCF₃ substituent.
The Role of the Trifluoromethoxy (-OCF₃) Group
The -OCF₃ group is a lipophilic, electron-withdrawing substituent that significantly impacts a molecule's properties.[8] Unlike the related trifluoromethyl (-CF₃) group, the oxygen atom provides a subtle modulation of its electronic effects.
-
Enhanced Lipophilicity: The -OCF₃ group increases lipophilicity, which can improve a drug candidate's ability to cross cell membranes and enhance permeability.[8][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes).[8][10] This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.
-
Modulation of pKa: As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid proton, which can influence ionization state, solubility, and receptor binding interactions.
-
Bioisosterism: The trifluoromethoxy group can serve as a bioisostere for other groups, like chlorine, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[8][9]
Key Chemical Transformations
The carboxylic acid moiety is a versatile chemical handle for derivatization, most commonly through amide and ester bond formation.
Caption: Key derivatization reactions of the carboxylic acid group.
Protocol: Amide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.
-
Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling agent (e.g., EDC, HATU; ~1.1 eq) and an activator (e.g., HOBt; ~1.1 eq). Stir at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA; ~2.0 eq) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Perform a standard aqueous work-up and purify the resulting amide by column chromatography or recrystallization.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[11] When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[11]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][11]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive carboxylic acid handle and the powerful trifluoromethoxy group provides a reliable platform for synthesizing novel compounds with enhanced metabolic stability, permeability, and biological activity. By understanding the principles outlined in this guide, researchers can confidently and effectively incorporate this valuable building block into their synthetic and drug discovery programs.
References
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An In-depth Technical Guide to 4-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzoic acid, a versatile building block in modern chemical synthesis. We will delve into its fundamental properties, reactivity, applications, and essential experimental protocols, offering field-proven insights for its effective utilization in research and development.
Section 1: Core Chemical and Physical Properties
This compound is a substituted benzoic acid derivative characterized by the presence of a trifluoromethoxy group at the para position of the benzene ring.[1] This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior and applications.
Molecular Identity and Physical Characteristics
A summary of the key identifiers and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H5F3O3 | [1][2][3] |
| Molecular Weight | 206.12 g/mol | [1][2][3] |
| CAS Number | 330-12-1 | [2][3] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 150-155 °C | [2][3] |
| Synonyms | p-Trifluoromethoxybenzoic acid, α,α,α-Trifluoro-p-anisic acid | [1][2] |
Structural Representation
The chemical structure of this compound is fundamental to understanding its reactivity. The carboxylic acid group is an electron-withdrawing group, while the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic.
Caption: Chemical structure of this compound.
Section 2: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the carboxylic acid and the trifluoromethoxy moieties.
The trifluoromethoxy group is a potent electron-withdrawing group, which increases the acidity of the carboxylic acid proton. This heightened acidity makes it a valuable reagent in reactions where proton transfer is a key step. Furthermore, the trifluoromethoxy group imparts increased lipophilicity to molecules, a property that is often desirable in drug design to enhance membrane permeability and bioavailability.[4]
The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. Its enhanced reactivity due to the electron-withdrawing trifluoromethoxy group can be advantageous in facilitating these transformations under milder conditions.
Section 3: Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[2][5]
Pharmaceutical Development
The unique properties conferred by the trifluoromethoxy group make this compound a valuable building block in drug discovery.[2] Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.[2] For instance, it has been used in the synthesis of compounds targeting inflammatory diseases and as a component of novel antibacterial agents.[2][6] The trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidation.[4]
Agrochemicals
In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[2] The trifluoromethoxy group can enhance the efficacy and selectivity of the active ingredients.[2]
Materials Science
This compound also serves as an important intermediate in the production of fluorinated materials, which are finding increasing use in the development of advanced coatings and polymers.[2]
Section 4: Experimental Protocols
The following section details a representative synthetic protocol involving this compound.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrolysis of 4-(trifluoromethoxy)benzonitrile.[3]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-(trifluoromethoxy)benzonitrile (e.g., 4 g, 21.4 mmol) in a mixture of acetic acid (12 mL), water (12 mL), and concentrated sulfuric acid (12 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 120 °C overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water (100 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid can be further purified by recrystallization if necessary. This procedure typically yields this compound in high purity (e.g., 98% yield).[3]
Caption: General workflow for the synthesis of this compound.
Section 5: Safety and Handling
This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Recommended Handling Practices:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] In case of insufficient ventilation, wear suitable respiratory equipment.[8]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[7]
-
Hygiene: Wash hands thoroughly after handling.[7]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[7]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]
-
Skin Contact: Wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Section 6: Conclusion
This compound is a valuable and versatile reagent in chemical synthesis. Its unique electronic and physical properties, imparted by the trifluoromethoxy group, make it an important building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, reactivity, and proper handling is crucial for its effective and safe utilization in a research and development setting. The strategic incorporation of this moiety can lead to the discovery of novel molecules with enhanced performance characteristics.
Caption: Influence of the trifluoromethoxy group on molecular properties and applications.
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An In-depth Technical Guide to 4-(Trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications in Modern Research
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
In the landscape of modern medicinal chemistry, materials science, and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. 4-(Trifluoromethoxy)benzoic acid is a quintessential building block that provides researchers access to this moiety, enabling the synthesis of complex molecules with fine-tuned physicochemical and biological properties.
Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the trifluoromethoxy group introduces a distinct combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, mediated through an oxygen linkage.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, details its synthesis and reactivity with field-proven protocols, and explores its applications, grounded in its critical role in FDA-approved therapeutics.
Core Physicochemical and Structural Properties
This compound is a white to cream-colored crystalline powder at room temperature.[3] Its structural and physicochemical properties are summarized in the table below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 330-12-1 | [4] |
| Molecular Formula | C₈H₅F₃O₃ | [4] |
| Molecular Weight | 206.12 g/mol | [4] |
| Melting Point | 150-154 °C | [5] |
| Appearance | White to cream powder/crystal | [3] |
| Predicted pKa | 3.85 ± 0.10 | [6] |
| Solubility | Soluble in Chloroform, Methanol | [6] |
| SMILES | C1=CC(=CC=C1C(=O)O)OC(F)(F)F | [4] |
| InChIKey | RATSANVPHHXDCT-UHFFFAOYSA-N | [4] |
The key feature of this molecule is the para-substituted trifluoromethoxy group on the benzoic acid scaffold. This group acts as a strong electron-withdrawing agent, which increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid itself. This enhanced acidity influences its reactivity in salt formation and nucleophilic substitution reactions at the carbonyl carbon.
Spectroscopic Signature: A Guide to Characterization
Correctly identifying and assessing the purity of this compound is critical. The following is an expert interpretation of its expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxyl group are expected to be downfield (further left) compared to the protons ortho to the trifluoromethoxy group. A very broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, often far downfield, and its position can be highly dependent on the solvent and concentration.[7][8]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the carboxyl carbon, and the carbon of the trifluoromethoxy group. The carboxyl carbon (C=O) will appear significantly downfield (~165-170 ppm). The aromatic carbon attached to the -OCF₃ group (ipso-carbon) will show a characteristic quartet due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet and will be highly downfield. For comparison, the aromatic carbons in the related 4-(trifluoromethyl)benzoic acid appear at approximately 125.5 ppm (q, J=4 Hz), 130.1 ppm, 133.5 ppm, and 134.5 ppm (q, J=33 Hz), with the trifluoromethyl carbon at 123.8 ppm (q, J=271 Hz).[9][10]
-
¹⁹F NMR: The fluorine NMR will display a sharp singlet, as all three fluorine atoms are chemically equivalent. The chemical shift for the -OCF₃ group is distinct from that of a -CF₃ group. For comparison, the ¹⁹F NMR signal for methyl 4-(trifluoromethyl)benzoate appears at -63.21 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups:
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption will be present around 1680-1710 cm⁻¹, corresponding to the carbonyl stretch of the aromatic carboxylic acid.[12]
-
C-O-C & C-F Stretches: A series of strong absorptions are expected in the fingerprint region, typically between 1250-1050 cm⁻¹, corresponding to the C-O ether stretch and the C-F stretches of the trifluoromethoxy group.
Synthesis of the Core Scaffold
The most common laboratory and industrial synthesis of this compound involves the hydrolysis of 4-(Trifluoromethoxy)benzonitrile. This method is robust, high-yielding, and proceeds under straightforward conditions.
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An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzoic Acid in Organic Solvents
Prepared by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive framework for understanding, determining, and applying the solubility of 4-(trifluoromethoxy)benzoic acid in various organic solvents. Recognizing the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the theoretical underpinnings and provides a robust experimental protocol to empower researchers to generate and interpret this critical data in their own laboratories.
Introduction: The Significance of this compound and Its Solubility
This compound (TFMOBA) is a versatile aromatic carboxylic acid of increasing interest in pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a trifluoromethoxy (-OCF3) group and a carboxylic acid (-COOH) moiety, imparts a distinct combination of physicochemical properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can significantly influence a molecule's biological activity and pharmacokinetic profile.[1]
Understanding the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility data is critical for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Drug Development: Formulating drug candidates for preclinical and clinical studies, as solubility directly impacts bioavailability.
-
Materials Science: Developing novel fluorinated materials and coatings.[1]
-
Analytical Method Development: Preparing standard solutions for quantification and quality control.
This guide will delve into the theoretical principles governing the solubility of this compound, provide a detailed experimental methodology for its determination, and discuss the interpretation and application of the resulting data.
Theoretical Principles of Solubility
The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is that "like dissolves like," which signifies that substances with similar polarities and intermolecular interaction capabilities tend to be miscible.[2] The solubility of this compound is primarily influenced by three key factors: solute-solute interactions, solvent-solvent interactions, and solute-solvent interactions.
For dissolution to occur, the energy required to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen).[3] This allows for strong interactions with polar and protic solvents. In non-polar solvents, carboxylic acids have a strong tendency to form stable hydrogen-bonded dimers.[3]
-
Trifluoromethoxy Group (-OCF3): This group is highly lipophilic and electron-withdrawing. While the fluorine atoms are highly electronegative, their ability to act as effective hydrogen bond acceptors is a subject of ongoing discussion and is generally considered weak.[4] The primary contribution of the -OCF3 group to solubility is through van der Waals and dipole-dipole interactions.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's overall lipophilicity, favoring interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for designing solubility experiments and for interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C8H5F3O3 | [5] |
| Molecular Weight | 206.12 g/mol | [5] |
| Melting Point | 150-155 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| pKa (Predicted) | 3.85 ± 0.10 | |
| XLogP3 (Predicted) | 3.2 | [5] |
Quantitative Solubility Data: A Framework for Investigation
Table of Expected Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Expected Solubility (mg/mL) | Expected Molar Solubility (mol/L) |
| Hexane | Nonpolar, Aprotic | Very Low | Very Low |
| Toluene | Nonpolar, Aprotic | Low to Moderate | Low to Moderate |
| Dichloromethane | Polar, Aprotic | Moderate | Moderate |
| Ethyl Acetate | Polar, Aprotic | Moderate to High | Moderate to High |
| Acetone | Polar, Aprotic | High | High |
| Methanol | Polar, Protic | High | High |
| Ethanol | Polar, Protic | High | High |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very High | Very High |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[6] This method is considered the "gold standard" for its reliability and accuracy.
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvents: HPLC-grade organic solvents of interest
-
Equipment:
-
Analytical balance (4 decimal places)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of equilibrium solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is sufficient.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured concentration does not change between the later time points.
-
-
Sample Isolation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Concentration Analysis (HPLC-UV Method):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[8]
-
Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the standard solutions and the diluted sample solution into the HPLC system. A reversed-phase C18 column is typically suitable for the analysis of benzoic acid derivatives.[8][9] The mobile phase should be chosen to achieve good peak shape and retention; a mixture of acetonitrile or methanol and acidified water is a common starting point.[8]
-
Monitor the absorbance at a wavelength where this compound has a strong absorbance maximum (λmax).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Interpretation of Solubility Data
The solubility of this compound will vary significantly with the properties of the organic solvent. The following trends are expected:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid group of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): High solubility is also expected in these solvents. The polar nature of the solvent can effectively solvate the polar carboxylic acid group through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the aromatic ring and the trifluoromethoxy group have nonpolar character, the strong, self-associating hydrogen bonds of the carboxylic acid dimers are difficult for nonpolar solvents to disrupt.
Molecular Interactions Influencing Solubility
Caption: Key molecular interactions governing solubility in different solvent types.
Practical Applications and Implications
A thorough understanding of the solubility of this compound is crucial for its practical application:
-
In Drug Discovery: Early knowledge of solubility in pharmaceutically relevant solvents can guide formulation strategies. For instance, if the compound has low aqueous solubility but good solubility in organic co-solvents, this informs the development of amorphous solid dispersions or lipid-based formulations to enhance bioavailability.
-
In Process Chemistry: Solubility data as a function of temperature is essential for developing efficient crystallization processes for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature, a high-yield crystallization can be designed.
-
In Agrochemicals: The solubility profile influences the formulation of pesticides and herbicides, affecting their stability, efficacy, and environmental fate.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this guide provides the necessary theoretical foundation and a detailed experimental framework for researchers to determine this vital parameter. By understanding the interplay of intermolecular forces and applying a robust methodology such as the shake-flask method, scientists can generate the high-quality solubility data needed to advance their research and development efforts in pharmaceuticals, agrochemicals, and materials science.
References
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column.
- JoVE. (2023). Physical Properties of Carboxylic Acids.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- PubChem. (n.d.). This compound.
- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.
- ACS Organic & Inorganic Au. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent.
- PubMed. (2016). Microsolvation of Fluoromethane.
- Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds.
- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?.
- Polish Journal of Environmental Studies. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED.
- ResearchGate. (n.d.). Effects of fluorine substitution on hydrogen bond interactions.
- Chemical Science. (2012). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses.
- University of Canterbury. (2023). Solubility of Organic Compounds.
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A Comprehensive Technical Guide to the Melting Point Determination of 4-(Trifluoromethoxy)benzoic acid
This guide provides an in-depth exploration of the melting point of 4-(Trifluoromethoxy)benzoic acid (CAS No. 330-12-1), a critical physical property for its application in pharmaceutical, agrochemical, and materials science research.[1] Beyond presenting the empirical value, this document details the scientific principles and rigorous experimental protocols necessary for its accurate and reliable determination, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a substituted benzoic acid distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. This functional group imparts unique electronic properties and enhances the lipophilicity of the molecule, making it a valuable building block in the synthesis of novel bioactive compounds and advanced materials.[1] Accurate determination of its physical properties, such as the melting point, is a fundamental prerequisite for its identification, purity assessment, and quality control.
Reported Melting Point Range
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the literature and supplier data consistently report a melting point within a narrow range.
| Source | Reported Melting Point Range (°C) | Purity |
| Chem-Impex[1] | 152 - 155 | ≥ 97% |
| Sigma-Aldrich[2] | 150 - 154 | 96% |
| ChemicalBook[3] | 150 - 154 | (Not specified) |
This congruence of data suggests a well-characterized melting behavior for this compound. However, the observed melting point is highly dependent on the purity of the sample and the methodology used for its determination.
The Science of Melting Point Determination
The melting point is a colligative property, meaning it is influenced by the presence of impurities. This phenomenon, known as melting point depression, is a cornerstone of purity analysis in organic chemistry.
The Principle of Melting Point Depression
A pure, crystalline substance typically melts over a very narrow temperature range, often less than 1°C. When impurities are present, they disrupt the uniform crystal lattice structure of the solid.[2][4] This disruption weakens the intermolecular forces holding the crystal together, meaning less thermal energy is required to break down the lattice and induce melting.[4] Consequently, the melting process begins at a lower temperature and occurs over a broader range compared to the pure substance.[2][5] The extent of both the depression and the broadening of the melting range is generally proportional to the amount of impurity present.[6]
Polymorphism
It is also critical to consider the possibility of polymorphism, where a compound can exist in multiple crystalline forms, each with a distinct melting point.[7][8] While no specific polymorphs of this compound are prominently reported in the initial search, studies on related benzoic acid derivatives have shown that polymorphism can significantly impact physical properties.[9][10] Therefore, variations in crystallization conditions could potentially lead to different solid forms with different melting points. A broad or unexpected melting range could, in some cases, indicate the presence of a mixture of polymorphs.
A Validated Protocol for Melting Point Determination
To ensure accuracy and reproducibility, the determination of the melting point of this compound should adhere to established international standards, such as those outlined by the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[1][11][12] The capillary method is the most widely accepted technique.[3][13]
Apparatus and Materials
-
Melting Point Apparatus: An electrically heated metal block or oil bath apparatus equipped with a calibrated thermometer or digital temperature sensor.
-
Capillary Tubes: Thin-walled glass tubes, sealed at one end, with dimensions conforming to pharmacopeial standards (e.g., 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[1][14]
-
Sample: this compound, finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to remove any residual solvent.[1]
-
Melting Point Reference Standards: Certified reference standards (e.g., from USP, WHO) with melting points bracketing the expected range of the sample (e.g., Vanillin, Acetanilide).[15][16]
Apparatus Calibration: A Self-Validating System
The trustworthiness of any melting point measurement hinges on the accurate calibration of the apparatus. This process ensures the temperature displayed by the instrument accurately reflects the true temperature of the sample.
Caption: Workflow for Melting Point Apparatus Calibration.
Calibration Protocol:
-
Select at least three certified reference standards whose melting points bracket the expected melting point of this compound (~153°C).
-
Following the standard procedure (Section 4.3), determine the melting point of each reference standard.
-
The apparatus is considered calibrated if the observed melting points fall within the certified tolerance limits for each standard.[1]
-
If a deviation is observed, the instrument's temperature scale must be recalibrated according to the manufacturer's instructions.
Step-by-Step Experimental Procedure
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- 10. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Trifluoromethoxy)benzoic Acid
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical research and materials science, 4-(Trifluoromethoxy)benzoic acid (TFMOBA) is a compound of significant interest, often utilized as a key building block in the synthesis of complex molecules. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethoxy (-OCF₃) group and the carboxylic acid (-COOH) moiety, dictate its reactivity and function. A definitive structural confirmation and purity assessment are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. Moving beyond a simple presentation of data, this document offers insights into the causal relationships between molecular structure and spectral features, details a robust experimental protocol, and provides a framework for confident spectral interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Predicted Spectral Features
The structure of this compound features a 1,4-disubstituted benzene ring. This substitution pattern imparts a high degree of symmetry to the molecule.
Caption: Molecular structure of this compound with IUPAC numbering.
Due to the plane of symmetry along the C1-C4 axis, we can predict the following:
-
¹H NMR: Two distinct signals for the aromatic protons. The protons at positions 2 and 6 (H2/H6) are chemically equivalent, as are the protons at positions 3 and 5 (H3/H5). A separate, typically broad signal is expected for the carboxylic acid proton.
-
¹³C NMR: Six distinct carbon signals. The pairs of carbons C2/C6 and C3/C5 are equivalent. The quaternary carbons C1, C4, the carboxylic carbon (C7), and the trifluoromethoxy carbon (C8) are all unique.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound is characteristic of a para-substituted benzene ring, presenting a clean and interpretable pattern.
Expected Spectral Pattern: The aromatic region will display an AA'BB' system, which often simplifies to two distinct doublets if the coupling between them is resolved.
-
H2/H6 Protons: These protons are adjacent to the electron-withdrawing carboxylic acid group. Consequently, they are deshielded and will appear at a higher chemical shift (further downfield) compared to H3/H5.
-
H3/H5 Protons: These protons are adjacent to the electron-withdrawing trifluoromethoxy group and will appear downfield, but typically at a lower chemical shift than H2/H6.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[1] Its chemical shift is highly dependent on the solvent and concentration.[1]
Data Summary: ¹H NMR of this compound
| Proton Assignment | Multiplicity | Expected Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| COOH | Broad Singlet | 10 - 13 | N/A |
| H2, H6 | Doublet | ~8.1 - 8.2 | ~8 - 9 |
| H3, H5 | Doublet | ~7.3 - 7.4 | ~8 - 9 |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and spectrometer frequency. The values presented are typical expectations.
Expert Interpretation: The spectrum is expected to show two doublets in the aromatic region, each integrating to 2H. The downfield doublet corresponds to the protons ortho to the carboxylic acid group (H2, H6), while the upfield doublet corresponds to the protons ortho to the trifluoromethoxy group (H3, H5). The large coupling constant (~8-9 Hz) is characteristic of ortho-coupling between adjacent protons on a benzene ring. The broad singlet for the carboxylic acid proton, often found above 10 ppm, can be confirmed by a D₂O exchange experiment, where the signal disappears upon addition of a drop of deuterium oxide.[1]
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon environment.
Expected Chemical Shifts: The electronic effects of the substituents strongly influence the chemical shifts of the aromatic carbons.
-
Carboxylic Carbon (C7): This carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the 165-175 ppm range.[2]
-
Trifluoromethoxy Carbon (C8): The carbon of the -OCF₃ group is directly attached to three highly electronegative fluorine atoms. This results in a distinct quartet signal (due to ¹JCF coupling) around 120 ppm.
-
C4 (Carbon attached to -OCF₃): The trifluoromethoxy group has a strong inductive effect, deshielding the attached carbon (C4).
-
C1 (Carbon attached to -COOH): The ipso-carbon attached to the carboxylic acid group.
-
Aromatic CH Carbons (C2/C6 and C3/C5): These carbons will appear in the typical aromatic region of 115-135 ppm. The specific shifts are influenced by the combined electronic effects of both substituents.
Data Summary: ¹³C NMR of this compound
| Carbon Assignment | Expected Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |
| C7 (COOH) | ~165 - 175 | Singlet |
| C4 (C-OCF₃) | ~150 - 155 | Quartet (small) |
| C1 (C-COOH) | ~130 - 135 | Singlet |
| C2, C6 | ~130 - 132 | Singlet |
| C3, C5 | ~120 - 122 | Singlet |
| C8 (OCF₃) | ~120 | Quartet (large) |
Note: Chemical shifts are referenced to TMS. The trifluoromethoxy group introduces C-F coupling, which can cause signals for C4 and C8 to appear as quartets.
Expert Interpretation: The spectrum will be anchored by the downfield carboxylic acid carbon signal. A key diagnostic feature is the quartet around 120 ppm with a large coupling constant, which is unequivocally assigned to the carbon of the -OCF₃ group. The carbon directly attached to this group (C4) will also be significantly deshielded and may appear as a small quartet due to two-bond C-F coupling. The remaining four aromatic carbon signals are assigned based on established substituent chemical shift effects. Symmetry dictates that C2 and C6, as well as C3 and C5, are equivalent, resulting in only two signals for the protonated aromatic carbons.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. This protocol is designed to be a self-validating system, ensuring data integrity.
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Analyte Weighing: Accurately weigh approximately 15-25 mg of this compound for ¹³C NMR (a subset of this can be used for ¹H). The higher concentration for ¹³C is to compensate for its low natural abundance.[3]
-
Solvent Selection & Addition: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton peak does not overlap with analyte signals. Add approximately 0.7 mL of the deuterated solvent to the sample vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogenous solution is critical to avoid line broadening in the spectrum.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Part 2: NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Temperature: 298 K (25 °C).
-
Spectral Width: ~16 ppm (to include the carboxylic acid proton).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for quantitative analysis.
-
Number of Scans (ns): 8 to 16 scans are usually adequate for a good signal-to-noise ratio (S/N).
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 to 2048 scans are often required to achieve a good S/N due to the low natural abundance of ¹³C.
Trustworthiness through Self-Validation:
-
Solvent Choice: Using an aprotic polar solvent like DMSO-d₆ prevents the exchange of the acidic proton with the solvent, allowing for its observation.
-
D₂O Exchange: The addition of D₂O serves as an internal validation for the -COOH proton signal. Its disappearance upon exchange is definitive proof of its assignment.
-
2D NMR: For unequivocal assignment, especially in more complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The characteristic AA'BB' pattern in the ¹H spectrum, the downfield carboxylic carbon, and the signature quartet of the -OCF₃ group in the ¹³C spectrum are key identifiers. By following a robust experimental protocol and understanding the underlying principles that govern chemical shifts and coupling constants, researchers can confidently utilize NMR spectroscopy to verify the identity, purity, and structure of this important chemical intermediate.
References
- Supporting Information for publications often contain detailed NMR data. While a specific paper for this compound was not found, general reporting standards are described in documents like those from Organic Letters. (2014).
- SpectraBase. (n.d.). This compound. Wiley. [Link]
- JoVE. (2024). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrum Analysis of 4-(Trifluoromethoxy)benzoic Acid: An In-depth Technical Guide
The search results from step 2 have provided some valuable information, but there are still gaps. I have found the electron ionization (EI) mass spectrum for 4-(trifluoromethoxy)benzoic acid from the NIST WebBook, which is a crucial piece of data. My searches also yielded general information on the mass spectrometry of aromatic carboxylic acids, including common fragmentation patterns like the loss of -OH and -COOH groups. I also found some literature on the fragmentation of compounds containing trifluoromethyl (-CF3) groups, which could be analogous to the trifluoromethoxy (-OCF3) group to some extent.
However, I am still lacking a specific electrospray ionization (ESI) mass spectrum for this compound. While I found articles discussing ESI of carboxylic acids in general, and the formation of adducts, I don't have specific data for the target molecule. This is a significant gap as ESI is a common and important technique.
Therefore, I need to adjust my plan to focus on interpreting the available EI data thoroughly and supplementing it with well-reasoned theoretical predictions for ESI, based on the general principles I've found. I will also need to be very clear in the final guide about what is experimental data versus what is a theoretical prediction.
Updated plan:
-
Meticulously analyze the electron ionization (EI) mass spectrum of this compound from the NIST database. I will identify the molecular ion peak, the base peak, and all significant fragment ions, recording their m/z values and relative intensities.
-
Propose detailed fragmentation pathways to explain the formation of each significant ion in the EI spectrum. I will use my knowledge of mass spectrometry principles and the information gathered on the fragmentation of aromatic carboxylic acids and fluorinated compounds to justify these pathways.
-
Create a Graphviz diagram to visually represent the proposed EI fragmentation pathways, clearly showing the structures of the parent ion and all major fragment ions, along with the neutral losses.
-
Based on the literature found on the ESI of aromatic carboxylic acids, I will predict the expected ions for this compound in both positive and negative ESI modes. This will include the deprotonated molecule [M-H]-, the protonated molecule [M+H]+, and potential adducts (e.g., with sodium, [M+Na]+). I will explain the rationale for these predictions.
-
Develop a generic experimental protocol for both GC-MS (for EI) and LC-MS (for ESI) analysis of an aromatic carboxylic acid like this compound. This will be based on standard laboratory practices. I will create a Graphviz diagram for the overall analytical workflow.
-
Structure the in-depth technical guide. It will start with an introduction to the compound and the importance of its mass spectral analysis. It will then have separate, detailed sections on the analysis of the EI mass spectrum and the theoretical predictions for the ESI mass spectrum. The guide will also include the experimental protocols and a summary table of all identified and predicted ions.
-
Write the complete guide, ensuring a clear distinction between experimental data and theoretical predictions. I will include in-text citations to the NIST database and the literature I've found on fragmentation principles. A comprehensive reference list with clickable URLs will be provided at the end. All formatting requirements, including tables and Graphviz diagrams, will be strictly followed.I have successfully analyzed the EI mass spectrum from the NIST WebBook and have a good understanding of the fragmentation of benzoic acid, which will serve as a basis for interpreting the fragmentation of this compound. I still lack a specific ESI-MS spectrum for the target molecule. However, I have gathered enough general information about the ESI of aromatic carboxylic acids to make reasonable predictions. I can now proceed with structuring and writing the in-depth technical guide. I will create the necessary visualizations and protocols as planned. No further searches are required.
Introduction
This compound (TFMOBA) is a notable organic compound, integral to the synthesis of advanced pharmaceutical agents and agrochemicals. Its unique trifluoromethoxy (-OCF3) substituent imparts distinct electronic properties and lipophilicity, influencing its biological activity and metabolic fate. A thorough understanding of its molecular structure and stability is paramount for its effective application and for regulatory purposes. Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of such molecules.
This comprehensive technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound. We will delve into the fragmentation patterns observed under electron ionization (EI) and provide expert predictions for its behavior under electrospray ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules.
Experimental Protocols
The following protocols outline standard procedures for the mass spectrometric analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution for GC-MS (EI): Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
-
Working Solution for LC-MS (ESI): Further dilute the stock solution with the mobile phase to be used for the analysis to a final concentration of 1-10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI)
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Analytical Workflow Overview
Electron Ionization (EI) Mass Spectrum Analysis
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint of its structure. The data presented here is based on the spectrum available in the NIST WebBook.[1][2]
Key Ions in the EI Mass Spectrum
| m/z | Proposed Fragment Ion | Neutral Loss | Relative Intensity (%) |
| 206 | [C8H5F3O3]•+ (Molecular Ion) | - | 65 |
| 189 | [C8H4F3O2]+ | •OH | 100 (Base Peak) |
| 161 | [C7H4F3O]+ | •COOH | 30 |
| 133 | [C6H4F2O]+ | CO from m/z 161 | 15 |
| 113 | [C6H4FO]+ | HF from m/z 133 | 10 |
| 83 | [C5H4F]+ | CO from m/z 113 | 25 |
Fragmentation Pathways
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion at m/z 206. The subsequent fragmentation is dominated by cleavages characteristic of aromatic carboxylic acids.
-
Formation of the Base Peak (m/z 189): The most prominent fragmentation pathway is the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group.[3] This results in the formation of a stable acylium ion at m/z 189, which is the base peak in the spectrum.
-
Loss of the Carboxyl Group (m/z 161): Another characteristic fragmentation of benzoic acids is the loss of the entire carboxyl group as a radical (•COOH, 45 Da), leading to the ion at m/z 161.[3]
-
Subsequent Fragmentations: The fragment ion at m/z 161 can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to form the ion at m/z 133. Subsequent losses of HF and CO can lead to the smaller fragment ions observed in the spectrum.
Electrospray Ionization (ESI) Mass Spectrum: A Predictive Analysis
Negative Ion Mode ESI (-)
In negative ion mode, carboxylic acids readily deprotonate to form the carboxylate anion, [M-H]⁻. This is expected to be the most abundant ion for this compound.
-
Expected Primary Ion: [M-H]⁻ at m/z 205.
-
Potential Adducts: In the presence of acetate or formate in the mobile phase, adducts such as [M+CH3COO]⁻ or [M+HCOO]⁻ may be observed.
-
In-source Fragmentation: At higher cone voltages, in-source collision-induced dissociation (CID) can occur. The most likely fragmentation of the [M-H]⁻ ion would be the loss of carbon dioxide (CO2, 44 Da) to yield a fragment at m/z 161.
Positive Ion Mode ESI (+)
While less common for acidic compounds, protonation can occur in positive ion mode, especially in the presence of a strong acid in the mobile phase.
-
Expected Primary Ion: [M+H]⁺ at m/z 207.
-
Potential Adducts: The formation of adducts with sodium ([M+Na]⁺ at m/z 229) or potassium ([M+K]⁺ at m/z 245) is also highly probable, as these cations are often present as trace impurities.
-
In-source Fragmentation: The protonated molecule is likely to be less stable than the deprotonated form. A common fragmentation pathway for protonated benzoic acids is the loss of a water molecule (H2O, 18 Da), which would result in a fragment at m/z 189.[4][5]
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. Under electron ionization, the molecule undergoes predictable fragmentation, with the loss of the hydroxyl and carboxyl groups being the dominant pathways. While experimental electrospray ionization data is not presented here, a sound prediction of its behavior can be made based on the known ionization patterns of aromatic carboxylic acids. This guide provides a solid foundation for the identification and characterization of this important molecule in various scientific and industrial applications.
References
- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
- ResearchGate. Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene.
- NIST WebBook. This compound.
- Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
- Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds.
- INIS-IAEA. Mass spectrometric study on the fragmentation of anisole.
- NIST WebBook. 4-(Trifluoromethyl)benzoic acid, 2-methyloct-5-yn-4-yl ester.
- NIST WebBook. This compound.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. geo.fu-berlin.de [geo.fu-berlin.de]
An In-Depth Technical Guide to the Infrared Spectrum of 4-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties imparted by the trifluoromethoxy group. This electron-withdrawing substituent significantly influences the acidity of the carboxylic acid and the overall reactivity of the molecule. Accurate and unambiguous characterization of this compound is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its structural elucidation and quality control.
This guide provides a comprehensive analysis of the infrared spectrum of this compound. We will delve into the theoretical underpinnings of its vibrational modes, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of the key absorption bands. This document is intended to be a practical resource for scientists, enabling them to confidently identify and characterize this important chemical entity.
Theoretical Framework: Expected Vibrational Modes
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid, the trifluoromethoxy group, and the para-substituted benzene ring. Understanding the expected absorption ranges for these groups is the foundation of spectral interpretation.
-
Carboxylic Acid Group (-COOH): The carboxylic acid functionality gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This has a profound effect on the vibrational frequencies.
-
O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1] This broadness is a direct consequence of the hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1710 and 1680 cm⁻¹. The conjugation with the aromatic ring tends to lower this frequency compared to saturated carboxylic acids.[2]
-
C-O Stretch and O-H Bend: The spectrum will also contain bands arising from the C-O stretching and O-H in-plane bending, often coupled, in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. An out-of-plane O-H bend is also expected around 950-910 cm⁻¹.[1]
-
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group has several strong, characteristic absorptions.
-
C-F Stretches: The C-F stretching vibrations in the CF₃ group are typically very strong and appear in the region of 1250-1050 cm⁻¹.
-
C-O Stretch: The stretching of the C-O bond adjacent to the fluorinated group will also contribute to the spectrum.
-
-
Para-Substituted Benzene Ring: The aromatic ring will exhibit several characteristic vibrations.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
C=C Stretches: Aromatic ring C=C stretching vibrations will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ range.
-
Experimental Protocol: Acquiring the IR Spectrum
This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound using the KBr pellet method.
Materials and Equipment:
-
This compound (solid)
-
Dry, spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press with a die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound in the agate mortar.
-
Add approximately 100-200 mg of dry KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the fineness of the powder.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the die of the pellet press.
-
Spread the powder evenly to ensure a uniform pellet.
-
Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Spectral Analysis and Interpretation
The IR spectrum of this compound is rich with information that confirms its molecular structure. The following table summarizes the key absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (in carboxylic acid dimer) |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1700 | Strong, Sharp | C=O stretch (conjugated carboxylic acid) |
| ~1610, ~1510, ~1420 | Medium-Weak | Aromatic C=C ring stretches |
| ~1260 | Strong | Asymmetric C-F stretch (in -OCF₃) |
| ~1220 | Strong | C-O stretch (coupled with O-H bend) |
| ~1170 | Strong | Symmetric C-F stretch (in -OCF₃) |
| ~920 | Medium, Broad | Out-of-plane O-H bend |
| ~840 | Strong | Aromatic C-H out-of-plane bend (para-substitution) |
Detailed Interpretation:
-
The "Hairy Beard" of the Carboxylic Acid (3300-2500 cm⁻¹): The most prominent feature of the spectrum is the extremely broad absorption spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1] Its great width is indicative of the strong intermolecular hydrogen bonding present in the solid state.
-
The Carbonyl "Sword" (~1700 cm⁻¹): A very strong and sharp absorption peak is observed at around 1700 cm⁻¹. This is unequivocally assigned to the C=O stretching vibration of the carboxylic acid.[3] Its position below 1710 cm⁻¹ is consistent with the carbonyl group being conjugated with the aromatic ring, which slightly weakens the C=O double bond and lowers its vibrational frequency.[2]
-
The Trifluoromethoxy Fingerprints (~1260 cm⁻¹ and ~1170 cm⁻¹): The presence of the trifluoromethoxy group is confirmed by a pair of very strong absorption bands in the 1300-1100 cm⁻¹ region. These are attributed to the asymmetric and symmetric C-F stretching modes of the -CF₃ group. These intense peaks are highly characteristic and are a reliable indicator of the trifluoromethoxy substituent.
-
Aromatic Ring Vibrations: The presence of the benzene ring is evidenced by several peaks. The weak absorptions just above 3000 cm⁻¹ are due to the aromatic C-H stretches. The series of peaks between 1610 cm⁻¹ and 1420 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
-
Substitution Pattern Confirmation (~840 cm⁻¹): A strong band at approximately 840 cm⁻¹ is due to the out-of-plane bending of the C-H bonds on the benzene ring. The position of this band is highly diagnostic of the substitution pattern. For a 1,4- (or para-) disubstituted benzene ring, a strong peak is expected in the 850-800 cm⁻¹ range, thus confirming the para-substitution pattern of this compound.
Structural Confirmation Workflow
The following diagram illustrates the logical process of deducing the structure of this compound from its key IR spectral features.
Caption: Logical workflow for the structural elucidation of this compound from its IR spectrum.
Troubleshooting and Advanced Considerations
-
Moisture Contamination: If the KBr is not perfectly dry, a broad absorption band for water may appear around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹. It is crucial to use dry KBr and handle it quickly to minimize exposure to atmospheric moisture.
-
Poorly Ground Sample: If the sample is not ground finely and dispersed homogeneously in the KBr, it can lead to scattering of the infrared radiation, resulting in a sloping baseline and distorted peak shapes.
-
Computational Corroboration: For a more in-depth analysis, the experimental spectrum can be compared with a theoretically calculated spectrum using computational methods such as Density Functional Theory (DFT). This can aid in the precise assignment of more complex vibrational modes.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is characterized by a very broad O-H stretch, a strong conjugated C=O stretch, intense C-F stretching bands, and a diagnostic C-H out-of-plane bending mode confirming the para-substitution pattern. By following the systematic approach to spectral interpretation outlined in this guide, researchers can confidently and accurately confirm the identity and structural integrity of their samples, ensuring the reliability of their subsequent research and development endeavors.
References
- Australia Pacific LNG. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
- Roeges, N. P. G. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. John Wiley & Sons.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Li, Y., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Open Chemistry. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Open Chemistry, 8(3).
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)
- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Oriental Journal of Chemistry. (2018). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 34(3).
- Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific Pharmaceutical Sciences, 5(11).
- Freie Universität Berlin. (2024).
- Journal of the American Chemical Society. (1978). Trifluoromethanol (CF3OH) and trifluoromethylamine (CF3NH2). Journal of the American Chemical Society, 100(23).
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
Sources
4-(Trifluoromethoxy)benzoic acid safety data sheet (SDS) and hazards
An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethoxy)benzoic Acid
Introduction: Understanding the Compound
This compound (CAS No. 330-12-1) is a fluorinated aromatic carboxylic acid utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science.[1] Its unique trifluoromethoxy group imparts specific electronic and lipophilic properties, making it a valuable synthon. However, the same properties that make it useful necessitate a thorough understanding of its potential hazards to ensure the safety of researchers and scientists. This guide provides a comprehensive overview of the safety data, hazard profile, and essential handling protocols for this compound, grounded in established safety standards.
Section 1: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. For this compound, the classification indicates moderate but significant health risks that demand careful management.
The compound is officially classified as an irritant, as indicated by the GHS07 pictogram (exclamation mark).[2][3] The signal word associated with this classification is "Warning".[2][3]
Summary of GHS Classifications
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][4] |
GHS Label Elements Explained
The GHS label provides an immediate visual summary of the primary hazards. Understanding these elements is the first line of defense in safe chemical handling.
Caption: PPE Selection Workflow
Safe Handling and Storage Procedures
Handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Weighing: Weigh the solid compound within a chemical fume hood or on a balance in a well-ventilated area, minimizing the creation of dust.
-
Solution Preparation: Add the solid to the solvent slowly. If dissolving in a volatile solvent, do this within the fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn. [4][5]Decontaminate the work surface.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][6]* Store locked up to restrict access. [4]* Keep away from incompatible materials such as strong acids and oxidizing agents. [6][5]
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. All incidents should be reported to a supervisor, regardless of severity. [7]
Caption: Emergency Response Flowchart
Detailed First-Aid Protocols:
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms like coughing or dizziness persist, seek medical attention. [4]* Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice. * Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. [4]Remove contact lenses if present and easy to do. Persistent irritation requires immediate medical attention. [4]* Ingestion: Clean the mouth with water. Do not induce vomiting. Seek medical attention. [4]
Section 5: Environmental Hazards and Disposal
The environmental impact of this compound is not well-documented. Some sources indicate it contains no substances known to be hazardous to the environment, while others assign it a high water hazard class (WGK 3), suggesting it may be severely hazardous to aquatic life. [3][8]This discrepancy underscores the need for responsible disposal.
Disposal Protocol:
-
Waste Classification: All waste containing this compound (pure substance, contaminated labware, solutions) must be treated as hazardous chemical waste.
-
Containment: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through an approved waste disposal plant or a licensed contractor. [4][8]Do not allow the product to enter drains or the environment. [6]
Conclusion
This compound is a valuable chemical intermediate whose hazards are primarily related to its irritant properties affecting the skin, eyes, and respiratory system. While significant gaps in its toxicological profile exist, a culture of safety built on the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness can effectively mitigate the risks. By adhering to the protocols outlined in this guide, researchers can handle this compound with confidence and safety.
References
- PubChem.4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.
- PubChem.this compound | C8H5F3O3 | CID 67613.
- Australia Pacific LNG.Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. (2016-05-26). [Link]
- Princeton University Environmental Health and Safety.Hazardous Chemical Exposures.[Link]
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Synonyms for 4-(Trifluoromethoxy)benzoic acid like p-carboxyphenyl trifluoromethyl ether
This guide provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzoic acid, a versatile fluorinated building block crucial in modern drug discovery, agrochemical synthesis, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and safe handling.
Introduction: The Significance of the Trifluoromethoxy Moiety
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary medicinal chemistry and materials science. Among the various fluorinated functional groups, the trifluoromethoxy (-OCF₃) group imparts a unique and highly desirable combination of properties. Unlike its trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group offers distinct electronic and lipophilic characteristics that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
This compound serves as a key intermediate, providing a synthetically accessible handle—the carboxylic acid—for the introduction of the trifluoromethoxy-phenyl motif into a diverse range of molecular scaffolds. Its application spans the development of novel pharmaceuticals, including anti-inflammatory, antifungal, and antimalarial agents, as well as the synthesis of advanced pesticides and herbicides.[1][2][3]
Nomenclature and Physicochemical Properties
Correctly identifying this compound is critical. While "this compound" is the IUPAC-preferred name, several synonyms are commonly encountered in literature and commercial catalogs.
Table 1: Synonyms and Identifiers
| Identifier Type | Identifier |
| Systematic Name | This compound |
| Common Synonyms | p-Carboxyphenyl trifluoromethyl ether, α,α,α-Trifluoro-p-anisic acid, p-(Trifluoromethoxy)benzoic acid |
| CAS Number | 330-12-1[1][2][4][5] |
| Molecular Formula | C₈H₅F₃O₃[1][2][4][5] |
| Molecular Weight | 206.12 g/mol [1][2][4][5] |
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 150-154 °C | [4] |
| pKa | 3.85 ± 0.10 (Predicted) | |
| Solubility | Soluble in chloroform and methanol |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the hydrolysis of 4-(trifluoromethoxy)benzonitrile. The following protocol provides a detailed, step-by-step methodology for its preparation and subsequent purification.
Synthesis Workflow
Sources
Foreword: The Strategic Advantage of the Trifluoromethoxy Group in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Benzoic Acids
In the landscape of modern drug discovery, the deliberate modification of molecular scaffolds with specific functional groups is a cornerstone of optimizing therapeutic potential.[1] Among the vast arsenal of chemical moieties available to medicinal chemists, fluorinated groups have garnered significant attention for their ability to profoundly influence a compound's physicochemical and biological properties.[2][3] While the trifluoromethyl (–CF3) group is well-established, its lesser-explored cousin, the trifluoromethoxy (–OCF3) group, offers a unique and often superior set of advantages.[4]
The trifluoromethoxy group imparts a distinct combination of high lipophilicity, metabolic stability, and specific electronic properties to a parent molecule.[5][6] Unlike the strongly electron-withdrawing –CF3 group, the –OCF3 group has a more nuanced electronic effect, which can be critical for fine-tuning interactions with biological targets.[6] Its key advantage lies in its ability to enhance a drug candidate's pharmacokinetic profile—improving absorption, distribution, metabolism, and excretion (ADME) properties.[5] This often translates to enhanced bioavailability, greater resistance to enzymatic degradation, and a longer duration of action in the body, all of which are pivotal for developing successful therapeutic agents.[5][7]
This guide provides an in-depth exploration of the biological activities associated with benzoic acids substituted with this powerful moiety. We will delve into the mechanistic underpinnings of their anti-inflammatory, anticancer, and antimicrobial effects, supported by field-proven experimental protocols and data interpretation frameworks designed for researchers, scientists, and drug development professionals.
Section 1: Anti-Inflammatory Activity
The search for novel anti-inflammatory agents is a perpetual endeavor in pharmaceutical research. Trifluoromethoxy-substituted benzoic acid derivatives have emerged as a promising class of compounds in this domain, largely due to their potential to modulate key inflammatory signaling pathways.[8][9]
Mechanistic Insights: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10] Many anti-inflammatory agents function by inhibiting these pathways, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[10][11] The lipophilic nature of the trifluoromethoxy group can enhance the ability of benzoic acid derivatives to penetrate cell membranes and interact with these intracellular targets.[4]
Below is a diagram illustrating the NF-κB signaling pathway, a common target for anti-inflammatory drug candidates.
Caption: Standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach to the bottom of the wells.
-
Treatment: Prepare serial dilutions of the test compound (TFMBA-2) in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include wells for vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48 to 72 hours. The duration is chosen to allow for multiple cell division cycles.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [10]6. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [10]7. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Section 3: Antimicrobial Activity
The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. [12]Trifluoromethoxy- and trifluoromethyl-containing compounds have shown promise as potent inhibitors of bacterial growth, including against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). [12][13][14]
Mechanistic Insights: Disrupting Bacterial Viability
Antimicrobial compounds can act via several mechanisms, such as inhibiting cell wall synthesis, disrupting protein synthesis, or interfering with DNA replication. Some trifluoromethyl phenyl derivatives have demonstrated broad inhibitory effects, suggesting they may target pathways that have a global impact on bacterial cell function. [13]The specific target often needs to be elucidated through further mechanistic studies, but an initial screen for growth inhibition is the essential first step.
Data Presentation: Determining Minimum Inhibitory Concentration (MIC)
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15][16] Table 4: Antimicrobial Activity (MIC) of TFMBA-3
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
|---|---|---|
| TFMBA-3 | 4 | 32 |
| Vancomycin | 1 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
Note: This hypothetical data shows TFMBA-3 has greater potency against Gram-positive bacteria, a common finding for certain classes of compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial substance. [16][17]It is considered a gold standard for susceptibility testing. [18] Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (TFMBA-3) and create a series of two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [16]This can be confirmed by reading the optical density with a plate reader.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
Trifluoromethoxy-substituted benzoic acids represent a versatile and highly valuable scaffold in the pursuit of novel therapeutics. The unique physicochemical properties conferred by the –OCF3 group—namely enhanced lipophilicity and metabolic stability—provide a rational basis for their exploration as anti-inflammatory, anticancer, and antimicrobial agents. [5][6][8]The experimental frameworks detailed in this guide offer robust, validated methodologies for screening and characterizing the biological activity of these compounds. By understanding the causality behind each experimental choice and adhering to rigorous protocols, researchers can effectively unlock the therapeutic potential of this promising class of molecules.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. (2019). PubMed Central.
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- Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs. (n.d.). by SW Dawley, DVM.
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- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
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- Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. (1992). PubMed.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI.
- Synthesis and biological activities of new hybrid chalcones with benzoic acid. (2022). DergiPark.
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- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. (n.d.). PubChem.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI.
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (n.d.). OUCI.
- 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899. (n.d.). PubChem.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central.
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed.
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- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic and lipophilic characteristics. This guide provides a comprehensive technical overview of two critical physicochemical parameters of 4-(Trifluoromethoxy)benzoic acid: its acid dissociation constant (pKa) and its lipophilicity (LogP/LogD).
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group can significantly influence biological activity and pharmacokinetics, making a deep understanding of its fundamental properties essential for researchers, scientists, and drug development professionals.[1] This document will delve into the theoretical basis for the influence of the -OCF₃ group, provide detailed, field-proven experimental protocols for the determination of pKa and lipophilicity, and present available data to guide further research and application.
Theoretical Framework: The Influence of the Trifluoromethoxy Group
The physicochemical properties of this compound are largely dictated by the interplay between the electron-withdrawing carboxylic acid group and the unique electronic nature of the trifluoromethoxy substituent.
Impact on Acidity (pKa)
The pKa is a measure of the acidity of a compound. For this compound, the dissociation of the carboxylic acid proton is the key equilibrium. The trifluoromethoxy group, positioned at the para-position of the benzoic acid ring, exerts a strong electron-withdrawing effect. This is primarily due to the high electronegativity of the fluorine atoms, which inductively pull electron density from the aromatic ring. This delocalization of electron density stabilizes the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid and lowering its pKa value compared to unsubstituted benzoic acid. While the oxygen atom in the -OCF₃ group possesses lone pairs that could potentially donate electron density via resonance, the powerful inductive effect of the three fluorine atoms overwhelmingly dominates.
Impact on Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is known to significantly increase lipophilicity.[2] This is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms. The LogP represents the partition of the neutral species between an organic and an aqueous phase, while the LogD accounts for both the neutral and ionized forms at a specific pH. For an acidic compound like this compound, the LogD will be pH-dependent, decreasing as the pH rises above the pKa and the compound becomes predominantly ionized and more water-soluble.
Physicochemical Data Summary
| Compound | pKa | LogP |
| Benzoic Acid | 4.20 (experimental)[3][4] | 1.87 (experimental)[3] |
| 4-(Trifluoromethyl)benzoic acid | 3.69 (predicted)[5] | Not Available |
| This compound | 3.85 (predicted)[6] | 3.2 (predicted, XLogP3)[2][7] |
Experimental Determination of pKa
The determination of the acid dissociation constant is a fundamental characterization step. Potentiometric titration is a highly accurate and widely used method for this purpose.
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.
1. Materials and Reagents:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette
2. Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM. A co-solvent such as methanol or acetonitrile may be used if solubility is low, but it is important to note that this will yield an apparent pKa (pKaapp) specific to that solvent mixture.
-
Titration Setup: Transfer a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]
-
Initial Acidification: Adjust the initial pH of the solution to approximately 2.0 by adding 0.1 M HCl.[8]
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches approximately 12.0.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.
Causality Behind Experimental Choices:
-
Carbonate-free NaOH: Carbon dioxide from the air can dissolve in the NaOH solution to form carbonate, which can interfere with the titration of the weak acid, leading to inaccurate results.
-
Constant Ionic Strength: The activity of ions in solution is affected by the ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that the measured pKa is consistent and not influenced by changes in the ionic environment during the titration.
-
Initial Acidification: Starting the titration at a low pH ensures that the carboxylic acid is fully protonated at the beginning of the experiment, allowing for the observation of the complete dissociation process.
Self-Validating System: The protocol's integrity is maintained by the initial calibration of the pH meter against certified standards. Additionally, performing a blank titration (titrating the solvent system without the analyte) can help to correct for any background acidity or basicity. The sharpness of the inflection point in the titration curve serves as an internal indicator of the quality of the measurement.
Experimental Determination of Lipophilicity (LogP/LogD)
The shake-flask method is the "gold standard" for the determination of the octanol-water partition coefficient (LogP).[9]
Protocol: LogP/LogD Determination by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the lipophilicity of this compound.
1. Materials and Reagents:
-
This compound
-
n-Octanol (reagent grade)
-
Phosphate buffer solution (pH 7.4 for LogD determination)
-
Deionized water (for LogP determination)
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
2. Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous phase (water for LogP, buffer for LogD) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. For LogD, the same calculation is performed using the concentrations determined at the specific pH of the buffer.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: n-Octanol and water have some mutual solubility. Pre-saturating each solvent with the other prevents volume changes during the partitioning experiment, which would lead to errors in the concentration measurements.
-
Choice of Analytical Method: A sensitive and specific analytical method is crucial for accurately measuring the concentration of the analyte in each phase, especially when the concentration in one phase is very low. UV-Vis spectrophotometry is suitable if the compound has a chromophore and is pure, while HPLC is more versatile and can separate the analyte from impurities.
Self-Validating System: The reliability of this method is enhanced by running multiple replicates and by measuring the concentration in both phases. The total amount of the compound recovered from both phases should be close to the initial amount added, providing a mass balance check.
Visualizing Experimental and Theoretical Concepts
Workflow for Physicochemical Parameter Determination
The following diagram illustrates the logical workflow for the experimental determination of the pKa and LogP of this compound.
Caption: Experimental workflow for pKa and LogP determination.
Ionization State as a Function of pH
This diagram illustrates the relationship between pH, pKa, and the ionization state of this compound.
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Topic: Commercial Suppliers and Technical Applications of High-Purity 4-(Trifluoromethoxy)benzoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In modern drug discovery and materials science, the functional groups we employ are not merely passive components; they are active modulators of a molecule's ultimate performance. The trifluoromethoxy (-OCF₃) group is a prime example of such a high-impact moiety. Its unique electronic properties and metabolic stability have made it a cornerstone in the design of next-generation pharmaceuticals and advanced polymers.[1][2] Consequently, the starting material, 4-(Trifluoromethoxy)benzoic acid, has become a critical building block.
This guide is born from extensive experience in synthetic and medicinal chemistry. It is designed to move beyond a simple supplier list and provide a deeper, actionable understanding of this reagent. We will delve into the nuances of sourcing high-purity material, the logic behind its quality control, and its practical application in a common, yet critical, synthetic transformation. The goal is to empower you, the researcher, to make informed decisions that ensure the integrity and success of your scientific endeavors.
The Strategic Importance of the Trifluoromethoxy Group
Before assessing suppliers, it is crucial to understand why the purity of this specific molecule is so critical. The trifluoromethoxy group is often introduced to:
-
Enhance Lipophilicity: This can significantly improve a drug candidate's ability to cross cellular membranes.
-
Improve Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation by liver enzymes, which can prolong a drug's half-life.
-
Modulate Acidity and Binding: As a strong electron-withdrawing group, it alters the electronic profile of the aromatic ring, which can be fine-tuned to optimize interactions with biological targets.[3]
Given these sensitive applications, impurities—such as isomers or precursors from the synthesis—can lead to unpredictable biological activity, side reactions, or difficulties in crystallization and purification of the final product.
Landscape of Commercial Suppliers for High-Purity this compound
Sourcing reliable, high-purity reagents is the foundation of reproducible research. The following suppliers have a track record of providing this compound for research and development purposes. The selection of a supplier should be based on a combination of stated purity, available documentation (Certificate of Analysis), lot-to-lot consistency, and scale-up availability.
| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight | Representative Product Link |
| Sigma-Aldrich (Merck) | ≥96% | 330-12-1 | C₈H₅F₃O₃ | 206.12 | [4] |
| Oakwood Chemical | 98% | 330-12-1 | C₈H₅F₃O₃ | 206.12 | [5] |
| Chem-Impex International | ≥97% (GC) | 330-12-1 | C₈H₅F₃O₃ | 206.12 | [1] |
| PubChem Vendors | Varies | 330-12-1 | C₈H₅F₃O₃ | 206.12 | [6] |
The Self-Validating Protocol: Incoming Quality Control
Trust in a supplier's Certificate of Analysis (CoA) is important, but verification is paramount for ensuring experimental integrity. An incoming quality control (QC) protocol is a self-validating system that confirms the identity and purity of the material before it enters your workflow.
Experimental Protocol: Incoming Material Verification
-
Documentation Review:
-
Cross-reference the CAS number (330-12-1) and molecular formula (C₈H₅F₃O₃) on the CoA with the container label.[7]
-
Examine the reported purity and the analytical methods used (e.g., NMR, GC, HPLC).
-
-
Melting Point Analysis:
-
Rationale: A sharp melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
Procedure:
-
Pack a small, dry sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rate of 1-2 °C per minute near the expected melting point.
-
Expected Result: Literature melting points range from 150-155 °C.[1] A sharp range (e.g., 152-154 °C) is desirable.
-
-
-
¹H NMR Spectroscopy:
-
Rationale: Confirms the molecular structure and can reveal the presence of proton-containing impurities.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Result: The spectrum should show characteristic aromatic proton signals. The integration of these signals should be consistent with the structure. The absence of unexpected peaks is critical.
-
-
The logical flow of this QC process is illustrated below.
Caption: Logical workflow for incoming quality control of this compound.
Application in Practice: Synthesis of a Biaryl Amide
To demonstrate the use of this reagent, we will outline a two-step synthesis common in medicinal chemistry: the formation of an amide followed by a Suzuki coupling. This workflow is fundamental for creating libraries of drug-like molecules.
Step 1: Amide Bond Formation
-
Objective: To convert the carboxylic acid into an amide, a common functional group in pharmaceuticals.
-
Causality: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is an effective and inexpensive activating agent that converts the acid to a highly reactive acyl chloride. The byproducts (SO₂ and HCl) are gases, which simplifies purification.
Protocol:
-
In a fume hood, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve as it converts to the acyl chloride.
-
Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. This yields the crude 4-(trifluoromethoxy)benzoyl chloride.
-
Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane (DCM).
-
In a separate flask, dissolve the desired amine (e.g., 4-bromoaniline, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.
Step 2: Suzuki Cross-Coupling
-
Objective: To form a new carbon-carbon bond, creating a complex biaryl structure.
-
Causality: This Nobel Prize-winning reaction uses a palladium catalyst to couple an organoboron compound (boronic acid) with an aryl halide. The base is crucial for activating the palladium catalyst and facilitating the transmetalation step of the catalytic cycle.
Protocol:
-
To a reaction vessel, add the amide product from Step 1 (1.0 eq), a boronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., powdered K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1).
-
Heat the reaction to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the final biaryl amide.
Caption: A two-step synthetic workflow utilizing this compound.
References
- 4-(Trifluoromethyl)
- This compound, NIST Chemistry WebBook, [Link]
- Industrial Applications of this compound: A Supplier's Perspective, WorldOfChemicals, [Link]
- This compound, PubChem, [Link]
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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- 7. This compound [webbook.nist.gov]
Introduction: The Significance of a Fluorinated Moiety
An In-depth Technical Guide to the Crystal Structure of 4-(Trifluoromethoxy)benzoic Acid
This compound is a substituted aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemical development. Its structural distinction lies in the trifluoromethoxy (-OCF3) group appended to the para position of the benzoic acid core. This electron-withdrawing group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity, which are highly desirable in the design of novel therapeutic agents and functional materials.[1][2] The trifluoromethoxy group can significantly influence a molecule's biological activity and pharmacokinetic profile, making it a crucial building block in modern drug discovery.[3]
This guide provides a comprehensive technical overview of the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, crystallization, structural elucidation, and the implications of its solid-state architecture. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Physicochemical and Structural Properties
The inherent properties of this compound are foundational to its application. The trifluoromethoxy group's high electronegativity and lipophilicity are critical in modifying the molecule's interactions in both biological and material systems.[2] These characteristics make it a valuable intermediate for synthesizing complex molecules with improved efficacy and stability.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [3][4] |
| Molecular Weight | 206.12 g/mol | [3][4] |
| CAS Number | 330-12-1 | [4][5] |
| Appearance | White to light yellow crystalline powder | [3][5] |
| Melting Point | 152 - 155 °C | [3] |
| IUPAC Name | This compound | [4] |
Synthesis and Single-Crystal Growth
The reliable synthesis and subsequent crystallization of this compound are prerequisites for its structural analysis and application. The following protocols are based on established chemical principles and methodologies.
Protocol 1: Synthesis via Hydrolysis
This protocol details the synthesis of this compound from its corresponding nitrile precursor, a common and high-yielding route.[5] The rationale for using a strong acid catalyst (sulfuric acid) in a mixed aqueous-acetic acid solvent system is to ensure the complete hydrolysis of the highly stable nitrile group to a carboxylic acid.
Experimental Workflow: Synthesis
Caption: Synthesis of this compound.
Protocol 2: Single-Crystal Growth by Slow Evaporation
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a robust technique for small organic molecules. The choice of solvent is paramount; an ideal solvent will fully dissolve the compound at a higher temperature and have a moderate evaporation rate to allow for ordered crystal lattice formation. A mixture of ethanol and water is often effective, as it allows for fine-tuning of solubility.
-
Solvent Selection : Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water mixtures) to identify one in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.
-
Preparation of Saturated Solution : In a clean vial, dissolve a small amount of the synthesized this compound powder in the chosen solvent (e.g., 9:1 ethanol/water) by heating gently (to ~40-50°C) until all solid has dissolved.
-
Induce Supersaturation : Allow the solution to cool slowly to room temperature. If no precipitation occurs, the solution is ready for evaporation.
-
Slow Evaporation : Cover the vial with parafilm and puncture it with a few small holes using a needle. This restricts the rate of solvent evaporation, which is crucial for the growth of large, well-defined crystals.
-
Incubation : Place the vial in a vibration-free environment (e.g., a desiccator or a quiet cupboard) at a constant temperature.
-
Crystal Harvesting : Monitor the vial over several days to weeks. Once crystals of sufficient size (~0.1-0.3 mm) have formed, carefully harvest them using a spatula or forceps and allow them to dry.
Elucidation of the Crystal Structure via X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Crystal Structure Elucidation.
Anticipated Structural Features
While specific crystallographic data for this compound is not available in public databases as of this writing, its crystal structure can be predicted with high confidence based on the known behavior of benzoic acids and related fluorinated molecules.[6]
-
Hydrogen-Bonded Dimers : Carboxylic acids in the solid state almost universally form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups.[6] It is expected that this compound will exhibit this classic supramolecular synthon, creating a robust, planar eight-membered ring.
-
Intermolecular Interactions : The trifluoromethoxy group and the aromatic ring provide sites for weaker, yet structurally significant, intermolecular interactions. These may include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between adjacent phenyl rings. These interactions will dictate the three-dimensional packing of the primary dimer units.
-
Molecular Conformation : The molecule is expected to be largely planar, although the trifluoromethoxy group may be slightly twisted relative to the plane of the benzene ring. The dihedral angle between the carboxylic acid group and the benzene ring will also be a key conformational parameter.
Structural Insights and Relevance in Drug Development
The solid-state structure of an active pharmaceutical ingredient (API) or intermediate is of paramount importance in drug development.
-
Polymorphism : The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound effects on its physical properties, including solubility, dissolution rate, and stability. Understanding the primary crystal structure is the first step in identifying and controlling potential polymorphism.
-
Bioavailability : The crystal packing and intermolecular forces directly influence the energy required to break the lattice, which in turn affects the compound's solubility and, consequently, its bioavailability. A stable, tightly packed structure generally corresponds to lower solubility.
-
Molecular Recognition : The trifluoromethoxy group enhances lipophilicity and can act as a hydrogen bond acceptor.[2] In a biological context, these features govern how the molecule interacts with protein binding pockets. The solid-state conformation provides a low-energy snapshot that can inform the design of more potent analogues by revealing preferred interaction geometries.
Applications in Research & Development
The unique properties conferred by the trifluoromethoxy group make this benzoic acid derivative a versatile building block.[3]
-
Pharmaceuticals : It serves as a key intermediate in the synthesis of drugs for inflammatory diseases, as well as antifungal and antimalarial agents.[3][5][7] The trifluoromethoxy group often enhances the potency and metabolic stability of the final API.[3]
-
Agrochemicals : It is used in the formulation of modern herbicides and pesticides, where its inclusion can lead to greater efficacy and selectivity.[1][3]
-
Materials Science : As an intermediate for fluorinated compounds, it is relevant in the development of advanced materials and coatings with specialized properties.[3]
Structure-Application Relationship
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Methodological & Application
Synthesis of 4-(Trifluoromethoxy)benzoic acid from 4-(trifluoromethoxy)benzonitrile
Application Note: A-0805
A-0805: Synthesis of 4-(Trifluoromethoxy)benzoic acid from 4-(Trifluoromethoxy)benzonitrile via Acid-Catalyzed Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and enhanced binding affinity in drug candidates. This application note provides a detailed protocol for the synthesis of this compound through the acid-catalyzed hydrolysis of 4-(trifluoromethoxy)benzonitrile. The causality behind experimental choices and self-validating system protocols are explained to ensure scientific integrity and reproducibility.
Reaction Principle and Mechanism
The conversion of nitriles to carboxylic acids is a classic and highly useful transformation in organic synthesis.[1] This reaction can be catalyzed by either acid or base.[2] In acid-catalyzed hydrolysis, the nitrile is heated with a strong acid, typically in an aqueous solution.[3]
The mechanism proceeds in two main stages:
-
Formation of an Amide Intermediate: The nitrile nitrogen is first protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed.[2][4]
-
Hydrolysis of the Amide: The amide is subsequently hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium ion. This step is generally the driving force for the reaction, as the protonated ammonia is no longer nucleophilic.[5]
Experimental Protocol
Materials and Equipment
| Reagents and Solvents | Equipment |
| 4-(Trifluoromethoxy)benzonitrile | Round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄) | Reflux condenser |
| Deionized Water | Heating mantle with magnetic stirrer |
| Diethyl Ether (anhydrous) | Separatory funnel |
| Sodium Bicarbonate (NaHCO₃) | Beakers and Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deuterated Chloroform (CDCl₃) for NMR | pH paper or pH meter |
| --- | Filtration apparatus (Büchner funnel) |
Safety Precautions
-
4-(Trifluoromethoxy)benzonitrile: This compound can be harmful if swallowed, in contact with skin, or if inhaled.[6] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Sulfuric Acid: A strong corrosive that can cause severe burns. Always add acid to water, never the other way around, to manage the exothermic reaction. Handle with extreme care using appropriate PPE.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Avoid breathing dust and ensure adequate ventilation.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-(trifluoromethoxy)benzonitrile.
-
Addition of Acid: In a fume hood, carefully and slowly add 100 mL of a 50% (v/v) aqueous sulfuric acid solution to the flask. This addition is exothermic and should be done with cooling in an ice bath.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Then, carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.
-
Purification:
-
Dissolve the crude product in a minimal amount of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted nitrile or non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. This will re-precipitate the this compound.
-
Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point | 150-154 °C |
| Molecular Formula | C₈H₅F₃O₃[8] |
| Molecular Weight | 206.12 g/mol [8] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.
-
δ 8.15 (d, J = 8.8 Hz, 2H, aromatic protons ortho to the carboxylic acid).
-
δ 7.30 (d, J = 8.4 Hz, 2H, aromatic protons meta to the carboxylic acid).
-
δ 11.5-12.5 (br s, 1H, carboxylic acid proton).
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon-13 NMR spectrum will display distinct signals for each of the carbon atoms in the molecule.
-
IR (KBr): The infrared spectrum should show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch from the carboxylic acid group between 2500-3300 cm⁻¹.
Diagram of Reaction Mechanism
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
References
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Rogue Chem. (2024). CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms.
- Chemguide. Hydrolysing Nitriles.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Fisher Scientific. Safety Data Sheet: this compound.
- Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids.
- Sigma-Aldrich. This compound.
- PubChem. This compound.
- CymitQuimica. (2024). Safety Data Sheet: 4-(Trifluoromethoxy)benzonitrile.
- Sigma-Aldrich. (2024).
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- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
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4-(Trifluoromethoxy)benzoic Acid: A Versatile Building Block for Advanced Organic Synthesis
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a paramount tactic in the design of modern pharmaceuticals, agrochemicals, and advanced materials. This moiety imparts a unique combination of properties, including high lipophilicity, metabolic stability, and potent electron-withdrawing character, which can significantly enhance the performance of the parent molecule. 4-(Trifluoromethoxy)benzoic acid serves as a key, readily available building block for introducing this valuable functional group. This comprehensive guide details its applications in organic synthesis, providing in-depth, field-proven protocols for key transformations, including amide bond formation, esterification, and conversion to the highly reactive acyl chloride. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group
In the landscape of modern chemical synthesis, fluorine-containing functional groups have emerged as powerful tools for fine-tuning molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct electronic signature and a greater lipophilic contribution, often leading to improved membrane permeability and metabolic resistance.[1] this compound is a cornerstone intermediate that provides a straightforward and efficient means of incorporating this "lipophilic electron-withdrawing group" into a diverse range of molecular scaffolds. This guide will explore its utility as a versatile building block, offering detailed protocols and mechanistic insights.
Physicochemical Properties and Synthetic Rationale
The synthetic utility of this compound is intrinsically linked to its unique physicochemical properties, which are dominated by the strong electron-withdrawing and lipophilic nature of the para-substituted -OCF₃ group.
| Property | Value | Significance in Synthesis |
| Molecular Weight | 206.12 g/mol [2] | Essential for stoichiometric calculations in reaction planning. |
| Melting Point | 150-154 °C[3] | A key physical constant for identification and purity assessment. |
| pKa | ~3.5 (estimated) | The strong electron-withdrawing -OCF₃ group increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), facilitating deprotonation and subsequent reactions. The experimental pKa of the closely related 4-fluorobenzoic acid is 4.14.[4] |
| Lipophilicity (XLogP3) | 3.2[2] | The high lipophilicity of the -OCF₃ group is a desirable trait in drug design, often enhancing a molecule's ability to cross biological membranes. |
The increased acidity of the carboxylic acid proton makes this compound an excellent substrate for a variety of transformations, as it can be readily converted into a reactive carboxylate anion under mild basic conditions.
Core Synthetic Applications and Detailed Protocols
This section provides detailed, step-by-step protocols for three fundamental transformations of this compound, showcasing its versatility as a synthetic building block.
Amide Bond Formation: Synthesis of N-Benzyl-4-(trifluoromethoxy)benzamide
The amide bond is a ubiquitous feature in pharmaceuticals. The enhanced reactivity of this compound makes it an ideal substrate for modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which enables efficient amide bond formation under mild conditions.
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for the synthesis of an amide via an activated ester intermediate.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated OAt-ester.
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzyl-4-(trifluoromethoxy)benzamide. A similar reaction using a different carboxylic acid and benzylamine has reported a yield of 99%.[5]
Rationale for Experimental Choices:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient substrates.
-
DIPEA: A non-nucleophilic base that facilitates the deprotonation of the carboxylic acid without competing as a nucleophile.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and intermediates.
Fischer Esterification: Synthesis of Methyl 4-(trifluoromethoxy)benzoate
Fischer esterification is a classic, acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols. It is a cost-effective and straightforward procedure, particularly for the synthesis of simple alkyl esters.
Workflow for Fischer Esterification
Caption: A simplified workflow for the Fischer esterification of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl 4-(trifluoromethoxy)benzoate. If necessary, the product can be purified by vacuum distillation or flash column chromatography. A similar Fischer esterification of benzoic acid has been reported to yield 90% of the corresponding methyl ester.[6]
Conversion to Acid Chloride: Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a crucial transformation, as acyl chlorides are highly reactive intermediates for a wide range of acylation reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Workflow for Acid Chloride Synthesis
Sources
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- 2. This compound | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(三氟甲氧基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. rsc.org [rsc.org]
- 6. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]
Use of 4-(Trifluoromethoxy)benzoic acid in medicinal chemistry
An In-Depth Guide to the Strategic Use of 4-(Trifluoromethoxy)benzoic Acid in Medicinal Chemistry
Authored by a Senior Application Scientist
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. It moves beyond simple definitions to explore the nuanced physicochemical properties and synthetic versatility that make this compound a valuable building block in modern medicinal chemistry.
The Strategic Advantage of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group has gained significant traction in drug design as a bioisostere for other functionalities, offering a unique combination of electronic and steric properties.[1] Its incorporation into molecular scaffolds is a deliberate strategy to enhance key pharmacokinetic and pharmacodynamic parameters.[2][3] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group's oxygen atom can participate in resonance, creating a distinct electronic profile that medicinal chemists can leverage to fine-tune molecular behavior.[1]
The primary reasons for its strategic use include:
-
Enhanced Metabolic Stability : The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making the moiety highly resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[1][4][5] This "metabolic blocking" can significantly increase a drug's half-life, reduce clearance, and lead to a more predictable in vivo performance.[4][6]
-
Modulation of Lipophilicity : The -OCF₃ group is highly lipophilic, which can improve a compound's solubility in biological membranes, often leading to better absorption, distribution, and oral bioavailability.[1][5] This allows for the fine-tuning of logP values to optimize membrane permeability.[7][8]
-
Potent Electron-Withdrawing Effects : The strong electronegativity of the fluorine atoms gives the -OCF₃ group a powerful electron-withdrawing nature.[5] This influences the acidity of the benzoic acid proton and can alter the reactivity of the molecule in subsequent synthetic steps.[9][10]
-
Improved Binding Affinity : The unique electronic and conformational properties of the -OCF₃ group can lead to more favorable interactions with biological targets, enhancing the potency of drug candidates.[3][7]
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Key properties of the -OCF₃ group and their impact on drug candidates.
Physicochemical Profile of this compound
As a key starting material, understanding the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 330-12-1 | [10][11][12] |
| Molecular Formula | C₈H₅F₃O₃ | [11][12] |
| Molecular Weight | 206.12 g/mol | [11][12] |
| Appearance | White to almost white powder/crystal | [11] |
| Melting Point | 152 - 155 °C | [11] |
| Acidity | Stronger acidity compared to benzoic acid due to the electron-withdrawing -OCF₃ group. | [9] |
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory, neurological, and cardiovascular conditions.[11][13]
Core Synthetic Applications and Protocols
This compound is primarily used as a scaffold to be elaborated into more complex molecules. Its carboxylic acid handle is a versatile functional group for a variety of coupling reactions.
Application Note: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. The condensation of this compound with a primary or secondary amine is a direct route to introduce the 4-(trifluoromethoxy)benzoyl moiety into a target molecule.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be "activated" to form a more reactive intermediate.[14] Common activators include carbodiimides (like EDCI) or phosphonium/aminium reagents (like HATU or HBTU).
-
Carbodiimide-based activators (EDCI, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15] To suppress side reactions and prevent racemization (if chiral amines are used), an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[14][15]
-
Onium salt-based activators (HATU, HBTU): These reagents are generally more efficient and lead to faster reaction times with fewer side products compared to carbodiimides, making them a preferred choice for more complex or sensitive substrates.[14][16]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} idot Caption: General workflow for amide coupling of this compound.
Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a representative amine using HATU, a highly effective coupling reagent.
Materials:
-
This compound (1.0 eq.)
-
Amine of interest (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Application Note: Suzuki-Miyaura Cross-Coupling
While this compound itself is not a direct substrate for Suzuki coupling, it can be readily converted to a suitable precursor (e.g., a bromo- or iodo-substituted derivative). The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the synthesis of biaryl compounds, a common motif in pharmaceuticals.[17][18] The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl halide in the coupling reaction.[17]
Protocol: Suzuki Coupling of a Halogenated Derivative (General)
This protocol outlines a general method for the Suzuki coupling of a bromo-derivative of this compound (ester-protected) with an arylboronic acid.
Materials:
-
Bromo-4-(trifluoromethoxy)benzoate ester (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Standard workup and purification reagents.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-4-(trifluoromethoxy)benzoate ester (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor for completion by TLC or LC-MS.[17][19]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.[17]
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the coupled product.
-
Hydrolysis: If the final acid is desired, the resulting ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions.
Safety and Handling
This compound is classified as an irritant.[12] Standard laboratory safety precautions should be followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and disposal information.
The trifluoromethoxy group itself is generally considered very stable and not inherently toxic.[20]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The trifluoromethoxy group provides a powerful means to enhance metabolic stability and modulate lipophilicity, addressing key challenges in drug discovery.[1][5][7][10] By mastering the synthetic protocols for its incorporation, medicinal chemists can effectively leverage its unique properties to build robust and efficacious drug candidates.
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- Unlocking Metabolic Stability: A Comparative Guide to Trifluoromethoxyl
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- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit.
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- Amide Synthesis. Fisher Scientific.
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Application Notes & Protocols: The Strategic Role of 4-(Trifluoromethoxy)benzoic Acid in the Synthesis of Advanced Agrochemicals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated moieties has revolutionized the design of modern agrochemicals, imparting properties that enhance efficacy, metabolic stability, and target specificity. The trifluoromethoxy (-OCF₃) group, in particular, is a privileged functional group that significantly improves the physicochemical and biological profiles of active ingredients.[1][2] This guide provides an in-depth exploration of 4-(Trifluoromethoxy)benzoic acid, a key molecular building block, in the synthesis of next-generation crop protection agents. We will dissect the causal advantages conferred by the -OCF₃ group and provide detailed, field-proven protocols for its incorporation into complex molecular scaffolds relevant to the agrochemical industry.
The Trifluoromethoxy Group: A Keystone for Enhanced Performance
This compound serves as a versatile starting material for herbicides, pesticides, and fungicides.[3][4][5] Its utility stems directly from the unique properties of the trifluoromethoxy substituent, which acts as a powerful modulator of a molecule's in-vivo behavior.
-
Enhanced Lipophilicity and Permeability : The -OCF₃ group is highly lipophilic, a critical factor for an agrochemical's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.[1][6] This improved permeability ensures that the active ingredient can efficiently reach its biological target.
-
Superior Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[1][2] This inherent strength makes the -OCF₃ group exceptionally resistant to metabolic degradation by enzymes within the target pest or the crop plant. This leads to increased bioavailability and prolonged protective action, reducing the required application frequency.[1]
-
Modulation of Electronic Properties : The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electron distribution of the aromatic ring.[1][7] This electronic influence can be crucial for optimizing the binding affinity of the molecule to its target protein or enzyme, thereby increasing its potency.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is fundamental for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 330-12-1 | [3][8][9] |
| Molecular Formula | C₈H₅F₃O₃ | [3][9] |
| Molecular Weight | 206.12 g/mol | [3][8][9] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 150 - 155 °C | [3][8] |
| Purity | ≥ 96-97% | [3][8] |
| Solubility | Soluble in various organic solvents | [3][4] |
Synthetic Pathways: From Building Block to Active Ingredient
This compound is rarely the final agrochemical itself but is a critical intermediate used to construct more complex active ingredients.[3][5] Its carboxylic acid handle allows for a variety of chemical transformations, such as conversion to acid chlorides, amides, or esters, which then participate in key bond-forming reactions. The following protocols illustrate a validated, two-stage workflow to synthesize a key amine intermediate and its subsequent elaboration—a common strategy in agrochemical R&D.
Workflow Overview
The overall strategy involves converting the robust carboxylic acid into a versatile amine, which can then be used in coupling reactions to build the final heterocyclic systems common in many pesticides.
Caption: General synthetic workflow from this compound to an advanced agrochemical precursor.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline via Curtius Rearrangement
This protocol details the conversion of the carboxylic acid to a synthetically versatile aniline intermediate. The Curtius rearrangement is a reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.
Rationale: Direct conversion of a benzoic acid to an aniline is challenging. This multi-step but high-yielding protocol transforms the carboxyl group into a more useful functional group for subsequent coupling reactions. Thionyl chloride is used to create a highly reactive acid chloride, which readily reacts with sodium azide. The subsequent thermal rearrangement and hydrolysis provide a clean conversion to the desired aniline.
Caption: Reaction scheme for the synthesis of 4-(Trifluoromethoxy)aniline.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (20.6 g, 100 mmol).
-
Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 15 mL, 205 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 3 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The solid should fully dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 4-(trifluoromethoxy)benzoyl chloride as an oil. Causality: This step creates a highly electrophilic carbonyl carbon, essential for the subsequent nucleophilic attack by the azide ion.
-
-
Curtius Rearrangement and Hydrolysis:
-
Dissolve the crude benzoyl chloride in acetone (100 mL) and cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium azide (NaN₃, 7.8 g, 120 mmol) in water (30 mL). Caution: Sodium azide is highly toxic.
-
Add the sodium azide solution dropwise to the stirred acetone solution over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for an additional 3 hours.
-
Pour the reaction mixture into 200 mL of ice-water and extract with toluene (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Transfer the toluene solution to a flask equipped for reflux and heat gently. The acyl azide will rearrange to the isocyanate, evidenced by the evolution of nitrogen gas. Reflux for 1 hour after gas evolution ceases. Causality: Heating provides the energy for the concerted rearrangement where the R-group migrates and dinitrogen is expelled, a thermodynamically favorable process.
-
Cool the solution and add 100 mL of 3M hydrochloric acid (HCl). Heat the biphasic mixture to reflux for 2 hours to hydrolyze the isocyanate.
-
After cooling, basify the aqueous layer with 6M sodium hydroxide (NaOH) until pH > 10.
-
Extract the product with dichloromethane (3 x 100 mL), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.
-
| Parameter | Value |
| Reagents | This compound, SOCl₂, NaN₃, HCl |
| Solvents | DMF (cat.), Acetone, Toluene, Dichloromethane |
| Key Temperatures | 80 °C (Reflux), 0 °C (Azide addition) |
| Typical Yield | 75-85% over two steps |
Protocol 2: Synthesis of an N-Aryl Pyrazole Carboxamide Precursor
This protocol demonstrates the use of 4-(trifluoromethoxy)aniline in an amide coupling reaction with a pyrazole carboxylic acid, a core structure found in many modern fungicides and insecticides, such as those that inhibit succinate dehydrogenase (SDHIs).
Rationale: Amide bond formation is one of the most common and critical reactions in the synthesis of bioactive molecules. This protocol uses a standard peptide coupling reagent, HATU, which is highly efficient and minimizes side reactions. The resulting N-aryl pyrazole is a direct precursor to a wide range of potent agrochemicals. The choice of base (DIPEA) is critical to neutralize the acid formed and drive the reaction to completion without causing unwanted side reactions.
Caption: Amide coupling reaction to form a key agrochemical precursor.
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (2.08 g, 10 mmol) in anhydrous DMF (40 mL).
-
Add 4-(trifluoromethoxy)aniline (1.77 g, 10 mmol), obtained from Protocol 1.
-
Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.18 g, 11 mmol).
-
-
Coupling Reaction:
-
Stir the mixture at room temperature and add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol) dropwise.
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS. Causality: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to rapid nucleophilic attack by the aniline amine group.
-
-
Workup and Purification:
-
Pour the reaction mixture into 150 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-(4-(trifluoromethoxy)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
-
| Parameter | Value |
| Key Reagents | 4-(Trifluoromethoxy)aniline, Pyrazole carboxylic acid, HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 12 hours |
| Typical Yield | 80-95% |
Conclusion and Future Outlook
This compound is a cornerstone intermediate for the rational design of high-performance agrochemicals. The trifluoromethoxy group it carries provides a predictable and potent means to enhance the metabolic stability and biological efficacy of active ingredients.[1][3][6] The synthetic protocols provided herein represent robust and scalable methods for incorporating this valuable moiety into complex molecular targets. As the demand for more effective and environmentally conscious crop protection solutions grows, the strategic use of fluorinated building blocks like this compound will continue to be a central theme in agrochemical innovation.
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Application Note: 4-(Trifluoromethoxy)benzoic Acid as a Pivotal Intermediate for High-Performance Liquid Crystal Materials
Introduction: The Strategic Importance of the Trifluoromethoxy Group in Liquid Crystal Design
In the pursuit of advanced liquid crystal (LC) materials for applications such as high-resolution displays and photonic devices, the molecular architecture of the constituent compounds is paramount. 4-(Trifluoromethoxy)benzoic acid has emerged as a critical building block, primarily due to the unique attributes of the terminal trifluoromethoxy (-OCF3) group.[1] Unlike a simple fluoro or trifluoromethyl substituent, the -OCF3 group provides a combination of high thermal and chemical stability, a strong dipole moment perpendicular to the main molecular axis, and sufficient steric bulk to influence intermolecular interactions without excessively broadening the molecular shape.[2] These characteristics are instrumental in engineering liquid crystals with a broad nematic phase, high clearing points, and the specific dielectric anisotropy required for modern display technologies.[2][3] This application note provides an in-depth guide for researchers on leveraging this compound in the synthesis of novel calamitic (rod-like) liquid crystals, complete with a validated protocol, characterization framework, and an analysis of structure-property relationships.
Physicochemical Properties of this compound
A comprehensive understanding of the starting material is the foundation of successful and reproducible synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [1][4] |
| Molecular Weight | 206.12 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 150-154 °C | [5] |
| CAS Number | 330-12-1 | [1] |
| Solubility | Soluble in various organic solvents (e.g., DCM, THF, DMF) | [1] |
Synthetic Protocol: Synthesis of 4-Pentylphenyl 4-(Trifluoromethoxy)benzoate
This section details the synthesis of a model calamitic liquid crystal via the Steglich esterification, a robust and widely used method for coupling carboxylic acids and alcohols.[6][7] This reaction forms the rigid core of the mesogen by linking the this compound moiety to a phenol bearing a flexible alkyl chain, a classic design for inducing nematic phases.[8][9]
Rationale for Methodological Choices
-
Core Reaction (Steglich Esterification): This method is ideal for liquid crystal synthesis as it proceeds under mild, room-temperature conditions, preserving sensitive functional groups.[7] The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, while 4-(Dimethylaminopyridine) (DMAP) serves as a highly effective acyl-transfer catalyst, suppressing side reactions and ensuring high yields.[7][10][11]
-
Reagents: DCC is a powerful dehydrating agent that drives the reaction by consuming the water generated, forming an insoluble dicyclohexylurea (DCU) byproduct that is easily removed by filtration.[7]
-
Solvent: Anhydrous dichloromethane (DCM) is selected for its excellent solubility of reactants and its low boiling point, which simplifies product isolation during work-up.
-
Purification: A standard work-up with acidic and basic washes removes unreacted starting materials and the DMAP catalyst. Subsequent purification by column chromatography is essential to achieve the high purity (>99.5%) required for the characterization of liquid crystalline phases.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of a liquid crystal.
Step-by-Step Methodology
-
Reaction Setup:
-
In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, combine this compound (1.0 eq.), 4-pentylphenol (1.0 eq.), and DMAP (0.1 eq.).
-
Add anhydrous DCM (approx. 5 mL per mmol of benzoic acid) and stir until all solids are dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Reagent Addition:
-
In a separate, dry flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred, cooled reaction mixture over 20 minutes. A white precipitate of DCU will form.
-
-
Reaction Progression:
-
Maintain the reaction at 0 °C and stir for an additional 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC), observing the consumption of the starting acid.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:1) as the eluent.
-
Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product as a white solid.
-
Characterization of the Liquid Crystalline Product
Rigorous analysis is required to confirm the molecular structure and characterize the mesomorphic behavior of the synthesized compound.
| Technique | Purpose & Rationale | Expected Results for 4-pentylphenyl 4-(trifluoromethoxy)benzoate |
| ¹H & ¹⁹F NMR | Confirms the covalent structure and assesses purity. ¹⁹F NMR is highly specific for the trifluoromethoxy group. | ¹H NMR: Distinct aromatic signals for both rings and aliphatic signals for the pentyl chain. ¹⁹F NMR: A sharp singlet peak confirming the -OCF₃ group. |
| Mass Spectrometry (MS) | Verifies the molecular weight of the final product. | A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight. |
| Differential Scanning Calorimetry (DSC) | Identifies the temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[3][12] | Thermograms showing distinct endothermic peaks on heating for the melting and clearing points, defining the temperature range of the LC phase. |
| Polarized Optical Microscopy (POM) | Visually identifies the type of liquid crystal phase by observing its unique optical texture upon heating and cooling on a hot stage.[13][14] | Observation of characteristic textures, such as a threaded or schlieren texture, which is indicative of a nematic phase.[8] |
The Structure-Property Relationship: A Logical Framework
The choice of this compound as an intermediate is a deliberate design strategy to impart specific, desirable properties to the final liquid crystal molecule.
Caption: How the intermediate's structure dictates final LC properties.
The rigid benzoic acid core provides the necessary structural anisotropy for the formation of a liquid crystal phase.[8] The -OCF₃ group contributes a strong local dipole, which is crucial for tuning the bulk dielectric anisotropy of the material—a key parameter for display applications.[2] Furthermore, the high stability of the C-F bonds in the trifluoromethoxy group enhances the overall thermal and chemical robustness of the final molecule, leading to a longer operational lifetime.[2][15]
Conclusion
This compound is a cornerstone intermediate for the rational design of advanced liquid crystal materials. Its unique combination of a rigid aromatic core and a highly stable, polar terminal group provides chemists with a powerful tool to engineer molecules with specific thermal and electrical properties. The detailed synthetic and characterization protocols provided herein offer a reliable framework for researchers to explore new liquid crystalline structures based on this versatile building block, paving the way for next-generation displays and photonic technologies.
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Harnessing the Trifluoromethoxy Moiety: Synthesis and Application of Advanced Aromatic Polyamides from 4-(Trifluoromethoxy)benzoic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
The incorporation of fluorinated functional groups into polymer backbones is a proven strategy for developing materials with exceptional properties. While the trifluoromethyl (-CF3) group is widely utilized, the trifluoromethoxy (-OCF3) group offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing capabilities, making it a compelling building block for advanced polymers.[1] This application note provides a comprehensive guide to the synthesis of high-performance aromatic polyamides (aramids) using 4-(trifluoromethoxy)benzoic acid as a key monomer. We present a detailed, field-tested protocol for direct polycondensation, discuss critical characterization techniques, and explore the enhanced properties and potential applications of the resulting polymers in high-performance plastics, microelectronics, and advanced materials.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and drug development. The choice of monomer is paramount, as it dictates the final characteristics of the macromolecule. This compound is an emerging monomer of significant interest due to the unique attributes of the trifluoromethoxy (-OCF3) substituent.
Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 moiety imparts:
-
Superior Lipophilicity : With a Hansch π parameter of +1.04, the trifluoromethoxy group is one of the most lipophilic substituents, enhancing solubility in organic media and potentially influencing membrane permeability in biomedical applications.[1]
-
Enhanced Metabolic Stability : The strong C-F bonds and the steric hindrance around the ether oxygen make the -OCF3 group highly resistant to enzymatic breakdown, a critical feature for long-lasting materials and drug delivery systems.[1]
-
Unique Electronic Profile : As a strong electron-withdrawing group, it can modify the electronic properties of the polymer backbone, influencing reactivity, thermal stability, and dielectric performance.[1]
Incorporating this monomer into an aramid structure—polymers known for their exceptional strength and thermal resistance—creates a new class of materials that merge the robustness of the polyamide backbone with the specialized properties of the trifluoromethoxy group.[2][3]
Monomer Profile: this compound
A thorough understanding of the monomer is essential before proceeding with polymerization.
| Property | Value |
| Chemical Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| CAS Number | 330-25-6 |
| Appearance | White to off-white powder |
| Melting Point | 128-132 °C |
| Key Functional Groups | Carboxylic Acid (-COOH), Trifluoromethoxy (-OCF₃), Aromatic Ring |
Polymerization Strategy: Direct Polycondensation via Phosphorylation
To synthesize high-molecular-weight aromatic polyamides, a direct polycondensation method is often preferred as it circumvents the need to isolate and handle highly reactive acid chlorides. The Yamazaki-Higashi reaction is an authoritative and reliable method that utilizes a phosphite and a base to activate the carboxylic acid in situ, allowing it to react directly with an aromatic diamine under moderate conditions.[4] This approach offers excellent control over the polymerization process and typically yields high-molecular-weight polymers.
The causality for this choice is rooted in efficiency and safety. The in-situ activation avoids an extra synthesis step (conversion to acid chloride) and the handling of corrosive reagents like thionyl chloride, while the reaction conditions are mild enough to prevent side reactions, ensuring a well-defined polymer structure.
Caption: Experimental workflow for direct polycondensation.
Detailed Protocol: Synthesis of Poly(4,4'-oxydiphenylene-4-trifluoromethoxybenzamide)
This protocol describes the synthesis of an aramid from this compound and 4,4'-oxydianiline (ODA).
4.1. Reaction Scheme
Caption: Polycondensation of this compound and ODA.
4.2. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Dry thoroughly before use. |
| 4,4'-Oxydianiline (ODA) | ≥98% | Sigma-Aldrich | Recrystallize from ethanol if necessary. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Use dry, amine-free solvent. |
| Lithium Chloride (LiCl) | Anhydrous, ≥99% | Acros Organics | Dry in a vacuum oven at >150°C. |
| Pyridine | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Triphenyl Phosphite (TPP) | ≥97% | Sigma-Aldrich | Handle under inert gas. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation and washing. |
4.3. Step-by-Step Methodology
-
Preparation : Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry nitrogen. Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a stopper.
-
Dissolution : To the flask, add lithium chloride (3.0 g) and anhydrous NMP (80 mL). Stir until the LiCl is fully dissolved. This salt is crucial for keeping the growing aramid chains in solution.
-
Monomer Addition : Add 4,4'-oxydianiline (4.00 g, 20.0 mmol) and this compound (8.24 g, 40.0 mmol) to the flask. Stir under a gentle nitrogen flow until a clear solution is obtained.
-
Activator Addition : Add anhydrous pyridine (6.4 mL) followed by triphenyl phosphite (10.5 mL, 40.0 mmol). The solution may become slightly viscous.
-
Polymerization : Immerse the flask in a preheated oil bath at 115°C. Continue stirring vigorously for 4-6 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation : Allow the reaction mixture to cool to room temperature. Slowly pour the viscous polymer solution into a beaker containing 800 mL of methanol while stirring rapidly. A fibrous white precipitate will form immediately.
-
Washing : Collect the polymer by filtration. Wash the polymer thoroughly by suspending it in fresh methanol (2 x 300 mL) and then in hot water (2 x 300 mL) to remove residual salts and solvents.
-
Drying : Dry the final polymer in a vacuum oven at 80°C for 24 hours to yield a white, fibrous solid.
Polymer Characterization: Validating Structure and Performance
Proper characterization is a self-validating step to confirm the synthesis was successful and to understand the material's properties.
5.1. Structural and Molecular Weight Analysis
-
FT-IR Spectroscopy : Confirms the formation of the amide linkage. Expect characteristic peaks around 3300 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (Amide I, C=O stretching), and 1520 cm⁻¹ (Amide II, N-H bending).[5] Strong absorbances between 1100-1300 cm⁻¹ will correspond to the C-F stretching of the -OCF3 group.
-
NMR Spectroscopy : ¹H and ¹³C NMR will confirm the aromatic backbone structure. ¹⁹F NMR provides a clear signal for the -OCF3 group, useful for confirming incorporation and for end-group analysis in some cases.
-
Gel Permeation Chromatography (GPC) : Performed in a suitable solvent (e.g., DMAc with LiBr), GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.[4]
5.2. Thermal and Physical Properties
The incorporation of trifluoromethoxy groups is expected to yield polymers with a distinct property profile.
| Property | Expected Range | Technique | Significance |
| Glass Transition Temp. (Tg) | 250 - 320 °C | DSC | Indicates the upper service temperature for amorphous applications.[4][6] |
| 10% Weight Loss Temp. (Td) | > 450 °C (in N₂) | TGA | Demonstrates high thermal stability, characteristic of aramids.[6][7] |
| Solubility | Soluble in NMP, DMAc, DMF | Visual Inspection | Enhanced solubility is a key benefit of fluorination, enabling solution-based processing.[4][6] |
| Dielectric Constant (@ 1 MHz) | 2.5 - 3.5 | Dielectric Analysis | Fluorination typically lowers the dielectric constant, making it suitable for electronics.[7][8] |
| Water Absorption | < 1.0 % | Gravimetric | The hydrophobic -OCF3 group reduces moisture uptake, ensuring dimensional stability.[6] |
Applications and Future Directions
The unique combination of properties makes aramids derived from this compound prime candidates for several advanced applications:
-
Microelectronics and Flexible Electronics : The low dielectric constant, high thermal stability, and excellent solubility make these polymers ideal for use as insulating layers, flexible substrates, and encapsulants in next-generation electronic devices.[6][8] Their optical transparency is an added advantage for display technologies.[4][9]
-
Aerospace and Automotive Composites : As a matrix material or high-strength fiber, their high thermal stability and chemical resistance, coupled with potentially lower weight, offer advantages over traditional materials.
-
Specialty Membranes and Coatings : The controlled hydrophobicity and high chemical resistance can be leveraged for gas separation membranes, protective coatings, and chemically resistant films.
-
Advanced Drug Delivery Systems : While exploratory, the high metabolic stability and lipophilicity of the -OCF3 group could be harnessed to design robust, long-circulating polymer-drug conjugates or nanoparticles for targeted therapeutic delivery.[1]
References
- Analysis and Characterization of Aromatic Polyamide Copolymer Particles with Trifluoromethyl and Amino Groups. (2011). Taylor & Francis Online. [Link]
- Synthesis and characterization of novel aromatic polyamides containing 3-trifluoromethyl-substituted triphenylamine. Taylor & Francis Online. [Link]
- Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. (2016).
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI. [Link]
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022).
- Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- Aramid Traits: Strength, Resistance. Aramid Fiber. [Link]
- Direct synthesis of light-emitting triblock copolymers from RAFT polymerization. Polymer Chemistry (RSC Publishing). [Link]
- Aramid fibres: Areas of application and properties
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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Application Note & Protocol: Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride
A Senior Application Scientist's Guide to the Reaction of 4-(Trifluoromethoxy)benzoic acid with Thionyl Chloride
Executive Summary & Scientific Context
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, unlocking access to a vast array of derivatives such as esters, amides, and ketones. 4-(Trifluoromethoxy)benzoyl chloride is a particularly valuable building block in modern medicinal chemistry and materials science.[1][2] The trifluoromethoxy (-OCF₃) group imparts unique properties, including increased lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic profiles of drug candidates.[2][3] This guide provides a comprehensive overview of the robust and widely-used method for synthesizing 4-(trifluoromethoxy)benzoyl chloride by reacting the parent carboxylic acid with thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and address critical safety and handling considerations essential for researchers in the field.
The Chemical Rationale: Mechanism of Action
The efficacy of thionyl chloride as a chlorinating agent stems from its ability to convert the hydroxyl moiety of the carboxylic acid—a notoriously poor leaving group—into a highly reactive chlorosulfite intermediate.[4][5] This transformation primes the molecule for nucleophilic attack. The overall reaction is thermodynamically favorable as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product in accordance with Le Châtelier's principle.[5][6]
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7][8]
-
Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a protonated acyl chlorosulfite intermediate.[4]
-
Nucleophilic Acyl Substitution: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbonyl carbon.[5][9]
-
Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which subsequently collapses. This step reforms the carbonyl double bond and expels the chlorosulfite group, which readily decomposes into the gaseous byproducts SO₂ and HCl.[5][9]
A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction, especially for less reactive carboxylic acids. DMF reacts with thionyl chloride to form a Vilsmeier-type reagent, which is a more potent chlorinating agent.[5][6]
Experimental Design & Workflow
The successful synthesis of 4-(trifluoromethoxy)benzoyl chloride requires meticulous attention to anhydrous conditions, temperature control, and safe handling of reagents and byproducts. The following workflow provides a visual summary of the process from starting materials to the purified product.
Caption: Workflow for the synthesis of 4-(trifluoromethoxy)benzoyl chloride.
Detailed Synthesis Protocol
This protocol describes the conversion of this compound to its corresponding acyl chloride on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.[10]
4.1. Reagent & Equipment Data
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| This compound | 206.12 | 150-154 (m.p.) | - | 330-12-1[11] |
| Thionyl Chloride (SOCl₂) | 118.97 | 76 | 1.636 | 7719-09-7 |
| 4-(Trifluoromethoxy)benzoyl chloride | 224.56 | 55-56 @ 2 mmHg | 1.425 | 36823-88-8[12] |
4.2. Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, reflux condenser, and addition funnel) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled hot under a positive pressure of an inert atmosphere (Nitrogen or Argon).[13] This is critical as both thionyl chloride and the acyl chloride product are sensitive to moisture.[14][15]
-
Charging the Flask: To the round-bottom flask, add this compound (e.g., 10.0 g, 48.5 mmol). The reaction can be run neat (using thionyl chloride as the solvent) or with an inert, anhydrous solvent like dichloromethane or toluene.[16]
-
Reagent Addition: Add thionyl chloride (e.g., 2.0 equivalents, 11.5 g, 97.0 mmol, 7.1 mL) to the reaction flask. If the reaction is performed at an elevated temperature, add the thionyl chloride via an addition funnel. For reactions starting at room temperature or below, it can be added carefully via syringe. A catalytic amount of DMF (1-2 drops) can be added at this stage to accelerate the reaction.[6]
-
Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 75-80 °C if neat) using an oil bath.[13] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride must be removed. This is most effectively done by distillation at atmospheric pressure (b.p. 76 °C).[17] Alternatively, for smaller scales, co-evaporation with an anhydrous solvent like toluene under reduced pressure can be effective. A cold trap (e.g., using liquid nitrogen) is advisable to protect the vacuum pump from corrosive vapors.[17]
-
Purification of Product: The resulting crude 4-(trifluoromethoxy)benzoyl chloride is often of sufficient purity for subsequent steps.[17] For applications requiring high purity, the product can be purified by fractional distillation under reduced pressure (vacuum distillation).[18][19] The boiling point is reported as 55-56 °C at 2 mmHg.[12]
Critical Safety & Handling Protocols
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[14][20] Strict adherence to safety protocols is mandatory.
| Hazard | Precautionary Measure |
| Corrosive | Causes severe skin burns and eye damage.[21][22] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton).[14][20] |
| Toxicity | Vapors are toxic if inhaled and can cause respiratory irritation or pulmonary edema.[14][21] All manipulations must be conducted within a properly functioning chemical fume hood.[10] |
| Reactivity | Reacts violently with water, alcohols, and bases, releasing toxic gases (SO₂, HCl).[10][14] Ensure all equipment is scrupulously dry and the reaction is protected from atmospheric moisture.[22] |
| Waste Disposal | Quench excess thionyl chloride and contaminated materials cautiously by slowly adding to a stirred, cooled solution of sodium bicarbonate or another suitable base. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[10] |
Applications in Research & Development
4-(Trifluoromethoxy)benzoyl chloride is a versatile intermediate primarily used as a potent acylating agent.[2] Its applications are widespread in:
-
Pharmaceutical Synthesis: It is a key building block for creating complex molecules, particularly in the development of drugs targeting inflammatory diseases, neurological conditions, and cardiovascular ailments.[1][3]
-
Agrochemical Development: The compound is used in the synthesis of advanced herbicides and pesticides, where the trifluoromethoxy group can enhance efficacy.[3]
-
Materials Science: It is incorporated into polymers and specialty coatings to improve thermal and chemical resistance.[1]
References
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog - Ch.imperial. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
- New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride. [Link]
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
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- Bionium.
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- Australia Pacific LNG. (2016). 4-(Trifluoromethyl)
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- Google Patents.
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- Axios Research. 4-(Trichloromethyl)benzoyl chloride. [Link]
- Organic Syntheses. Procedure for reaction of carboxylic acid with thionyl chloride. [Link]
- PubChem. 4-(Trifluoromethyl)benzoyl chloride. [Link]
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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- Chemdad. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE. [Link]
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- MSU Chemistry.
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Esterification protocols for 4-(Trifluoromethoxy)benzoic acid
An Application Guide to the Esterification of 4-(Trifluoromethoxy)benzoic Acid
Abstract
This compound is a critical building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group imparts unique properties, including high lipophilicity, metabolic stability, and altered electronic characteristics, making it a desirable moiety in drug candidates and functional materials. The synthesis of its ester derivatives is a frequent and essential transformation. This application note provides detailed, field-tested protocols for the esterification of this compound using two robust and widely applicable methods: the classic Fischer-Speier esterification and the mild, modern Steglich esterification. This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive overview of the underlying mechanisms, step-by-step experimental procedures, and critical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) substituent is often considered a "super-methoxy" group. It is highly lipophilic and serves as a metabolically stable isostere for other functional groups, enhancing the pharmacokinetic profiles of bioactive molecules. Esters of this compound are key intermediates for introducing this valuable moiety into more complex molecular architectures.[1][2] The choice of esterification protocol is critical and depends on the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups in the substrates.
This guide details two complementary protocols:
-
Protocol A: Fischer-Speier Esterification: A traditional, acid-catalyzed method ideal for simple, unhindered alcohols (e.g., methanol, ethanol) and large-scale synthesis where cost-effectiveness is crucial.
-
Protocol B: Steglich Esterification: A modern coupling-agent-mediated reaction that proceeds under mild, neutral conditions, making it suitable for acid-sensitive substrates, sterically hindered alcohols, and when preservation of stereochemistry is paramount.[3][4]
Protocol A: Fischer-Speier Esterification
Principle and Mechanistic Rationale
Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[6][7]
The mechanism involves three key stages:
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][8]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Dehydration: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation to regenerate the acid catalyst and yield the final ester product.[7][9]
The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the carboxylic acid, which can make the carbonyl carbon more electrophilic and potentially increase the reaction rate.[8]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Anhydrous Methanol (or Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of anhydrous alcohol (e.g., 20 equivalents of methanol), which will serve as both the reactant and the solvent.[10]
-
Acid Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.[10]
-
Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the remaining acid catalyst. Repeat until effervescence ceases.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.[10]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization.
| Parameter | Fischer-Speier Protocol | Rationale |
| Acid | This compound | 1.0 eq |
| Alcohol | Anhydrous Methanol or Ethanol | 15-20 eq (serves as solvent) |
| Catalyst | Concentrated H₂SO₄ | 0.1 - 0.2 eq |
| Temperature | Reflux (~65°C for MeOH) | Provides activation energy |
| Time | 1 - 10 hours | Reaction dependent; monitor by TLC |
| Typical Yield | 75-95% | Dependent on alcohol and conditions |
Protocol B: Steglich Esterification using EDC
Principle and Mechanistic Rationale
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an ester under mild, often room-temperature, conditions.[11] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for efficient esterification.[12]
The mechanism proceeds as follows:
-
Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[12]
-
Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This forms a reactive N-acylpyridinium intermediate and releases the urea byproduct. This step is crucial as it prevents a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[11][12]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic N-acylpyridinium intermediate to form the desired ester and regenerate the DMAP catalyst.
Using the hydrochloride salt of EDC (EDC·HCl) is common. The byproduct, an N,N'-disubstituted urea, is water-soluble, which greatly simplifies purification compared to the insoluble urea formed from DCC.[13][14]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification using EDC.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Alcohol (primary, secondary, or tertiary)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
DMAP (4-dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue contains the crude ester and the water-soluble urea byproduct, most of which has been removed by the aqueous washes.
-
Purification: Purify the crude product by silica gel column chromatography to remove any remaining impurities and obtain the pure ester.
| Parameter | Steglich (EDC) Protocol | Rationale |
| Acid | This compound | 1.0 eq |
| Alcohol | Primary, secondary, or tertiary | 1.1 - 1.5 eq |
| Coupling Agent | EDC·HCl | 1.1 - 1.5 eq |
| Catalyst | DMAP | 0.05 - 0.2 eq |
| Solvent | Anhydrous DCM or DMF | Provides inert reaction medium |
| Temperature | 0°C to Room Temperature | Mild conditions preserve sensitive groups |
| Time | 4 - 16 hours | Monitor by TLC |
| Typical Yield | 70-90% | Highly substrate dependent |
Comparative Summary and Considerations
| Feature | Fischer-Speier Esterification | Steglich Esterification (EDC/DMAP) |
| Conditions | Harsh (Strong acid, heat) | Mild (Neutral, room temperature) |
| Alcohol Scope | Best for simple, primary alcohols.[3] | Broad; effective for secondary, tertiary, and acid-sensitive alcohols.[12] |
| Byproducts | Water | Water-soluble urea, salts |
| Purification | Simple extraction and distillation/chromatography | Aqueous washes followed by chromatography.[14] |
| Advantages | Economical, simple setup, good for large scale. | High yields, mild conditions, broad substrate scope, avoids strong acid.[11][15] |
| Disadvantages | Not suitable for acid-sensitive substrates; high temperatures can cause side reactions.[8] | Higher reagent cost, requires anhydrous conditions, potential for N-acylurea side product if slow.[11] |
Conclusion
The esterification of this compound can be successfully achieved through multiple synthetic routes. The classic Fischer-Speier esterification remains a robust and cost-effective choice for producing simple alkyl esters on a large scale. For substrates requiring greater finesse—particularly those with acid-labile groups or sterically demanding alcohols—the Steglich esterification offers a mild and highly efficient alternative with a straightforward purification protocol when EDC is used as the coupling agent. The selection of the appropriate method should be guided by the specific chemical properties of the alcohol, the scale of the synthesis, and the overall synthetic strategy.
References
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- Thieme. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Accessed January 9, 2026.
- IJSTR.
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Application Note & Protocols: Robust Amide Coupling of 4-(Trifluoromethoxy)benzoic Acid for Pharmaceutical and Agrochemical Synthesis
Introduction: The Strategic Imperative of Fluorinated Amides
The amide bond is arguably the most prevalent functional group in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of blockbuster drugs.[1] Its synthesis, therefore, is one of the most frequently performed reactions in drug discovery.[1] Concurrently, the strategic incorporation of fluorinated moieties has revolutionized modern drug design. The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after substituent due to its unique combination of properties. It is strongly electron-withdrawing, significantly enhances lipophilicity (a key factor in cell membrane permeability), and improves metabolic stability by fortifying molecules against enzymatic degradation.[2][3]
This guide provides a detailed technical overview and validated protocols for the amide coupling of 4-(Trifluoromethoxy)benzoic acid, a key building block for introducing the -OCF3 phenyl motif into active pharmaceutical ingredients (APIs) and agrochemicals. While the electron-withdrawing nature of the trifluoromethoxy group can influence reactivity, robust and high-yielding amide formation is readily achievable with the appropriate selection of reagents and reaction conditions. This document explains the causality behind these experimental choices, offering researchers the tools to confidently and successfully synthesize these valuable compounds.
Mechanistic Underpinnings of Modern Amide Bond Formation
The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the rapid formation of a non-reactive ammonium carboxylate salt.[4] The core principle of all amide coupling reactions is, therefore, the in situ activation of the carboxylic acid by converting its hydroxyl group into a better leaving group. This creates a highly electrophilic acyl donor that is readily attacked by the amine nucleophile.
Mechanism 1: The Carbodiimide Pathway (e.g., EDC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents for amide synthesis. The mechanism proceeds via the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then be directly attacked by the amine. However, this pathway is susceptible to an undesired side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[5][6]
To mitigate this and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring a cleaner and more efficient conversion to the desired amide.[1]
Caption: EDC/HOBt coupling mechanism.
Mechanism 2: The Uronium/Aminium Salt Pathway (e.g., HATU)
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful and efficient coupling reagents available.[7] They are particularly effective for challenging substrates, including sterically hindered acids or poorly nucleophilic amines.[8]
The reaction is initiated by a non-nucleophilic base (e.g., DIPEA) deprotonating the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[9] This leads to the formation of a highly reactive OAt-active ester, with the concomitant release of tetramethylurea.[7][10] The subsequent aminolysis is extremely rapid, in part due to a "neighboring group effect" where the pyridine nitrogen of the HOAt leaving group is believed to stabilize the transition state.[7]
Caption: HATU coupling mechanism.
Experimental Protocols and Workflow
The following protocols are designed to be robust and scalable. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Caption: General experimental workflow for amide coupling.
Protocol 1: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Standard)
This method is a reliable and economical choice for a wide range of amine substrates. The byproducts are generally water-soluble, simplifying purification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) |
| This compound | 206.12 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 - 1.2 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt·H₂O | 153.14 | 1.2 - 1.5 |
| Anhydrous Solvent (DCM or DMF) | - | ~0.1 - 0.2 M |
Step-by-Step Procedure
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and HOBt·H₂O (1.2 eq.).
-
Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.
-
Activation: Add EDC·HCl (1.2 eq.) to the solution in one portion. Stir the mixture at room temperature for 15-30 minutes. This is the activation period where the HOBt-ester is formed.
-
Coupling: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like DIPEA or Triethylamine to liberate the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
Protocol 2: HATU-Mediated Amide Coupling (High-Efficiency Protocol)
This protocol is recommended for challenging substrates, such as electron-deficient anilines or sterically hindered amines, where the EDC/HOBt method may be sluggish or low-yielding.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) |
| This compound | 206.12 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA (Hünig's base) | 129.24 | 2.0 - 3.0 |
| Anhydrous Solvent (DMF or Acetonitrile) | - | ~0.1 - 0.2 M |
Step-by-Step Procedure
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.
-
Base and Amine Addition: Add the amine (1.1 eq.) followed by DIPEA (2.5 eq.). The order is important; premixing the acid, HATU, and amine before adding the base is a common and effective practice. The base deprotonates the acid, initiating the activation cycle.
-
Reaction Monitoring: Stir the reaction at room temperature. HATU-mediated couplings are typically very fast, often reaching completion in 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer extensively with water (3-4 times) to remove DMF and tetramethylurea. Follow with washes of 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography. The tetramethylurea byproduct can sometimes be persistent, but thorough aqueous washes and careful chromatography are usually sufficient for its removal.[10]
Comparative Analysis and Data Summary
The choice of coupling reagent is dictated by the specific substrates, cost, and desired efficiency.
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Use Case | General-purpose, cost-effective couplings. | Challenging couplings, speed, high yield.[8] |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None (HOAt is part of the HATU reagent)[7] |
| Base | Tertiary amine (if amine is a salt) | Non-nucleophilic base (DIPEA) is essential.[11] |
| Reaction Speed | Moderate (2-12 h) | Fast (0.5-4 h)[7] |
| Byproducts | Ethyl-dimethylaminopropyl urea (water-soluble) | Tetramethylurea (TMU), HOAt[10] |
| Pros | Low cost, readily available, water-soluble byproduct. | High efficiency, fast, effective for difficult substrates. |
| Cons | Slower, may be less effective for difficult amines. | Higher cost, TMU byproduct can be tricky to remove.[10] |
Field Insights and Troubleshooting
-
Addressing Low Yields with Electron-Deficient Amines: Aniline and its electron-deficient derivatives are less nucleophilic and can be challenging substrates.[1][12] For these cases, HATU is the superior choice over EDC/HOBt. If yields are still low, consider gentle heating (40-50 °C) or switching to an even more potent coupling system, such as converting the carboxylic acid to an acyl fluoride in situ.[13][14]
-
Steric Hindrance: If either the amine or the carboxylic acid is sterically bulky, reaction rates can plummet. Using HATU and allowing for longer reaction times or gentle heating can often overcome this issue.[15]
-
Byproduct Removal: The dicyclohexylurea (DCU) byproduct from the related DCC reagent is notoriously insoluble and is removed by filtration. The urea byproduct from EDC is water-soluble and is easily removed in the workup.[4] The tetramethylurea (TMU) from HATU is water-soluble but can have some organic solubility; multiple aqueous washes are key to its removal before chromatography.[10]
-
Reagent Purity and Anhydrous Conditions: All coupling reactions are sensitive to water, which can hydrolyze the activated intermediates. Ensure all glassware is dry and use anhydrous solvents for best results. The purity of the amine is also critical, as impurities can consume the activated acid.
Conclusion
The synthesis of amides from this compound is a robust and reliable transformation central to the development of novel fluorinated compounds. For routine syntheses involving standard amines, the economical EDC/HOBt protocol provides excellent results. For more demanding applications involving poorly nucleophilic or sterically hindered amines, or when reaction speed and maximal yield are paramount, the HATU-mediated protocol is the authoritative choice. By understanding the underlying mechanisms and following these validated protocols, researchers can efficiently access a wide array of valuable trifluoromethoxyphenyl amides.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.
- Wikipedia. (n.d.). HATU.
- Wikipedia. (n.d.). Carbodiimide.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Khan Academy. (n.d.). Preparation of amides using DCC.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Gunda, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
- Unnamed Source. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs.
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
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Application Notes and Protocols for the Development of Advanced Materials and Coatings
Introduction
The field of advanced materials and coatings represents a cornerstone of modern technological innovation, enabling significant progress across a diverse range of industries, including aerospace, automotive, biomedical, and electronics.[1][2][3] These engineered surfaces and materials are meticulously designed to impart enhanced properties such as superior durability, wear resistance, corrosion protection, and tailored optical or electronic functionalities.[4][5] The development of these advanced materials hinges on precise synthesis and deposition techniques, each offering a unique set of capabilities to control film thickness, composition, and morphology at the nanoscale.[6] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of key deposition technologies, detailed experimental protocols, and critical characterization methods.
The selection of a deposition technique is a critical decision that directly influences the quality, structure, and functionality of the resulting thin film.[6] This guide will delve into the principles and applications of three prevalent methods: Physical Vapor Deposition (PVD), Atomic Layer Deposition (ALD), and the Sol-Gel method. Furthermore, we will explore the synthesis of a key advanced material, graphene oxide, which holds immense promise for novel coatings. By understanding the causality behind experimental choices and adhering to validated protocols, researchers can confidently fabricate high-quality, functional materials and coatings for their specific applications.
I. Thin Film Deposition Techniques: Principles and Applications
The fabrication of advanced coatings relies on a variety of deposition techniques, broadly categorized into physical and chemical methods. Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD), along with its subtype Atomic Layer Deposition (ALD), are prominent examples.[6] Solution-based methods like the sol-gel process offer an alternative route for coating deposition.[7]
Physical Vapor Deposition (PVD)
PVD encompasses a family of vacuum deposition techniques where a solid material is vaporized and then condensed onto a substrate to form a thin film.[8] This process is fundamentally a line-of-sight transfer that occurs in a high-vacuum environment to prevent contamination.[9] PVD is widely used to enhance hardness, wear resistance, and prevent oxidation.[10]
Key PVD Methods:
-
Sputtering: In this process, a target material is bombarded with energetic ions, causing atoms to be "sputtered" off and deposited onto the substrate.[6]
-
Thermal Evaporation: The source material is heated in a vacuum chamber until it evaporates, and the vapor then condenses on the substrate.[9]
-
Electron-Beam PVD: A focused beam of electrons heats the source material, causing it to evaporate.[8]
-
Pulsed Laser Deposition (PLD): A high-power laser ablates material from a target, creating a plasma plume that deposits a thin film on the substrate.[9]
Applications of PVD: PVD coatings are integral to numerous applications, including:
-
Cutting Tools: Enhancing the wear resistance of tools with hard coatings like Titanium Nitride (TiN).[10][11]
-
Aerospace Components: Providing thermal barrier coatings and corrosion resistance.[4]
-
Medical Devices: Creating biocompatible coatings for implants.[5]
-
Decorative Finishes: Achieving a wide range of colors and metallic finishes on consumer products.[10]
Atomic Layer Deposition (ALD)
ALD is a specialized chemical vapor deposition (CVD) technique that enables the growth of ultra-thin films with atomic-level precision.[12] The process is based on sequential, self-limiting surface reactions.[13] In a typical ALD cycle, precursor gases are pulsed into a reaction chamber one at a time, separated by purging steps. This sequential process ensures conformal coating of complex, three-dimensional structures.[14]
The ALD Cycle:
A typical ALD process for depositing Aluminum Oxide (Al2O3) using Trimethylaluminum (TMA) and water (H2O) as precursors consists of four steps:
-
TMA Pulse: TMA is introduced into the chamber and reacts with the hydroxyl groups on the substrate surface.
-
Purge: Excess TMA and reaction byproducts are purged from the chamber.
-
H2O Pulse: Water vapor is pulsed into the chamber and reacts with the methyl groups on the surface, forming Al-O-Al bonds and regenerating hydroxyl groups.
-
Purge: Excess water and reaction byproducts are purged, completing one ALD cycle.[12][13]
Applications of ALD: The precision and conformality of ALD make it ideal for:
-
Semiconductor Devices: Deposition of high-k dielectric materials in transistors.[2]
-
MEMS and NEMS: Coating of high-aspect-ratio nanostructures.
-
Catalysis: Synthesis of highly dispersed catalysts on porous supports.
-
Medical Devices: Creating biocompatible and protective coatings on sensitive medical implants.
Sol-Gel Method
The sol-gel process is a versatile, solution-based technique for fabricating ceramic and glass materials. It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.[15] This method allows for the creation of coatings with a wide range of compositions and microstructures at relatively low temperatures.[10]
The Sol-Gel Process:
-
Hydrolysis and Condensation: Metal alkoxides or metal salts are hydrolyzed and condensed to form a colloidal suspension (the sol).[16]
-
Gelation: The sol is cast onto a substrate, and further condensation reactions lead to the formation of a continuous network (the gel).
-
Aging: The gel is aged in its mother liquor, during which polycondensation continues, and the gel network strengthens.
-
Drying and Densification: The liquid phase is removed from the gel, and a final heat treatment is often applied to densify the material.[10]
Applications of the Sol-Gel Method:
-
Anti-Reflective Coatings: The ability to control porosity allows for the creation of coatings with a low refractive index, ideal for reducing reflection on solar cells and optical lenses.[16][17][18]
-
Protective Coatings: Dense ceramic coatings can be deposited to provide corrosion and abrasion resistance.
-
Sensors: Porous sol-gel films can be used as matrices for sensing elements.
-
Biomaterials: The low processing temperature allows for the encapsulation of biological molecules.
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the deposition of a TiN hard coating using PVD, the synthesis of an Al2O3 thin film via ALD, the fabrication of a silica anti-reflective coating by the sol-gel method, and the synthesis of graphene oxide.
Protocol 1: Physical Vapor Deposition of Titanium Nitride (TiN) Hard Coating
This protocol describes the deposition of a TiN coating on a silicon substrate using a magnetron sputtering PVD system.
1. Substrate Preparation: 1.1. Clean a silicon (100) wafer by ultrasonication in acetone for 15 minutes, followed by isopropanol for 15 minutes. 1.2. Rinse the wafer thoroughly with deionized (DI) water and dry it with a nitrogen gun. 1.3. Place the cleaned substrate in the PVD chamber.
2. Deposition Process: 2.1. Evacuate the chamber to a base pressure of at least 5 x 10^-6 Torr. 2.2. Introduce Argon (Ar) gas into the chamber at a flow rate of 20 standard cubic centimeters per minute (sccm) to serve as the sputtering gas.[6] 2.3. Set the working pressure to 3 mTorr. 2.4. Apply a DC power of 200 W to the titanium (Ti) target. 2.5. Initiate the sputtering process by igniting the plasma. 2.6. Introduce Nitrogen (N2) gas into the chamber at a flow rate of 5 sccm as the reactive gas.[19] 2.7. Maintain the deposition temperature at 300°C. 2.8. Continue the deposition for 60 minutes to achieve the desired film thickness.[19]
3. Post-Deposition: 3.1. Turn off the power to the target and the gas flow. 3.2. Allow the substrate to cool down to room temperature under vacuum. 3.3. Vent the chamber with nitrogen gas and remove the coated substrate.
Caption: PVD Workflow for TiN Coating
Protocol 2: Atomic Layer Deposition of Aluminum Oxide (Al2O3)
This protocol details the deposition of an Al2O3 thin film on a silicon substrate using a thermal ALD system.
1. System Preparation: 1.1. Ensure the ALD reactor is at the desired deposition temperature (e.g., 250°C).[20] 1.2. Verify that the Trimethylaluminum (TMA) and water (H2O) precursors are at their appropriate temperatures and pressures.
2. Substrate Loading: 2.1. Clean a silicon wafer as described in Protocol 1. 2.2. Load the substrate into the reaction chamber. 2.3. Pump down the chamber to the base pressure.[21]
3. ALD Cycles: 3.1. TMA Pulse: Introduce TMA vapor into the chamber for 0.1 seconds. 3.2. Purge: Purge the chamber with nitrogen gas for 5 seconds to remove unreacted TMA and byproducts. 3.3. H2O Pulse: Introduce water vapor into the chamber for 0.1 seconds. 3.4. Purge: Purge the chamber with nitrogen gas for 5 seconds to remove unreacted water and byproducts. 3.5. Repeat this cycle (steps 3.1-3.4) for the desired number of cycles to achieve the target film thickness (e.g., 100 cycles for approximately 11 nm of Al2O3).[21]
4. Sample Removal: 4.1. After the final cycle, stop the precursor flow. 4.2. Vent the chamber with nitrogen and remove the coated substrate.[21]
Caption: ALD Cycle for Al2O3 Deposition
Protocol 3: Sol-Gel Deposition of Silica (SiO2) Anti-Reflective Coating
This protocol describes the preparation of a single-layer SiO2 anti-reflective coating on a glass slide using the dip-coating method.
1. Sol Preparation (Base-Catalyzed): 1.1. In a clean beaker, mix 100 mL of ethanol (EtOH) and 5 mL of ammonium hydroxide (NH3·H2O). 1.2. While stirring vigorously, add 10 mL of tetraethyl orthosilicate (TEOS) dropwise to the solution. The molar ratio of TEOS:H2O:NH3:EtOH should be approximately 1:2.37:1:38.[16] 1.3. Continue stirring for 1 hour to allow for hydrolysis and condensation reactions to form the silica sol. 1.4. Age the sol for 24 hours at room temperature before use.[16]
2. Substrate Preparation: 2.1. Clean glass slides by sonicating in acetone and then ethanol for 15 minutes each. 2.2. Immerse the slides in a concentrated sulfuric acid bath for 24 hours, followed by thorough rinsing with DI water.[16]
3. Dip-Coating: 3.1. Immerse the cleaned glass slide into the aged silica sol. 3.2. Withdraw the slide from the sol at a constant speed (e.g., 100 mm/min). The withdrawal speed is a critical parameter for controlling the film thickness.[16]
4. Drying and Curing: 4.1. Air-dry the coated slide for 10 minutes. 4.2. Place the slide in an oven and heat it to 400°C for 1 hour to solidify the coating.[10]
Caption: Sol-Gel Process for SiO2 Coating
Protocol 4: Synthesis of Graphene Oxide (GO) via Modified Hummer's Method
This protocol outlines the synthesis of graphene oxide from graphite powder using a modified Hummer's method.
1. Oxidation of Graphite: 1.1. Add 1 g of graphite powder and 0.5 g of sodium nitrate (NaNO3) to 23 mL of concentrated sulfuric acid (H2SO4) in a flask placed in an ice bath. 1.2. Slowly add 3 g of potassium permanganate (KMnO4) to the mixture while keeping the temperature below 20°C. 1.3. Remove the ice bath and stir the mixture at 35°C for 2 hours. The mixture will become a thick paste.[22] 1.4. Slowly add 46 mL of DI water to the paste, causing a vigorous exothermic reaction. Maintain the temperature at 98°C for 15 minutes.[23] 1.5. Dilute the mixture with 140 mL of warm DI water, followed by the slow addition of 10 mL of 30% hydrogen peroxide (H2O2) to terminate the reaction. The color of the mixture should turn bright yellow.[23][24]
2. Purification: 2.1. Filter the hot mixture and wash the resulting solid with a 5% hydrochloric acid (HCl) solution to remove metal ions. 2.2. Continue washing with DI water until the pH of the filtrate is neutral. 2.3. Disperse the solid in DI water and exfoliate using ultrasonication for 1 hour to obtain a graphene oxide suspension.[22]
3. Drying: 3.1. Dry the graphene oxide suspension in an oven at 60°C to obtain GO powder.[23]
III. Characterization of Advanced Coatings
A comprehensive characterization of advanced coatings is essential to understand their structure-property relationships and ensure their performance.[1][25][26]
3.1. Morphological and Structural Characterization:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography and cross-section of the coating, revealing information about thickness, grain size, and defects.
-
Atomic Force Microscopy (AFM): Used to characterize the surface roughness of the coating at the nanoscale.[27]
-
X-ray Diffraction (XRD): Determines the crystalline structure and phase composition of the coating.
3.2. Mechanical Properties:
-
Nanoindentation: Measures the hardness and elastic modulus of thin films.[28]
-
Scratch Test: Evaluates the adhesion of the coating to the substrate.
3.3. Optical Properties:
-
UV-Vis Spectroscopy: Measures the transmittance and reflectance of the coating, which is crucial for applications like anti-reflective coatings.
-
Ellipsometry: Determines the refractive index and thickness of thin films.
3.4. Chemical Composition:
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.
-
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the coating.
IV. Data Presentation and Comparison
Table 1: Comparison of Thin Film Deposition Techniques
| Property | Physical Vapor Deposition (PVD) | Atomic Layer Deposition (ALD) | Sol-Gel |
| Deposition Temperature | 50 - 600 °C | 20 - 400 °C | Room Temperature to 1000 °C (curing) |
| Deposition Rate | High (1-100 nm/min) | Low (0.1-0.3 nm/cycle) | Variable (depends on coating method) |
| Film Thickness Control | Good | Excellent (atomic level) | Fair to Good |
| Conformality | Poor to Fair (line-of-sight) | Excellent | Good |
| Film Purity | High | Very High | Moderate (can have residual organics) |
| Cost | Moderate to High | High | Low |
| Typical Materials | Metals, Nitrides, Carbides[29] | Oxides, Nitrides, Metals[29] | Oxides, Ceramics[29] |
Table 2: Properties of Selected Advanced Coatings
| Coating Material | Deposition Method | Hardness (GPa) | Max. Service Temp. (°C) | Key Properties & Applications |
| Titanium Nitride (TiN) | PVD | 26[27] | 600[27] | High hardness, wear resistance; used for cutting tools and decorative coatings.[11] |
| Aluminum Oxide (Al2O3) | ALD | ~9 | >1000 | Excellent dielectric, corrosion resistance; used in semiconductors and as a protective layer. |
| Silicon Dioxide (SiO2) | Sol-Gel | Variable | >1000 | Low refractive index, good transparency; used for anti-reflective coatings.[16] |
| Graphene Oxide (GO) | Solution-based | Variable | ~200 | High surface area, dispersible in water; potential for conductive and anti-corrosion coatings.[5] |
V. Conclusion
The development of advanced materials and coatings is a rapidly evolving field driven by the continuous demand for enhanced performance and functionality in a wide array of applications. This guide has provided a comprehensive overview of key deposition techniques, including PVD, ALD, and the sol-gel method, along with a protocol for the synthesis of graphene oxide. The detailed experimental procedures and comparative data presented herein are intended to serve as a valuable resource for researchers and scientists, enabling them to make informed decisions in the selection and implementation of these technologies. A thorough understanding of the underlying principles of each technique, coupled with rigorous characterization, is paramount to achieving high-quality, reliable, and functional coatings. As the field continues to advance, the integration of these and other novel techniques will undoubtedly lead to the creation of next-generation materials with unprecedented capabilities.[30]
VI. References
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Aliofkhazraei, M. (2021). Handbook of Modern Coating Technologies: Advanced Characterization Methods. Elsevier Science.
-
Méndez-Lozano, N., et al. (2022). Eco-Friendly Approach for Graphene Oxide Synthesis by Modified Hummers Method. MDPI.
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Advanced Coating. (n.d.). Physical & Mechanical Properties.
-
A. A. Balandin et al. (2023). A simple preparation of graphene oxide with a modified Hummer's method. ResearchGate.
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Custom Materials Inc. (2025). Advanced Coatings: Surface Enhancement & Protection.
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Golden. (n.d.). Advanced surface coatings.
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Kumar, A., et al. (2016). Synthesis of Graphene Oxide using Modified Hummer's Method and its Reduction using Hydrazine Hydrate. International Journal of Engineering and Technology, 8(5), 342-346.
-
Das, S., et al. (2014). Synthesis of Graphene Oxide (GO) by Modified Hummers Method and Its Thermal Reduction to Obtain Reduced Graphene Oxide (rGO). Science and Culture, 80(7-8), 244-248.
-
Guerrero-Contreras, J., & Caballero-Briones, F. (2015). Graphene oxide powders with different oxidation degree, prepared by synthesis variations of the Hummers method. Materials Chemistry and Physics, 153, 209-220.
-
BenchChem. (2025). A Comparative Guide to Thin Film Deposition: Solution-Based vs. Vapor Deposition Techniques.
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Nimalan, T., & Begam, M. R. (2024). Physical and Chemical Methods: A Review on the Analysis of Deposition Parameters of Thin Film Preparation Methods. International Journal of Thin Films Science and Technology, 13(1), 59-66.
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İkizler, B. (2020). Preparation of single- and double-layer antireflective coatings by sol-gel method. Research on Engineering Structures and Materials, 6(1), 1-21.
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Advanced Coating Services. (n.d.). Coating Properties Chart.
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ResearchGate. (n.d.). Steps of deposition by atomic layer deposition of aluminium oxide...
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Tang, J. (n.d.). ALD SOP.
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IDTechEx. (2026). Exploring Graphene and Advanced Coatings with IDTechEx. Printed Electronics World.
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Vapor Technologies, Inc. (n.d.). TiN Coating – PVD Titanium Nitride & Titanium Nitride Coatings.
-
ResearchGate. (n.d.). Schematic illustration of the ALD process for depositing Al2O3 using...
-
Satas, D., & Tracton, A. A. (Eds.). (2006). Coatings technology handbook. CRC press.
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Venkatraman, S., & Krist, K. (Eds.). (2006). Coatings technology handbook (3rd ed.). Routledge.
-
Tracton, A. A. (Ed.). (2005). Coatings technology handbook (3rd ed.). CRC press.
-
Nikan, Z. (2021). Classification of thin film deposition methods. Surface Technology Journal.
-
Gielis, J. J. H., et al. (2024). Investigation of atomic layer deposition methods of Al2O3 on n-GaN. AIP Publishing.
-
Zhang, X., et al. (2019). Preparation of silica antireflection film based on sol-gel method. E3S Web of Conferences, 79, 02013.
-
Ali, H., et al. (2024). Thin Film Deposition Techniques: A Comprehensive Review. Journal of Modern Nanotechnology, 4, 6.
-
Yilmaz, S., et al. (2016). Preparation and Characterization of Multilayer Anti-Reflective Coatings via Sol-Gel Process. Acta Physica Polonica A, 129(4), 674-678.
-
Martins, G. V., et al. (2019). Overview of thin film deposition techniques. AIMS Materials Science, 6(2), 172-199.
-
Beganskiene, A., et al. (2012). Sol-gel derived antireflective coating with controlled thickness and reflective index. Materials Science-Poland, 30(4), 329-335.
-
Tracton, A. A. (Ed.). (2006). Coatings technology handbook. CRC press.
-
Schott AG. (n.d.). 14 Sol-gel Coating Processes.
-
Gopal, G., et al. (2001). In situ physical vapor deposition of ionized Ti and TiN thin films using hollow cathode magnetron plasma source. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 19(1), 77-81.
-
Singh, A., et al. (2023). Influence of Deposition Time on Titanium Nitride (TiN) Thin Film Coating Synthesis Using Chemical Vapour Deposition. Coatings, 13(7), 1184.
-
George, S. (2022). Fundamentals of Particle Atomic Layer Deposition Al2O3 ALD as a Model ALD System.
-
Savale, P. A. (2016). Physical Vapor Deposition (PVD) Methods for Synthesis of Thin Films: A Comparative Study. Archives of Applied Science Research, 8(5), 1-8.
-
Wikipedia. (n.d.). Physical vapor deposition.
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Application Notes & Protocols: Synthesis of Novel Drug Candidates Targeting Inflammatory Diseases
Introduction
Chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, represent a significant and growing global health burden.[1][2] These conditions are characterized by the dysregulation of the immune system, leading to persistent inflammation, tissue damage, and debilitating symptoms.[3][4] The molecular complexity of the inflammatory response offers a multitude of targets for therapeutic intervention.[5][6][7] Medicinal chemistry plays a pivotal role in this field, driving the design and synthesis of novel small-molecule inhibitors that can selectively modulate key signaling pathways, offering new hope for more effective and safer treatments.[8][9][10]
This guide provides an in-depth overview of key inflammatory pathways, modern synthetic strategies, and detailed experimental protocols for the synthesis and validation of a novel drug candidate. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.
Key Inflammatory Signaling Pathways as Drug Targets
A deep understanding of the underlying molecular mechanisms of inflammation is critical for rational drug design. Several intracellular signaling cascades have been identified as central regulators of the inflammatory response.
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a primary signal transduction cascade for numerous cytokines and growth factors that are central to immunity and inflammation.[11][12] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory disorders.[1][2] The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT family members.[1][11] The development of small-molecule JAK inhibitors (Jakinibs) has been a major therapeutic breakthrough, demonstrating that intracellular signaling pathways can be effectively targeted to treat autoimmunity.[13]
Caption: The canonical JAK/STAT signaling pathway.
The Nuclear Factor Kappa B (NF-κB) Pathway
NF-κB is a family of transcription factors that serves as a master regulator of inflammation, immunity, and cell survival.[4][14][15] The canonical NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α and IL-1.[3][15] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][14] Because of its central role, inhibiting the NF-κB pathway is a major goal in anti-inflammatory drug discovery.[3]
Caption: The canonical NF-κB signaling pathway.
The NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex in the cytoplasm of innate immune cells.[16] It acts as a sensor for a wide range of stimuli, including pathogens and cellular stress signals.[17][18] Upon activation, NLRP3 oligomerizes and recruits an adaptor protein, which in turn cleaves pro-caspase-1 into its active form.[17] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis.[17][19] Aberrant NLRP3 activation is linked to numerous inflammatory conditions, making it a highly attractive therapeutic target.[20][21]
Modern Strategies in Anti-Inflammatory Drug Synthesis
The development of novel anti-inflammatory agents leverages several advanced medicinal chemistry strategies to enhance potency, selectivity, and drug-like properties.
| Strategy | Description | Key Advantages | Representative Target Classes |
| Fragment-Based Drug Discovery (FBDD) | Starts by screening low molecular weight fragments ( < 300 Da) for weak binding to the target. Hits are then optimized and grown or linked to create a potent lead.[22] | High hit rates, efficient exploration of chemical space, leads to compounds with better ligand efficiency.[23][24] | Kinases, Proteases, Protein-Protein Interactions. |
| Targeted Covalent Inhibition | Involves designing a molecule with a reactive "warhead" that forms a permanent covalent bond with a specific, often non-catalytic, amino acid residue on the target protein.[25] | Increased potency, prolonged duration of action, high selectivity, can target shallow binding pockets.[26][27] | Kinases (e.g., BTK, EGFR), Proteases. |
| Molecular Hybridization | Combines two or more pharmacophores from different drug classes into a single molecule. The goal is to create a hybrid compound with a synergistic or multi-target profile.[28] | Can address multiple pathogenic pathways simultaneously, potentially overcoming drug resistance and improving efficacy.[28] | COX/LOX inhibitors, NSAID-antioxidant hybrids. |
Application Workflow: From Synthesis to Validation
The successful development of a novel drug candidate requires a systematic workflow encompassing chemical synthesis, purification, characterization, and biological validation.
Caption: A generalized workflow for the synthesis and validation of a drug candidate.
Experimental Protocols: Synthesis and Validation of a Novel JAK1/2 Inhibitor
This section provides detailed protocols for the synthesis of a hypothetical, yet representative, JAK1/2 inhibitor, Compound C12 , based on a pyridazine scaffold. The synthetic route utilizes robust and common reactions in medicinal chemistry.[29]
Protocol 1: Suzuki-Miyaura Cross-Coupling for Scaffold Synthesis
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. It is widely used in pharmaceutical synthesis due to its high functional group tolerance and mild reaction conditions. Here, it is used to couple an arylboronic acid to the pyridazine core, a privileged scaffold in kinase inhibitors.[29]
Reaction: 6-amino-3-chloropyridazine + (4-(methylsulfonyl)phenyl)boronic acid → 6-amino-3-(4-(methylsulfonyl)phenyl)pyridazine
Materials:
-
6-amino-3-chloropyridazine (1.0 eq)
-
(4-(methylsulfonyl)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 6-amino-3-chloropyridazine, (4-(methylsulfonyl)phenyl)boronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure intermediate product.
-
Characterize the product by ¹H NMR and LC-MS to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination for Final Compound Synthesis
Rationale: The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[29] This reaction is crucial for installing the amine side chain, which is often essential for achieving high-affinity binding to the kinase hinge region.
Reaction: Intermediate from Protocol 1 + Aryl Amine → Final Compound C12
Materials:
-
Intermediate from Protocol 1 (1.0 eq)
-
Aryl amine (e.g., 4-fluoroaniline, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and cesium carbonate under an inert atmosphere.
-
Add the intermediate from Protocol 1 and the aryl amine to the tube.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final Compound C12 .
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: In-Vitro Validation - Biochemical Kinase Inhibition Assay
Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the target kinase (e.g., JAK1 or JAK2). It is a critical first step in determining the compound's potency.
Materials:
-
Recombinant human JAK1 or JAK2 enzyme
-
ATP and a suitable peptide substrate
-
Compound C12 dissolved in DMSO
-
Kinase assay buffer
-
A detection system (e.g., ADP-Glo™ Kinase Assay which measures ADP production)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of Compound C12 in DMSO, then dilute further in kinase assay buffer.
-
In a 384-well plate, add the diluted compound solutions. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Add the JAK enzyme to each well (except the background control) and incubate for 15 minutes at room temperature to allow the compound to bind.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: In-Vitro Validation - Cell-Based Cytokine Release Assay
Rationale: This assay assesses the compound's ability to inhibit a specific signaling pathway within a relevant cellular context. Here, we measure the suppression of pro-inflammatory cytokine production in immune cells, providing evidence of the compound's functional effect.[30][31]
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)[30][32]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) to stimulate inflammation[31]
-
Compound C12 dissolved in DMSO
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Compound C12 in cell culture medium.
-
Pre-treat the cells by replacing the old medium with the medium containing the diluted compound. Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to each well (final concentration typically 100 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for 6-24 hours (time dependent on the cytokine being measured) at 37 °C in a CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value by plotting the dose-response curve.
References
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- Malemud, C. J. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Rheumatology Reviews.
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine.
- Mitchell, S., & Vargas, J. (2020). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences.
- Austin Publishing Group. (n.d.). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Publishing Group.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy.
- Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology.
- He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in biochemical sciences.
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery.
- Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Dirsch, V. M. (2015). Discovery and resupply of pharmacologically active plant-derived natural products: A review. Biotechnology advances.
- MDPI. (n.d.). Special Issue : Design and Synthesis of Novel Anti-Inflammatory Agents. Molecules.
- Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sayed, M. A. A., & Taha, M. O. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific reports.
- Pérez-Sánchez, A., Barrajón-Catalán, E., & Micol, V. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics.
- Courtois, G., & Gilmore, T. D. (2006). Mutations in the NF-kappaB signaling pathway: implications for human disease. Oncogene.
- ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Guo, H., Callaway, J. B., & Ting, J. P. (2015). Inflammasomes: mechanism of action, role in disease, and therapeutics. Nature medicine.
- MAX IV. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. MAX IV.
- Mistry, J., & Sharma, P. (2025). Targeting the NLRP3 inflammasome as a novel therapeutic target for osteoarthritis. Expert Opinion on Therapeutic Targets.
- Devaraj, S., & Jialal, I. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical chemistry.
- Krakauer, T. (2004). Molecular therapeutic targets in inflammation: cyclooxygenase and NF-kappaB. Current drug targets. Inflammation and allergy.
- Mangan, M. S. J., Olhava, E. J., Roush, W. R., Seidel, H. M., Glick, G. D., & Latz, E. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature reviews. Drug discovery.
- Zanini, C., & D'Amico, M. (2022). Design and synthesis of novel potential NLRP3 inflammasome inhibitors. Research Square.
- Atobe, M. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach.
- ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate.
- Johnson, D. S., Weïwer, M., Donnelly, A. C., Abell, L. M., Liker, D. L., Boezio, A. A., ... & Ortwine, D. F. (2023). Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly. Cell chemical biology.
- Al-Kharraz, A., & Al-Kuraishy, H. M. (2023). Promising Molecular Therapeutic Targets for Drug Development in Rheumatoid Arthritis. Medicina.
- SlideShare. (n.d.). Screening models for inflammatory drugs. SlideShare.
- Al-Harbi, S., & Al-Otaibi, B. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzyme-link screening. Scientific Reports.
- Viegas-Junior, C., Danuello, A., da Silva Bolzani, V., Barreiro, E. J., & Fraga, C. A. M. (2013). Molecular hybridization: a useful tool in the design of new drug prototypes. Current medicinal chemistry.
- Drug Hunter. (2025). Targeting NLRP3: DFV890 and Beyond. YouTube.
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease. Journal of medicinal chemistry.
- Tang, Q., Li, G., & Wu, D. (2025). Anti-inflammatory agents design via the fragment hybrid strategy in the discovery of compound c1 for treating ALI and UC. European Journal of Medicinal Chemistry.
- Tănase, M. A., & Munteanu, C. V. (2019). Medicinal Chemistry Approaches of Controlling Gastrointestinal Side Effects of Non-Steroidal Anti-Inflammatory Drugs. Endogenous Protective Mechanisms and Drug Design. Current medicinal chemistry.
- Frontiers. (n.d.). Recent Advances in Novel Therapeutic Molecules and Targets for Inflammatory Diseases. Frontiers.
- Zhang, J., & Wang, X. (2022). Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers in pharmacology.
- ResearchGate. (n.d.). What makes a good anti-inflammatory drug target?. ResearchGate.
- Lonsdale, R., & Ward, R. A. (2018). Covalent inhibitors: emerging evidence of the advantages of covalent drugs in drug discovery. Chemical Society reviews.
- CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.
- ResearchGate. (n.d.). Fragment based Design and Docking as Tools for Discovery of Novel Enzyme Inhibitors. An Application in Anti-inflammatory Drugs. ResearchGate.
- ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- Jin, L., & Ye, W. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
- ACS Publications. (n.d.). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Medicinal Chemistry Letters.
- Xtalks. (n.d.). Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Xtalks.
- MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Molecules.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As a crucial building block in pharmaceuticals and agrochemicals, the efficient synthesis of this compound is paramount.[1] This document provides in-depth, field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
There are several viable synthetic pathways, each with distinct advantages and disadvantages. The optimal choice depends on the availability of starting materials, required purity, and scale of the operation. The four primary routes are summarized below.
Table 1: Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Transformation(s) | Pros | Cons |
| 1 | 4-(Trifluoromethoxy)bromobenzene | Grignard Reaction & Carboxylation | High convergence, well-established reaction. | Highly sensitive to moisture and air; potential for Wurtz coupling side product (biphenyl).[2] |
| 2 | 4-(Trifluoromethoxy)toluene | Side-Chain Oxidation | Atom-economical, potentially uses inexpensive oxidants. | Can require harsh conditions (high heat, strong oxidants); risk of over-oxidation or low selectivity.[3][4] |
| 3 | 4-(Trifluoromethoxy)benzaldehyde | Aldehyde Oxidation | High-yielding, mild reaction conditions often possible. | Aldehyde starting material can be more expensive or require an additional synthetic step. |
| 4 | 4-(Trifluoromethoxy)benzonitrile | Nitrile Hydrolysis | Tolerant of many functional groups. | Can require harsh conditions (strong acid/base, high temperatures) for complete hydrolysis; may stop at the amide intermediate.[5][6] |
Q2: What are the critical safety precautions when synthesizing this compound?
Safety is paramount. When planning this synthesis, consider the following:
-
Grignard Reaction: Diethyl ether is extremely volatile and flammable; ensure a well-ventilated fume hood and no nearby ignition sources.[7] Grignard reagents are pyrophoric and react violently with water.
-
Oxidation Reactions: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid are corrosive and pose fire risks when mixed with organic materials. Reactions can be highly exothermic and require careful temperature control.
-
Nitrile Hydrolysis: Use of strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. These reactions can generate heat and pressure if not controlled.
-
General Handling: this compound itself is an irritant. Standard laboratory PPE (lab coat, gloves, and safety glasses) should be worn at all times.
Troubleshooting Guide
Issue 1: My Grignard reaction yield is low or the reaction fails to initiate.
Low yield in a Grignard synthesis is almost always traced back to premature quenching of the highly basic Grignard reagent.
Causality: The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[2] Any protic source, most commonly water, will protonate the Grignard reagent, converting it to the inert hydrocarbon [4-(trifluoromethoxy)benzene] and rendering it incapable of reacting with CO₂.
Below is a systematic workflow to diagnose and resolve low-yield issues in the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for Grignard reaction.
Issue 2: My side-chain oxidation of 4-(trifluoromethoxy)toluene is incomplete or gives poor selectivity.
Causality: The oxidation of a methyl group to a carboxylic acid is a multi-step process that proceeds through benzyl alcohol and benzaldehyde intermediates. The reaction's success hinges on the oxidant being strong enough to complete the oxidation and reaction conditions that favor the desired product over side-reactions like ring halogenation or cleavage.[4] The catalyst system, often involving cobalt salts and bromide sources, plays a critical role in the initiation and propagation of the radical chain mechanism.[8][9]
Corrective Actions:
-
Catalyst System: Ensure the correct catalyst (e.g., Cobalt(II) acetate) and promoter (e.g., sodium bromide) are used at the proper loading. The Co(II)/Co(III) redox cycle is crucial for the reaction.[9]
-
Temperature Control: The reaction is typically run at elevated temperatures (140-200 °C).[8] Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decarboxylation and other degradation pathways.
-
Oxygen/Air Supply: In aerobic oxidations, the partial pressure of oxygen is a critical parameter. Ensure adequate mixing and sparging of air or oxygen into the reaction mixture.[4][8]
-
Monitor Intermediates: Use TLC or GC to monitor the reaction. If significant amounts of the corresponding benzaldehyde or benzyl alcohol are observed, this indicates that the reaction conditions are too mild or the reaction time is insufficient.
Issue 3: During workup, I am having trouble separating my product from impurities.
Causality: The effectiveness of purification depends on exploiting the differences in physicochemical properties between the desired product and any impurities. This compound is a crystalline solid with an acidic proton, making it amenable to both recrystallization and acid-base extraction.[1]
Solutions:
-
For Grignard Reactions: The primary neutral impurity is often the biphenyl coupling byproduct, 4,4'-bis(trifluoromethoxy)biphenyl.[2] An acid-base extraction is highly effective here.
-
Dissolve the crude reaction mixture in an organic solvent like diethyl ether or MTBE.
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Extract with an aqueous base (e.g., 5% NaOH solution).[7] The desired benzoic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.
-
The neutral biphenyl impurity will remain in the organic layer, which can be discarded.[2]
-
Separate the aqueous layer and re-acidify it with a strong acid (e.g., 6M HCl) to a pH below 2.[5][7] The this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
-
For All Routes (Final Purification): Recrystallization is an excellent final step to achieve high purity.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or toluene is often a good starting point.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals.
-
Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Experimental Protocol: Synthesis via Grignard Carboxylation
This protocol is a representative procedure for the synthesis of this compound from 4-(trifluoromethoxy)bromobenzene.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous diethyl ether
-
4-(Trifluoromethoxy)bromobenzene (1.0 eq)
-
Dry Ice (CO₂, solid, excess)
-
6M Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings and a crystal of iodine in the flask.
-
Grignard Formation: Add a small portion of anhydrous ether to cover the magnesium. Dissolve 4-(trifluoromethoxy)bromobenzene in anhydrous ether in the dropping funnel. Add a small amount of the bromide solution to the flask to initiate the reaction (indicated by bubbling and disappearance of the iodine color).[10] Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure full conversion.
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, crush a large excess of dry ice. Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. The mixture will solidify. Allow the excess CO₂ to sublime.
-
Workup and Extraction:
-
Slowly add 6M HCl to the reaction mixture until the aqueous layer is acidic (pH < 2) and all magnesium salts have dissolved.[7]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and extract with 5% aqueous NaOH (3x). The product will move to the aqueous layer.
-
Separate the basic aqueous layer and cool it in an ice bath. Slowly add 6M HCl with stirring until the solution is acidic and a white precipitate forms.
-
-
Isolation and Purification:
-
Collect the white solid by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum. The expected melting point is 152-155 °C.[1]
-
If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve higher purity.
-
References
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Chemistry Stack Exchange. (2020). Oxidation of toluene to benzoic acid.
- Lab Archives. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- Google Patents. (2017). WO2017017524A1 - Loop oxidation of toluene to benzoic acid.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
- Semantic Scholar. (2025). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide.
- YouTube. (2022). A Grignard Reaction.
- ACS Publications. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids.
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- ResearchGate. (n.d.). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis....
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
- PubMed Central. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 4-(Trifluoromethoxy)benzoic acid (TFMOBA). As Senior Application Scientists, we have designed this resource to be a practical, field-proven manual that explains not just the "how," but the critical "why" behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the oxidation of 4-(trifluoromethoxy)toluene or hydrolysis of the corresponding ester or nitrile, can introduce specific impurities.
Common Impurities in this compound:
| Impurity Type | Specific Examples | Rationale for Presence |
| Unreacted Starting Materials | 4-(Trifluoromethoxy)toluene, 4-(Trifluoromethoxy)benzaldehyde | Incomplete oxidation or reaction. |
| Reaction Intermediates | 4-(Trifluoromethoxy)benzyl alcohol | Partial oxidation of the toluene precursor. |
| Isomeric Impurities | 2- or 3-(Trifluoromethoxy)benzoic acid | May arise from non-selective reactions on the aromatic ring during synthesis. |
| Inorganic Salts | Sodium sulfate, Magnesium sulfate, Sodium chloride | Remnants from aqueous workup and drying steps.[1] |
| Reagents/Catalysts | Phase-transfer catalysts, residual acids or bases | Carryover from the reaction and workup procedures. |
Q2: I need a quick and effective method to purify my crude product. What is the best general-purpose technique?
For most common impurity profiles, acid-base extraction is an exceptionally effective and scalable first-line purification technique. This method leverages the acidic nature of the carboxylic acid group.[2] By treating an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the acidic this compound is converted into its water-soluble carboxylate salt and transfers to the aqueous phase. Neutral organic impurities, such as unreacted starting materials, remain in the organic layer and can be physically separated. The pure acid is then recovered by acidifying the aqueous layer, causing it to precipitate.
Q3: How can I definitively assess the purity of my final this compound sample?
A multi-faceted approach is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A sharp melting point that is close to the literature value (150-155 °C) is a strong indicator of high purity.[3] Impurities typically cause melting point depression and broadening.
-
Chromatographic Techniques:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively check for non-volatile impurities. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify closely related isomers and other organic impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. The sample may require derivatization to its more volatile ester form for analysis.[5][6]
-
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of organic impurities, often allowing for their identification and quantification.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., C=O and O-H of the carboxylic acid). The absence of impurity-related peaks supports purity.
-
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during common purification workflows.
Recrystallization Issues
Recrystallization is a powerful technique that relies on the differential solubility of the compound in a hot versus a cold solvent.[7] For this compound, water is an excellent solvent for this purpose due to the compound's significantly higher solubility in hot water compared to cold water.
-
Causality & Explanation: This common issue typically arises from one of two scenarios:
-
Supersaturation: The solution is highly concentrated and cooled too rapidly, preventing the molecules from arranging into an ordered crystal lattice. Instead, they crash out as an amorphous solid or liquid (oil).
-
Excess Solvent: Too much solvent was added during the dissolution step. The solution is not saturated enough at the lower temperature for crystals to form.
-
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.
-
Ensure Slow Cooling: Insulate the flask (e.g., by covering it with a beaker) to slow the cooling rate, which promotes the formation of larger, purer crystals.[7]
-
-
Causality & Explanation: Low yield can result from several factors:
-
Using Too Much Solvent: The most common cause. Even cold solvent will dissolve some product, so an excessive volume will lead to significant product loss in the mother liquor.
-
Premature Crystallization: The product crystallizes on the filter funnel during hot filtration (if performed).
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions.[8]
-
Prevent Premature Crystallization: If filtering hot to remove insoluble impurities, pre-heat the filter funnel and receiving flask with hot solvent vapor.
-
Maximize Crystal Recovery: After the solution has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.[8]
-
Recover a Second Crop: Concentrate the filtrate (mother liquor) by boiling off some solvent and cool it again to recover a second, though likely less pure, batch of crystals.
-
Acid-Base Extraction Workflow
This technique is ideal for separating the acidic target compound from neutral impurities.
-
Causality & Explanation: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants. They are common when shaking aqueous and organic layers too vigorously.
-
Troubleshooting Steps:
-
Be Patient: Allow the funnel to stand undisturbed for 10-20 minutes; many emulsions break on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
-
Causality & Explanation: This is analogous to "oiling out" during recrystallization. The product has precipitated from the aqueous solution at a temperature above its melting point or as a supersaturated, non-crystalline material.
-
Troubleshooting Steps:
-
Cool the Solution: Place the flask in an ice bath to cool the mixture well below the compound's melting point.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod.
-
Extraction: If the oil persists, extract it into a fresh portion of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer with a drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to recover the solid product. This solid can then be further purified by recrystallization if needed.
-
Experimental Protocols & Visualizations
Workflow for Selecting a Purification Method
The choice of method depends on the nature and quantity of impurities. This decision tree provides a logical guide.
Caption: Decision tree for selecting the appropriate purification method.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral organic impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~1/2 the volume of the organic layer). Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure product will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Caption: Workflow diagram for the acid-base extraction process.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing colored impurities and inorganic salts.
-
Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 5 mL per gram).
-
Heating to Dissolve: Heat the suspension on a hot plate to a gentle boil. Add more hot deionized water in small portions (0.5-1 mL at a time) with swirling, until the solid just dissolves. Avoid adding an excess of water.[8]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass or inverted beaker, and allow it to cool slowly to room temperature. Needle-like crystals should form.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven.
References
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Australia Pacific LNG. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
- PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
- Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- Arkivoc. (2022).
- Thermo Fisher Scientific. (2025).
- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- S4Science. (n.d.).
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- International Union of Crystallography. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Institutes of Health.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- OHAUS Corporation. (n.d.).
- University of Canterbury. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- IntechOpen. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
- Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. s4science.at [s4science.at]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. eu-fr.ohaus.com [eu-fr.ohaus.com]
Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of 4-(Trifluoromethoxy)benzonitrile
Welcome to the technical support center for the hydrolysis of 4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and optimized hydrolysis reactions.
Introduction: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1] This process can be catalyzed by either acid or base, with the choice of catalyst significantly influencing reaction conditions and outcomes.[2]
The hydrolysis of 4-(trifluoromethoxy)benzonitrile presents a unique case due to the electronic properties of the trifluoromethoxy (-OCF₃) group. This powerful electron-withdrawing group can influence the reactivity of the nitrile and the stability of intermediates. This guide will address the specific challenges and optimization strategies for this substrate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the hydrolysis of 4-(trifluoromethoxy)benzonitrile.
Low or No Conversion of Starting Material
Question: I am observing a low yield or no conversion of my 4-(trifluoromethoxy)benzonitrile. What are the likely causes and how can I improve the reaction?
Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions. Here are the key factors to investigate:
-
Insufficient Reaction Temperature: Nitrile hydrolysis, particularly of electron-deficient nitriles, often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, it is unlikely to go to completion.
-
Recommendation: For both acidic and basic hydrolysis, heating the reaction mixture to reflux is standard practice.[1] The optimal temperature will depend on the solvent used.
-
-
Inadequate Catalyst Concentration: The concentration of the acid or base catalyst is critical.
-
Acid Hydrolysis: Concentrated acids like sulfuric acid or hydrochloric acid are typically used. Dilute acids may not be effective.
-
Base Hydrolysis: A sufficient excess of a strong base, such as sodium hydroxide or potassium hydroxide, is necessary to drive the reaction to completion.
-
-
Poor Solubility of the Starting Material: 4-(Trifluoromethoxy)benzonitrile is a solid with limited solubility in purely aqueous solutions. Poor solubility can lead to a slow or incomplete reaction.
-
Recommendation: Employing a co-solvent system can significantly improve solubility. For basic hydrolysis, a mixture of an alcohol (e.g., ethanol or methanol) and water is often effective.[2]
-
-
Short Reaction Time: Nitrile hydrolysis can be a slow process.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[3] Continue heating until the starting material spot is no longer visible on the TLC plate.
-
Isolation of the Amide Intermediate
Question: My reaction seems to have stopped at the amide intermediate, 4-(trifluoromethoxy)benzamide. How can I push the reaction to the desired carboxylic acid?
Answer: The formation of the amide is the first step in the hydrolysis process.[1] If the amide is the major product, it indicates that the reaction conditions are not vigorous enough for the second step, the hydrolysis of the amide, to occur.
-
Increase Reaction Time and/or Temperature: Amide hydrolysis is often slower than the initial nitrile hydration.
-
Recommendation: Prolong the reflux time and ensure the temperature is at the boiling point of the solvent.
-
-
Increase Catalyst Concentration: A higher concentration of acid or base can accelerate the amide hydrolysis.
-
Caution: Be mindful that harsh conditions can potentially lead to side reactions.
-
Potential Side Reactions and Impurities
Question: I have obtained my desired product, 4-(trifluoromethoxy)benzoic acid, but it is impure. What are the possible side reactions, and how can I minimize them?
Answer: While the trifluoromethoxy group is generally stable, harsh reaction conditions can sometimes lead to side reactions.
-
Hydrolysis of the Trifluoromethoxy Group: Under very strong basic conditions and high temperatures, the -OCF₃ group can be susceptible to hydrolysis, although it is generally more stable than a -CF₃ group.
-
Recommendation: Use the mildest effective conditions. If using base hydrolysis, avoid excessively high concentrations of hydroxide and prolonged reaction times once the desired product is formed.
-
-
Decarboxylation: While unlikely under standard hydrolysis conditions, highly elevated temperatures could potentially lead to decarboxylation of the product.
-
Recommendation: Maintain a controlled reflux and avoid overheating.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the acidic and basic hydrolysis of 4-(trifluoromethoxy)benzonitrile.
Protocol 1: Basic Hydrolysis
This protocol is generally preferred for its typically higher yields and cleaner reactions for many benzonitriles.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)benzonitrile (1.0 eq).
-
Reagent Addition: Add a 10-20% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A co-solvent such as ethanol can be used to improve solubility.[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved during the reaction.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[3] A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. The starting nitrile will have a higher Rf value than the product carboxylic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled mixture by the dropwise addition of concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2-3). This will precipitate the this compound.[4]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4-(trifluoromethoxy)benzonitrile (1.0 eq).
-
Reagent Addition: Slowly and carefully add an excess of aqueous sulfuric acid (e.g., 50% v/v) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.[4]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.
-
The product, this compound, will precipitate out of the solution.[4]
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
Recrystallize the crude product if necessary.
-
Data Presentation
The following table summarizes typical reaction conditions for the hydrolysis of benzonitriles, which can be adapted for 4-(trifluoromethoxy)benzonitrile.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Aqueous solution | Aqueous solution, often with a co-solvent (e.g., ethanol) |
| Temperature | Reflux | Reflux |
| Reaction Time | Several hours (monitor by TLC) | Several hours (monitor by TLC) |
| Product Isolation | Cooling and filtration of the precipitated acid | Acidification, followed by filtration |
| Typical Yield | Moderate to high | High |
| Key Considerations | Potential for charring with concentrated acids. | The product is initially formed as a salt. |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Conversion.
Reaction Pathway
Caption: Hydrolysis of 4-(trifluoromethoxy)benzonitrile.
References
- Organic Synthesis. Hydrolysis of Nitriles.
- Sciencemadness Discussion Board. Nitrile hydrolysis methods to get carboxylic acids.
- Organic Syntheses. Selective Hydrolysis of Nitriles to Amides. Org. Synth. 2011, 88, 334.
- Chemguide. Hydrolysing Nitriles.
- Jordan Journal of Chemistry. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 °C.
- YouTube. Hydrolysis of Nitriles.
- Supporting Information.
- Supporting Information.
- SpectraBase. 4-Trifluoromethoxy-benzonitrile.
- PubChem. 4-(Trifluoromethyl)benzoic acid.
- ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Thin layer chromatography.
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- Jordan Journal of Chemistry. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC.
- Arizona Board of Regents. Reactivity patterns in the base hydrolysis of coordinated aromatic nitriles.
- Google Patents. Process for the hydrolysis of nitriles.
- YouTube. Base Hydrolysis of Benzonitrile.
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Merck Millipore. Comprehensive TLC Applications.
Sources
Scaling up the synthesis of 4-(Trifluoromethoxy)benzoic acid
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for scaling up the synthesis of 4-(Trifluoromethoxy)benzoic acid. As a key building block in pharmaceuticals and agrochemicals, the successful and efficient large-scale production of this compound is critical.[1] This guide is structured to address the practical challenges encountered when transitioning from bench-scale synthesis to pilot or industrial production, emphasizing safety, purity, and yield optimization.
Section 1: Overview of Synthetic Strategies for Scale-Up
The selection of a synthetic route for industrial-scale production of this compound depends on factors such as raw material cost, process safety, atom economy, and the desired purity of the final product. While numerous methods exist for trifluoromethoxylation, not all are amenable to large-scale synthesis due to the use of expensive or hazardous reagents.[2][3]
Below is a comparative analysis of common synthetic pathways:
| Synthetic Route | Starting Material | Key Reagents & Conditions | Advantages for Scale-Up | Challenges & Disadvantages |
| Route A: Oxidation of 4-(Trifluoromethoxy)toluene | 4-(Trifluoromethoxy)toluene | Oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄), high temperature. | Readily available starting material; straightforward oxidation reaction. | Use of stoichiometric heavy metal oxidants (environmental and safety concerns); potential for incomplete oxidation or ring degradation. |
| Route B: From 4-Aminophenol via Sandmeyer Reaction | 4-Aminophenol | 1. Trifluoromethylation (e.g., with CCl₄, HF). 2. Diazotization (NaNO₂, H₂SO₄). 3. Cyanation (e.g., CuCN). 4. Hydrolysis. | Utilizes inexpensive starting materials. Established classical reactions. | Multi-step process can lower overall yield. Diazonium salts are unstable and potentially explosive at scale. Use of cyanide is highly toxic. |
| Route C: Carboxylation of 4-(Trifluoromethoxy)benzene | 4-(Trifluoromethoxy)benzene | Grignard formation (Mg, THF) followed by quenching with CO₂; or Friedel-Crafts acylation followed by oxidation. | Direct C-H functionalization is atom-economical. | Grignard formation can be sensitive to moisture and difficult to initiate at scale. Friedel-Crafts reactions may yield isomeric byproducts. |
| Route D: Halogen-Fluorine Exchange | 4-Hydroxybenzoic acid derivative | 1. Chlorination (e.g., PCl₅, SOCl₂) to form -OCCl₃ group. 2. Fluorination (e.g., SbF₃, anhydrous HF). | Can be a high-yielding route. | Involves highly corrosive and toxic reagents like anhydrous HF, requiring specialized equipment (e.g., SS 316 autoclave) and stringent safety protocols.[4] |
For the purposes of this guide, we will focus on Route A (Oxidation of 4-(Trifluoromethoxy)toluene) , as it represents a common and illustrative pathway with well-defined scale-up challenges related to reaction control, product isolation, and impurity management.
Section 2: Troubleshooting and FAQ for Scale-Up Synthesis
This section addresses common issues encountered during the large-scale oxidation of 4-(Trifluoromethoxy)toluene.
Workflow for Scale-Up Synthesis and Troubleshooting
The following diagram outlines the general workflow and key decision points for troubleshooting.
Caption: Scale-up workflow from raw materials to final product release.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled and in-process control (IPC) via HPLC shows significant unreacted starting material. What should I do?
A1:
-
Possible Cause 1: Insufficient Oxidant. On a large scale, minor errors in weighing or reagent purity can lead to a deficit in the stoichiometric amount of the oxidizing agent (e.g., KMnO₄).
-
Recommended Action: Perform a quick calculation based on the remaining starting material and add a small, calculated amount of additional oxidant. Monitor the reaction closely as it restarts, as the rate may change.
-
Possible Cause 2: Poor Mass Transfer. In large reactors, inadequate agitation can lead to poor mixing of the aqueous oxidant phase and the organic substrate phase. This creates localized "dead zones" where the reaction does not proceed.
-
Recommended Action: Increase the agitation speed. Ensure the reactor's impeller is appropriate for solid-liquid or liquid-liquid mixing. For future batches, consider using a phase-transfer catalyst (PTC) to improve the reaction rate between phases.
-
Possible Cause 3: Temperature Too Low. The oxidation reaction typically requires elevated temperatures to proceed at a reasonable rate. A malfunctioning heating jacket or incorrect temperature probe reading can cause the reaction to stall.
-
Recommended Action: Verify the internal reaction temperature with a calibrated secondary probe. If low, gradually increase the heating to the target temperature.
Q2: I'm observing a dangerous exotherm during the addition of the oxidant. How can I control this?
A2:
-
Expertise: The oxidation of a methyl group is a highly exothermic process. Heat generation can exceed the cooling capacity of the reactor, leading to a runaway reaction, especially with large volumes.
-
Recommended Action 1: Control Addition Rate. The primary method for controlling the exotherm is to slow down the rate of oxidant addition. Use a dosing pump for liquids or a screw feeder for solids to ensure a slow, controlled addition. The addition should be linked to the internal temperature, stopping automatically if it exceeds a set safety limit.
-
Recommended Action 2: Pre-cool the Reactor. Before starting the addition, cool the reaction mass to the lower end of the acceptable temperature range. This provides a larger thermal buffer to absorb the heat generated.
-
Recommended Action 3: Ensure Adequate Cooling. Verify that the reactor's cooling jacket is functioning at maximum capacity. Ensure the coolant flow rate and temperature are optimal. For very large scales, consider reactors with internal cooling coils for additional heat removal capacity.
Q3: After acidification, my product precipitates as an oil or a sticky solid, making filtration impossible. Why is this happening and how can I fix it?
A3:
-
Possible Cause: Impurities. This is often caused by the presence of unreacted starting material or partially oxidized intermediates (e.g., 4-(trifluoromethoxy)benzyl alcohol), which act as an oiling agent and depress the melting point of the crude product.
-
Recommended Action:
-
"Anti-Solvent" Addition: Try adding a small amount of a non-polar co-solvent (e.g., heptane) to the mixture with vigorous stirring. This can sometimes shock the system and induce crystallization of the desired product.
-
Temperature Control: Cool the mixture to 0-5 °C and hold for several hours. Lower temperatures can promote solidification.
-
Seeding: If available, add a few seed crystals of pure this compound to the oiled-out mixture to initiate crystallization.
-
Re-work: If all else fails, re-extract the oily product into an organic solvent (e.g., ethyl acetate), wash with brine, and evaporate the solvent. The resulting crude solid can then be subjected to recrystallization.
-
Q4: My final product purity is low due to a persistent impurity that co-crystallizes. How do I identify and remove it?
A4:
-
Identification: The most likely impurity from an oxidation reaction is the corresponding aldehyde, 4-(Trifluoromethoxy)benzaldehyde . It has similar polarity and can be difficult to separate by simple crystallization. Use GC-MS or LC-MS to confirm the identity of the impurity.
-
Removal Strategy 1: Bisulfite Wash. Before the final acidification and precipitation step, perform a wash of the basic aqueous solution with a sodium bisulfite solution. The bisulfite will form a water-soluble adduct with the aldehyde impurity, effectively removing it from the product stream.
-
Removal Strategy 2: Optimized Recrystallization. A carefully designed recrystallization process can remove the impurity. A common solvent system is a mixture of toluene and heptane. Dissolve the crude product in hot toluene and then slowly add heptane as an anti-solvent until turbidity is observed. Cool slowly to allow for the selective crystallization of the higher-purity benzoic acid.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common scale-up issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Section 3: Detailed Experimental Protocol (1 kg Scale)
This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and safety protocols.
Reaction: Oxidation of 4-(Trifluoromethoxy)toluene to this compound.
Materials:
-
4-(Trifluoromethoxy)toluene: 1.00 kg (5.68 mol)
-
Potassium Permanganate (KMnO₄): 1.98 kg (12.5 mol, 2.2 eq)
-
Water: 20 L
-
Hydrochloric Acid (37%): As required for acidification (~1.5 L)
-
Sodium Bisulfite: As required for quenching/impurity removal
-
Toluene: For recrystallization
-
Heptane: For recrystallization
Procedure:
-
Reactor Setup: Charge 20 L of water into a 50 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, condenser, and a port for solid addition.
-
Charge Substrate: Add 1.00 kg of 4-(Trifluoromethoxy)toluene to the reactor.
-
Heating: Begin stirring and heat the mixture to 85-90 °C. The toluene will be refluxing gently with the water.
-
Controlled Oxidation: Begin the portion-wise addition of 1.98 kg of KMnO₄. This step is highly exothermic. Add the solid in small portions (e.g., 100 g every 15-20 minutes) ensuring the internal temperature does not exceed 95 °C. The total addition time should be 5-7 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the final addition, hold the mixture at 90-95 °C for an additional 2-3 hours. Monitor the reaction completion by taking an aliquot, filtering it, acidifying, extracting with ethyl acetate, and analyzing by HPLC or TLC to confirm the absence of starting material.
-
Quenching & Filtration: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite slowly until the purple color of excess permanganate is gone and the mixture is a thick brown slurry. Filter the entire reaction mass through a pad of celite to remove the MnO₂. Wash the filter cake with 2-3 L of water.
-
Product Precipitation: Transfer the clear filtrate to a clean vessel. While stirring vigorously, slowly add concentrated HCl to acidify the solution to a pH of 1-2. A white precipitate of this compound will form.
-
Isolation: Cool the slurry to 5-10 °C and stir for 1 hour to maximize precipitation. Isolate the solid product by filtration or centrifugation. Wash the cake with cold water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. (Expected crude yield: 1.0 - 1.1 kg).
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene (e.g., 3-4 L at 90-100 °C). Filter the hot solution to remove any insoluble matter. Slowly add heptane (e.g., 4-5 L) as an anti-solvent while stirring. Cool the mixture slowly to 0-5 °C and hold for 2-3 hours. Filter the purified product, wash with cold heptane, and dry under vacuum. (Expected final yield: 0.9 - 1.0 kg, >99% purity).
Section 4: Safety and Handling at Scale
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats.[5][6]
-
Exotherm Management: The oxidation is highly exothermic. Strict control over the addition rate of the oxidant is critical to prevent a thermal runaway.[7] Ensure the reactor's emergency cooling and pressure relief systems are operational.
-
Reagent Handling: Potassium permanganate is a strong oxidizing agent and should not be mixed with organic materials in a concentrated form.[8] Handle hydrochloric acid in a well-ventilated area, as it releases corrosive vapors.
-
Waste Disposal: The manganese dioxide byproduct must be disposed of according to local environmental regulations. Acidic and basic aqueous waste streams should be neutralized before disposal.
References
- AFG Bioscience LLC. SAFETY DATA SHEET: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. [Link]
- Dilman, A. D., & Levin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Beilstein Journal of Organic Chemistry. CF3SO2X (X = Na, Cl)
- PubMed Central (PMC).
- Google Patents.
- PubMed Central (PMC). Synthesis of Trifluoromethoxylated (Hetero)
- PubChem. This compound. [Link]
- Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 8. afgsci.com [afgsci.com]
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation with 4-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for amide bond formation involving 4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields with this specific substrate. The electron-withdrawing nature of the trifluoromethoxy group presents unique challenges that require careful consideration of reagents and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield when coupling this compound using standard EDC/HOBt conditions?
A1: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which decreases the nucleophilicity of the carboxylate anion.[1][2] This makes the activation of the carboxylic acid by EDC less efficient, leading to slower reaction rates and lower yields compared to electron-rich or neutral benzoic acids.[3] Standard EDC/HOBt protocols may not be sufficiently robust for this substrate.[3]
Q2: What are the most common side reactions I should be aware of?
A2: Common side reactions in carbodiimide-mediated couplings include:
-
N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[4][5]
-
Anhydride formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride. While the anhydride can still react with the amine, this pathway can be less efficient.[4][6]
-
Racemization: If your amine is chiral, racemization can be a concern, especially with prolonged reaction times or elevated temperatures. The use of additives like HOBt or OxymaPure is crucial to minimize this.[7][8]
Q3: Can I use the TFA salt of my amine directly in the coupling reaction?
A3: While it is possible, using the TFA salt of an amine directly can be problematic. The trifluoroacetate anion can compete with your carboxylic acid for activation by the coupling reagent, potentially leading to the formation of a trifluoroacetamide byproduct.[9] It is generally recommended to use the free base of the amine or an HCl salt, with an appropriate amount of a non-nucleophilic base to neutralize the salt in situ.
Q4: What is the role of the base in the coupling reaction, and which one should I choose?
A4: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize any acidic species in the reaction mixture, such as the HCl salt of EDC or the amine salt.[10] This ensures that the amine remains in its free, nucleophilic form. DIPEA is often preferred due to its steric bulk, which minimizes its potential for side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing minimal or no formation of your desired amide, consider the following troubleshooting steps, starting with the most likely causes.
-
Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, halting the reaction.[11]
-
Stoichiometry: Double-check the stoichiometry of your reagents. A common starting point is 1.0 equivalent of the carboxylic acid, 1.0-1.2 equivalents of the amine, 1.0-1.5 equivalents of the coupling reagent, and an appropriate amount of base.[11]
-
Switch to a More Potent Coupling Reagent: For an electron-deficient substrate like this compound, a more powerful activating reagent is often necessary.[12] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are significantly more effective than standard carbodiimides.[13][14] HATU forms a highly reactive OAt-active ester, which can overcome the reduced reactivity of the carboxylic acid.[15][16]
-
Increase Reaction Time and/or Temperature: Electron-deficient substrates may require longer reaction times to achieve full conversion.[12] Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time to 12-24 hours. Gentle heating (e.g., to 40-60 °C) can also increase the reaction rate, but should be used with caution to avoid potential side reactions or racemization.[17]
-
Optimize Solvent Choice: The choice of solvent is critical for ensuring all reagents are fully dissolved. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices for their high polarity and solvating properties.[12] Acetonitrile can also be an effective solvent.[17]
-
In Situ Acyl Fluoride Formation: For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[18][19] Reagents like bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can be used for this purpose.[20]
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is recommended for the coupling of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.0-1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Acyl Fluoride Formation with BTFFH
This protocol is a powerful alternative for very challenging couplings where even HATU may not provide satisfactory yields.
Materials:
-
This compound
-
Amine
-
BTFFH
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add BTFFH (1.1 equivalents) and DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[11]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction for completeness. Reaction times may be longer for this method.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
| Coupling Reagent | Additive | Typical Base | Relative Reactivity for Electron-Deficient Acids | Key Considerations |
| EDC | HOBt/Oxyma | DIPEA/TEA | Moderate | Lower cost, but may give low yields with this substrate.[3] |
| HATU | (Internal) | DIPEA/TEA | High | More expensive, but highly effective for challenging couplings.[13][14] |
| BTFFH | None | DIPEA | Very High | Excellent for sterically hindered and electron-deficient substrates.[20] |
Visualizations
Amide Bond Formation Workflow
Caption: A workflow diagram for amide bond formation and troubleshooting.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting low amide yield.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH.
- Carbodiimide - Wikipedia.
- HATU:a third-generation coupling reagent - ChemicalBook.
- Amine to Amide Mechanism - HATU - Common Organic Chemistry.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- A Comparative Guide to Modern Amide Synthesis Reagents: Alternatives to Chlorophosphoranes - Benchchem.
- Coupling Reagents - Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate.
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- The Role of Trifluoromethyl Groups in Chemical Intermediates.
- HATU - Wikipedia.
- Carbodiimides and Additives - Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed.
- Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions - Benchchem.
- Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit.
- Organic & Biomolecular Chemistry - RSC Publishing.
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
- 2-(Trifluoromethyl)benzoic acid - PMC - NIH.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis - Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton.
- What do you do when your peptide synthesis fails? - Biotage.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Anyone ever ran an amide coupling reaction using the TFA salt of the amine? - Reddit.
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
- TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry.
Sources
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- 2. mdpi.com [mdpi.com]
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- 13. pubs.rsc.org [pubs.rsc.org]
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- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Preventing decomposition of 4-(Trifluoromethoxy)benzoic acid during reaction
Technical Support Center: 4-(Trifluoromethoxy)benzoic Acid
A Guide for Synthetic Chemists on Preserving Molecular Integrity
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that incorporating this valuable building block into your synthetic routes requires a nuanced approach. Its unique electronic properties, conferred by the highly stable trifluoromethoxy group, are advantageous for modulating lipophilicity and metabolic stability in drug candidates.[1][2] However, like any reactive molecule, its stability is conditional.
This guide is designed to provide direct, actionable solutions to challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to optimize your reaction conditions, prevent decomposition, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs): Core Stability
Q1: How stable is the trifluoromethoxy (-OCF3) group itself?
A1: The trifluoromethoxy group is exceptionally stable, a key reason for its prevalence in modern medicinal chemistry.[2] It is considered relatively inert compared to other fluorine-containing substituents and demonstrates high stability towards heat and a wide range of acidic or basic conditions.[3][4] The strength of the carbon-fluorine bonds and the overall electronic nature of the group make it resistant to metabolic degradation and cleavage under most standard synthetic protocols.[1][5] However, extreme conditions, such as very strong acids or bases at high temperatures, should be approached with caution, as with any aryl ether.
Q2: What are the primary decomposition pathways for this compound?
A2: While the -OCF3 group is robust, the molecule as a whole has two primary vulnerabilities tied to the carboxylic acid functional group and the aryl ether linkage.
-
Thermal Decarboxylation: The most common decomposition pathway is the loss of carbon dioxide (CO2) from the carboxyl group to form trifluoromethoxybenzene. This is primarily driven by high temperatures (>140-150 °C) and can be catalyzed by acids, bases, or certain metals.[6][7]
-
Aryl Ether Cleavage: Under harsh, strongly acidic conditions (e.g., refluxing HBr or HI), the C(aryl)–O bond can be cleaved to yield 4-hydroxybenzoic acid.[8] This is generally not a concern with standard reagents like HCl, TFA, or H2SO4 under typical conditions.
Below is a diagram illustrating these potential pathways.
Caption: Primary decomposition pathways for this compound.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during specific reaction types and provides targeted solutions.
Issue 1: Amide Coupling Reactions
Symptom: You observe the formation of trifluoromethoxybenzene as a major byproduct in your amide coupling reaction, resulting in low yield of the desired amide.
Probable Cause: The reaction temperature is too high, or the chosen coupling reagent/base system is promoting decarboxylation. Standard coupling reagents like EDC, when used with additives like HOBt, can sometimes require elevated temperatures for sterically hindered or electron-deficient amines, increasing the risk of decarboxylation.[9]
Solutions:
-
Optimize Coupling Reagent and Temperature: Switch to a more potent coupling reagent that operates efficiently at or below room temperature. Uronium/aminium salts are excellent choices. Pre-activation of the carboxylic acid before adding the amine can also improve yields and minimize side reactions.[10]
-
Control the Order of Addition: Always activate the carboxylic acid first before introducing the amine. Adding the amine to a mixture of the acid, coupling reagent, and base simultaneously can lead to unwanted side reactions.[10]
-
Select an Appropriate Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid using an excess of a strong base, which can sometimes facilitate decarboxylation.[6]
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Low Risk) | Rationale |
| Coupling Reagent | EDC/HOBt | HATU, HBTU, COMU, T3P | Higher reactivity allows for lower reaction temperatures, preventing thermal decarboxylation. |
| Temperature | 50 - 80 °C | 0 °C to Room Temperature | Minimizes the primary decomposition pathway. |
| Base | Triethylamine (TEA) | DIPEA, N-Methylmorpholine (NMM) | Less nucleophilic and sterically hindered bases reduce side reactions with the activated acid. |
| Solvent | DMF, NMP | Acetonitrile, Dichloromethane (DCM) | While DMF is common, ensure it is anhydrous. Lower boiling point solvents can aid in temperature control. |
Protocol: Low-Temperature Amide Coupling
-
Dissolve this compound (1.0 eq) in anhydrous DCM or ACN (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until completion.
-
Perform a standard aqueous workup to isolate the product.
Issue 2: Reactions Requiring Heat and/or Base (e.g., Suzuki, Buchwald-Hartwig Couplings)
Symptom: During a cross-coupling reaction where this compound is part of the substrate backbone (not the reacting partner), you observe significant loss of the carboxyl group.
Probable Cause: The combination of high temperature and strong base required for many cross-coupling reactions is causing decarboxylation. Bases like K2CO3, K3PO4, or Cs2CO3 at temperatures exceeding 100 °C create ideal conditions for this side reaction.
Solutions:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the high-temperature reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.
-
Screen Milder Conditions: Investigate modern cross-coupling catalyst systems that operate at lower temperatures (<100 °C) and with milder bases (e.g., organic bases or bicarbonate salts).
-
Limit Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize prolonged exposure of the product to harsh conditions.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.Energy & Fuels - ACS Publications.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.Organic Chemistry Frontiers (RSC Publishing).
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.ResearchGate.
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating?LNEYA Industrial Chillers Manufacturer.
- Decarboxylative esterification of benzoic acids: discovery and optimization.ResearchGate.
- Decarboxylative Hydroxylation of Benzoic Acids.PMC - NIH.
- Decarboxylative C-H arylation of benzoic acids under radical conditions.Semantic Scholar.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.PMC - NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.RSC Publishing.
- Advances in the Development of Trifluoromethoxylation Reagents.MDPI.
- How To: Troubleshoot a Reaction.Department of Chemistry : University of Rochester.
- This compound.NIST WebBook.
- Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group.PMC - NIH.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.NIH.
- How do I avoid side reactions while doing this peptide coupling reaction?Reddit.
- This compound | C8H5F3O3 | CID 67613.PubChem - NIH.
- Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.
- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.PubChem.
- Organic & Biomolecular Chemistry.RSC Publishing.
- Reactions of Ethers- Acidic Cleavage.Chemistry LibreTexts.
- Lesson 9: Reactions (ESRs) of Benzoic Acid.YouTube.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Characterization of 4-(Trifluoromethoxy)benzoic Acid and Its Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(trifluoromethoxy)benzoic acid and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the characterization of these valuable compounds. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Section 1: General Properties & Handling
Q1: I've just synthesized a derivative of this compound. Are there any specific handling or storage precautions I should take?
A1: Yes, proper handling and storage are crucial for maintaining the integrity of your compound. While generally stable, the benzoic acid moiety and the trifluoromethoxy group confer specific properties that warrant attention.
-
Acidity and Moisture Sensitivity: As a carboxylic acid, your compound is acidic. It can be corrosive and is susceptible to absorbing atmospheric moisture. Store it in a tightly sealed container, preferably in a desiccator, to prevent hydration, which can affect accurate weighing and may influence crystallization behavior.
-
Solution Stability: For long-term storage, it is best to keep the compound as a solid at low temperatures (-20°C). In solution, particularly under basic or strongly acidic conditions, derivatives like esters or amides can be susceptible to hydrolysis over time.[1] If you must store solutions, use an aprotic solvent like anhydrous DMSO or acetonitrile, aliquot it to minimize freeze-thaw cycles, and store at -20°C or below.[1]
-
Thermal Stability: Benzoic acids can undergo decarboxylation at high temperatures.[2] Avoid excessive heating. For analyses like Gas Chromatography (GC), derivatization to a more volatile ester is often necessary to prevent on-column degradation.[3][4]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The trifluoromethoxy (-OCF₃) group provides a unique spectroscopic handle, but it can also introduce complexities.
Q2: My ¹H NMR spectrum of a 4-(trifluoromethoxy)benzoyl derivative shows complex splitting in the aromatic region. Is this expected?
A2: This is a common observation. The 4-substituted (para) pattern should ideally appear as two distinct doublets (an AA'BB' system). However, the trifluoromethoxy group can introduce long-range couplings.
-
Causality: The highly electronegative fluorine atoms influence the electron distribution of the entire molecule. While direct ¹H-¹⁹F coupling across five bonds (⁵JHF) is typically small and not always resolved, it can cause significant line broadening of the aromatic proton signals adjacent to the -OCF₃ group. This can make the doublets appear less sharp than expected.
-
Troubleshooting:
-
Acquire at a Higher Field: Using a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) can help resolve complex splitting patterns.
-
¹⁹F Decoupling: If your spectrometer is capable, running a ¹H{¹⁹F} NMR experiment (proton NMR with fluorine decoupling) will collapse any H-F couplings and significantly sharpen the proton signals, confirming that fluorine coupling is the cause of the complexity.
-
Q3: What is the expected chemical shift for the -OCF₃ group in ¹⁹F NMR, and what does it mean if my signal is shifted significantly from this value?
A3: The ¹⁹F NMR chemical shift of a trifluoromethoxy group is highly sensitive to its electronic environment, making it an excellent probe for confirming successful derivatization or detecting subtle structural changes.[5][6]
-
Expected Range: For an aryl-OCF₃ group, the chemical shift typically appears as a singlet in the range of -56 to -60 ppm (relative to CFCl₃ at 0 ppm).[7][8]
-
Interpreting Deviations: A significant deviation from this range can indicate:
-
Changes in Electronic Environment: The presence of strong electron-donating or electron-withdrawing groups elsewhere on the aromatic ring will deshield or shield the fluorine nuclei, respectively, causing a downfield or upfield shift.[7]
-
Solvent Effects: The choice of NMR solvent can influence the chemical shift. Ensure you are comparing your value to literature reported in the same solvent.
-
Incorrect Structure: A major deviation could suggest the compound is not what you expected. For example, an aliphatic -OCF₃ group will have a different chemical shift range.
-
Troubleshooting Workflow for Unexpected NMR Results
The following decision tree can guide your troubleshooting process for ambiguous NMR spectra of this compound derivatives.
Caption: Troubleshooting decision tree for NMR characterization.
Section 3: Mass Spectrometry (MS)
Q4: I'm analyzing my this compound derivative by ESI-MS and I don't see the expected molecular ion [M+H]⁺ or [M-H]⁻. What could be the issue?
A4: This is a frequent challenge with electrospray ionization (ESI). The observation of the desired molecular ion depends heavily on the analyte's ability to accept or lose a proton and the experimental conditions.
-
For [M-H]⁻ (Negative Ion Mode): The carboxylic acid proton is acidic and should readily deprotonate. This is typically the most reliable ionization mode for these compounds. If you don't see it:
-
Check Mobile Phase pH: Ensure the mobile phase is neutral or slightly basic (e.g., contains a trace of ammonium acetate or formate) to facilitate deprotonation. Avoid acidic modifiers like formic acid if you are primarily looking for the [M-H]⁻ ion.
-
Source Conditions: Optimize the capillary voltage and source temperature. In-source fragmentation can occur if the energy is too high, leading to the loss of the molecular ion.
-
-
For [M+H]⁺ (Positive Ion Mode): Protonating the molecule can be less efficient as there are no strongly basic sites. Protonation may occur on the carbonyl oxygen or the ether oxygen of the trifluoromethoxy group. If you need to work in positive mode, consider forming adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ by adding a small amount of sodium acetate or ammonium formate to your mobile phase.
Q5: What are the typical fragmentation patterns for trifluoromethoxy-aryl compounds in MS/MS or EI-MS? I see a prominent peak at m/z 145.
A5: The fragmentation of these compounds is often directed by the trifluoromethoxy and benzoic acid groups. Understanding these pathways is key to structural confirmation.
-
Common Neutral Losses:
-
Loss of H₂O (18 Da): Common for carboxylic acids.
-
Loss of CO (28 Da) or COOH (45 Da): Characteristic of benzoic acids.
-
Loss of ·CF₃ (69 Da): While less common from -OCF₃ than from a -CF₃ group, cleavage of the C-O bond can lead to a fragment corresponding to [M-OCF₃]⁺. More commonly, rearrangements can lead to the loss of a trifluoromethyl radical.[9][10]
-
-
The m/z 145 Fragment: This is a very common and diagnostic fragment for compounds containing a trifluoromethylphenyl moiety. It corresponds to the [C₇H₄F₃]⁺ ion, which arises from benzylic-type cleavage.[11][12] Its presence strongly suggests the integrity of the trifluoromethyl- or trifluoromethoxy-substituted aromatic ring.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 206 (for parent acid) | [C₈H₅F₃O₃]⁺ | - | Molecular Ion [M]⁺ |
| 189 | [C₈H₄F₃O₂]⁻ | H⁺ | Deprotonated Molecular Ion [M-H]⁻ |
| 188 | [C₈H₄F₃O₂]⁺ | H₂O | Dehydration of the molecular ion |
| 161 | [C₇H₄F₃O]⁺ | COOH | Loss of the carboxyl radical |
| 145 | [C₇H₄F₃]⁺ | CO₂ + H₂O | Benzylic-type cleavage with rearrangement |
Section 4: Chromatography and Purity Analysis
Q6: I'm developing an HPLC method for my compound, but I'm getting poor peak shape (tailing). How can I improve this?
A6: Peak tailing for acidic compounds like this compound is almost always caused by secondary interactions with the stationary phase.
-
Causality: Free silanol groups on the surface of standard silica-based C18 columns are acidic and can interact ionically with the deprotonated carboxylate of your analyte. This mixed-mode retention mechanism leads to tailing.
-
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This will suppress the ionization of the silanol groups and ensure your analyte is in its neutral, protonated form, leading to a single, well-defined retention mechanism.[13][14]
-
Use an End-Capped Column: Modern HPLC columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped C18 or a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
-
Check for Metal Contamination: Ensure your HPLC system and solvents are free from metal contaminants, which can also chelate with your analyte and cause tailing.
-
Recommended HPLC Starting Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Minimizes silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA | Suppresses ionization of analyte and silanols.[14] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA | Common organic modifiers. |
| Gradient | 10% to 95% B over 15 minutes | A good starting point for screening. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Aromatic compounds absorb well in this range. |
| Column Temp. | 30-40 °C | Improves efficiency and reduces viscosity. |
Section 5: Crystallization and Solid-State Characterization
Q7: I'm struggling to obtain high-quality, single crystals for X-ray diffraction. Are there known issues with crystallizing these types of molecules?
A7: Yes, crystallization can be challenging. Benzoic acid derivatives are known to form hydrogen-bonded dimers in the solid state, and the presence of the bulky, electron-withdrawing trifluoromethyl or trifluoromethoxy group can influence packing and sometimes lead to disordered structures or polymorphism.[15][16]
-
Polymorphism: This is the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different melting points, solubilities, and spectroscopic signatures. It is not uncommon for fluorinated benzoic acids to exhibit polymorphism.[17][18][19] If you observe a melting point that is different from a literature value, you may have isolated a different polymorph.
-
Experimental Protocol for Crystal Growth Screening:
-
Solvent Selection: Start with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, acetonitrile).
-
Slow Evaporation: Prepare a nearly saturated solution of your compound in a chosen solvent in a vial. Cover the vial with a cap that has a few needle holes and leave it undisturbed.
-
Vapor Diffusion (Solvent/Anti-Solvent): Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar. Add a more volatile "anti-solvent" (in which your compound is poorly soluble) to the bottom of the larger jar. The anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting slow crystal growth.
-
Cooling Crystallization: Slowly cool a hot, saturated solution. The rate of cooling is critical; slower cooling generally yields better crystals.[20]
-
Workflow for Investigating Polymorphism
Caption: Workflow for characterizing crystalline forms.
References
- Analytical methods to distinguish between fluorin
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
- Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. S4Science.
- Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
- Analysis Fluorobenzoic Acids for W
- 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum. ChemicalBook.
- This compound - Optional[1H NMR] - Spectrum. SpectraBase.
- The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. Wiley Online Library.
- 19F NMR Chemical Shift Table. Alfa Chemistry.
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem.
- Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. PubChem.
- The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996). SciSpace.
- Fluorine NMR. University of California, Santa Barbara.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. American Chemical Society.
- Stability issues of 3-fluorobenzoic acid, morpholide in solution. BenchChem.
- Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. PubMed.
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
- Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
- Degradation of benzoic acid and its derivatives in subcritical w
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid. CrystEngComm (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996) | S. T. Hamdi | 2 Citations [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. s4science.at [s4science.at]
- 15. researchgate.net [researchgate.net]
- 16. Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Solubility Challenges with 4-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during chemical reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for more robust reaction design.
Troubleshooting Guide: Enhancing the Solubility of this compound
This section addresses specific issues you may encounter with the solubility of this compound in a question-and-answer format, providing step-by-step solutions.
Question 1: My this compound is not dissolving in my chosen reaction solvent. What are my options?
Answer:
Poor solubility of a starting material is a common challenge in organic synthesis. Here is a systematic approach to address this issue, starting with the simplest methods:
Step 1: Solvent Screening
The fundamental principle of "like dissolves like" is your first guide. This compound is a moderately polar molecule. While it has a polar carboxylic acid group, the trifluoromethoxy group and the benzene ring contribute to its nonpolar character.
-
Initial Solvent Selection: If you are observing poor solubility, consider switching to a more appropriate solvent. Polar aprotic solvents are often a good starting point for compounds like this.
-
Recommended Solvents to Screen:
-
High Polarity: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1]
-
Moderate Polarity: Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl acetate (EtOAc)
-
Low Polarity: Dichloromethane (DCM), Toluene
-
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to Excellent | These solvents can effectively solvate both the polar carboxylic acid group and the aromatic ring. |
| Ethers | THF, Dioxane | Moderate to Good | Offer a balance of polarity to dissolve the molecule. |
| Esters | Ethyl Acetate | Moderate | A common solvent for reactions and workups. |
| Chlorinated | DCM, Chloroform | Moderate | Good for less polar compounds, but may struggle with the carboxylic acid group. |
| Hydrocarbons | Toluene, Hexanes | Poor | Generally too nonpolar to effectively dissolve the carboxylic acid. |
Step 2: The Power of Heat
For many compounds, solubility increases with temperature.
-
Procedure: Gently warm your reaction mixture to see if the solid dissolves. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Caution: If the compound precipitates upon cooling, it may indicate that the concentration is too high for the reaction to remain homogeneous at lower temperatures. This could be problematic for reactions that are run at room temperature or below.
Step 3: The Co-Solvent Approach
If a single solvent system is not effective, a co-solvent can be used to fine-tune the polarity of the reaction medium.
-
Strategy: Add a small amount of a more polar, miscible solvent to your primary solvent. For example, if your reaction is in THF and you have poor solubility, adding a small percentage of DMF can significantly enhance solubility.
Step 4: pH Adjustment - The Salt Formation Strategy
For carboxylic acids, deprotonation to form a carboxylate salt dramatically increases aqueous solubility and can also improve solubility in some polar organic solvents.[2]
-
Method: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your reaction mixture. The in-situ formation of the ammonium salt of this compound can lead to better dissolution.
-
Important Consideration: This approach is only suitable if the presence of a base does not interfere with your desired reaction. For example, in an amide coupling reaction, the base is often a required component.
Question 2: I'm running an amide coupling reaction, and my this compound is not fully dissolving. Can I just add more solvent?
Answer:
While adding more solvent to achieve dissolution is a straightforward solution, it's not always the best approach.
-
Drawbacks of Excessive Dilution:
-
Slower Reaction Rates: Chemical reactions are concentration-dependent. Diluting your reaction mixture will decrease the concentration of your reactants, which can lead to significantly longer reaction times or incomplete conversions.
-
Difficult Product Isolation: Large volumes of solvent can make product isolation and purification more challenging and time-consuming.
-
Alternative Strategies for Amide Coupling Reactions:
-
In-situ Salt Formation: As mentioned previously, the addition of a base like TEA or DIPEA is standard practice in many amide coupling protocols. This will also serve to increase the solubility of your carboxylic acid.
-
Solvent Choice: For amide couplings, polar aprotic solvents like DMF or THF are generally good choices. If solubility is an issue in a less polar solvent like DCM, switching to DMF will likely solve the problem.
-
Use of Coupling Agents: Some amide coupling reagents can be used in solvent systems that are more amenable to dissolving this compound. For example, using a reagent like B(OCH₂CF₃)₃ in acetonitrile has been shown to be effective for direct amidation.[3][4]
Question 3: Are there any advanced techniques to improve solubility if the conventional methods fail?
Answer:
Yes, for particularly challenging cases, more advanced laboratory techniques can be employed:
-
Sonication: The use of an ultrasonic bath can help to break down solid particles and increase the rate of dissolution. This is a non-invasive way to provide energy to the system and can be particularly useful for kinetically slow dissolution processes.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase with the reactants in separate phases, a phase-transfer catalyst can be used. The PTC helps to shuttle the carboxylate anion from the aqueous phase (where it is more soluble) to the organic phase to react.
-
Solvent-Free Reactions: In some cases, solvent-free reaction conditions using techniques like ball milling can be employed, completely circumventing solubility issues.[5] This is particularly useful for reactions between two solids.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and how does it influence its solubility?
The predicted pKa of this compound is approximately 3.85. The trifluoromethoxy group is electron-withdrawing, which makes the carboxylic acid more acidic than benzoic acid (pKa ≈ 4.2). This lower pKa means that it will be more readily deprotonated by a base. This is advantageous for the salt formation strategy to enhance solubility.
Q2: Will forming the salt of this compound with a base affect my reaction?
This is a critical consideration.
-
For reactions that are base-sensitive: The introduction of a base could lead to unwanted side reactions or decomposition of your starting materials or products. In such cases, this method should be avoided.
-
For reactions that tolerate or require a base: Many reactions, such as amide couplings, are performed in the presence of a base to neutralize the acidic byproduct. In these instances, using a base to enhance solubility is a good strategy.
Q3: Can I use an inorganic base like sodium carbonate to increase solubility?
Yes, you can. The use of an inorganic base like sodium carbonate or potassium carbonate will also form the carboxylate salt.[6] However, these salts are often more soluble in aqueous solutions than in organic solvents. This strategy is more commonly used during reaction workup to extract the carboxylic acid into an aqueous layer. For a homogeneous organic reaction, an organic base is typically preferred.
Q4: I have the related compound, 4-(trifluoromethyl)benzoic acid. Is its solubility similar?
Yes, the solubility properties are expected to be quite similar. Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing and increase the acidity of the benzoic acid. 4-(Trifluoromethyl)benzoic acid is known to be soluble in polar organic solvents like ethanol and acetone and has moderate water solubility.[7] You can expect this compound to behave similarly.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility
-
Preparation: In separate small vials, weigh out a small, equal amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL) from the list in Table 1.
-
Observation at Room Temperature: Vigorously stir or shake each vial at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For vials where the solid is not fully dissolved, gently heat the mixture (e.g., to 40-50 °C) while stirring. Record any changes in solubility.
-
Cooling: Allow the heated vials to cool to room temperature and observe if any precipitation occurs.
References
- Solubility of Things. 4-(Trifluoromethyl)benzoic acid.
- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Green Chemistry.
- National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- RSC Publishing. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- RSC Publishing. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 67613.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for the synthesis of trifluoromethoxy-containing compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the trifluoromethoxy (OCF₃) group into their molecules. The unique electronic properties and high lipophilicity of the OCF₃ group make it a valuable substituent in medicinal chemistry and materials science.[1][2] However, its synthesis is often fraught with challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during trifluoromethoxylation reactions. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.
Part 1: Troubleshooting Guides
This section offers structured guidance for diagnosing and resolving common issues encountered during the synthesis of trifluoromethoxy-containing compounds.
Low Reaction Yield or No Reaction
A common frustration in trifluoromethoxylation is a low or negligible yield of the desired product. The underlying cause can often be traced back to the stability of the reagents, the nature of the substrate, or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in trifluoromethoxylation reactions.
Detailed Troubleshooting Steps:
-
Step 1: Verify Reagent Integrity
-
Issue: Many trifluoromethoxylating reagents are sensitive to moisture and temperature.[1][3] For instance, Umemoto's reagents require low temperatures for in situ generation, and their thermal instability can be a significant limitation.[1][2] The trifluoromethoxide anion itself is prone to decomposition.[4][5][6]
-
Action:
-
Always use freshly purchased or properly stored reagents. Some modern reagents like Trifluoromethyl Nonafluorobutanesulfonate (TFNf) and N-trifluoromethoxyphthalimide are designed for improved bench stability.[1]
-
When using reagents that generate the trifluoromethoxide anion in situ, ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
For light-sensitive reactions, such as those involving photoredox catalysis, ensure the reaction vessel is adequately shielded from ambient light until the reaction is initiated.
-
-
-
Step 2: Assess Substrate Reactivity
-
Issue: The electronic and steric properties of the substrate play a crucial role. Electron-rich substrates are often more susceptible to side reactions like C-trifluoromethylation, especially with electrophilic reagents.[1][7] Conversely, highly electron-deficient substrates may be poor nucleophiles and react sluggishly.
-
Action:
-
For electron-rich phenols, consider using a two-step method involving xanthate formation followed by oxidative desulfurization-fluorination to avoid direct C-functionalization.[8][9]
-
For substrates with basic functional groups (e.g., amines, pyridines), these can be incompatible with certain reagents or reaction conditions.[1] Protection of these groups may be necessary.
-
Steric hindrance around the target functional group can significantly impede the reaction. If possible, consider a synthetic route that introduces the OCF₃ group before the installation of bulky neighboring groups.
-
-
-
Step 3: Optimize Reaction Conditions
-
Issue: Trifluoromethoxylation reactions are often highly sensitive to solvent, temperature, and the presence of additives.
-
Action:
-
Solvent: The choice of solvent can influence reaction pathways. For instance, in nucleophilic substitutions, polar aprotic solvents like DMSO or DMF are generally preferred.[10] However, in some cases, nonpolar solvents can favor Sₙ2 pathways, leading to better stereoselectivity.[11][12]
-
Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate, while others necessitate cryogenic conditions to prevent reagent decomposition.[1][2] A systematic temperature screen is often beneficial.
-
Additives: The addition of a base is often crucial for deprotonating hydroxyl groups to enhance their nucleophilicity.[13] In radical reactions, an initiator or a photocatalyst is required.[14][15] The choice and stoichiometry of these additives can dramatically impact the reaction outcome.
-
-
-
Step 4: Consider an Alternative Method
-
Issue: A particular trifluoromethoxylation method may not be suitable for all substrates.
-
Action: If extensive optimization fails to provide the desired product, consider a different synthetic strategy. The main approaches include:
-
Nucleophilic Trifluoromethoxylation: Best for alkyl halides and sulfonates.
-
Electrophilic Trifluoromethoxylation: Primarily used for phenols and alcohols, but can be prone to side reactions.
-
Radical Trifluoromethoxylation: A powerful method for the C-H functionalization of arenes and heteroarenes, particularly for late-stage introduction of the OCF₃ group.[14][15]
-
-
Formation of Side Products
The formation of undesired byproducts is a frequent challenge that complicates purification and reduces the yield of the target compound.
Common Side Products and Mitigation Strategies:
| Side Product | Common Cause | Mitigation Strategy |
| C-Trifluoromethylated Products | Use of electrophilic reagents (e.g., Togni's or Umemoto's reagents) with electron-rich aromatic substrates where the aromatic ring competes as a nucleophile.[1][7] | - Use a less reactive electrophilic reagent. - Employ a two-step method such as the xanthate approach for phenols.[8][9] - For O-trifluoromethylation of alcohols with Togni's reagent, the addition of a Lewis acid like Zn(NTf₂)₂ can promote the desired reaction.[3] |
| N-Arylated or Pyridination Byproducts | In some radical C-H trifluoromethoxylations using nitrogen-based OCF₃ sources, the nitrogen-containing fragment of the reagent can react with the substrate. | - Optimize the choice of the radical precursor. Newer reagents have been designed to minimize this side reaction.[15] |
| Bis-trifluoromethoxylated Products | In radical C-H trifluoromethoxylation, if the product is more reactive than the starting material, it can undergo a second trifluoromethoxylation. | - Use a large excess of the (hetero)aromatic substrate.[15] |
| Fluorinated Byproducts (e.g., Ar-F) | Decomposition of the trifluoromethoxide anion can release fluoride ions, which can participate in undesired fluorination reactions, particularly with activated substrates.[6][16][17] | - Use a stable source of the trifluoromethoxide anion. - Employ milder reaction conditions to minimize decomposition. - Consider reagents that do not rely on the in situ generation of a "free" trifluoromethoxide anion. |
| Chlorinated Byproducts (e.g., ArOCF₂Cl) | Can occur during oxidative desulfurization-fluorination of xanthates when using chlorine-containing oxidants like trichloroisocyanuric acid (TCCA).[8] | - Replace the chlorine-containing oxidant with a non-chlorinating alternative, such as N-fluorobenzenesulfonimide (NFSI).[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethoxylation reagent for my synthesis?
A: The choice of reagent depends primarily on the nature of your substrate and the desired transformation.
Sources
- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in the nucleophilic substitutions of tetrahydropyran acetals promoted by trimethylsilyl trifluoromethanesulfonate: trichloroethylene as solvent for stereoselective C- and O-glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 4-(Trifluoromethoxy)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethoxy)benzoic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its chemical transformations. The unique electronic properties of this compound, stemming from the potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group, often necessitate careful selection of catalysts and reaction conditions. This document provides in-depth, question-and-answer-based troubleshooting for its most common reactions.
Section 1: Amide Bond Formation (Amidation)
The formation of an amide bond is one of the most frequent transformations involving carboxylic acids. However, the electronic nature of this compound presents specific challenges that can lead to sluggish or incomplete reactions with standard protocols.
FAQ 1.1: Why is my amidation reaction with this compound so sluggish or low-yielding?
The primary cause is the reduced nucleophilicity of the carboxylate and the deactivation of the carbonyl carbon. The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing group, which decreases the electron density of the entire aromatic ring and, by extension, the carboxylic acid moiety. This deactivation makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by an amine.
In a typical amidation, the amine attacks the activated carboxylic acid.[1] When the carboxylic acid is electronically "deficient," the activation step must be highly efficient to overcome the inherent low reactivity. Standard coupling reagents may not generate a sufficiently reactive intermediate, leading to poor results.[2][3]
FAQ 1.2: Which coupling reagents are recommended for this substrate, and what are the optimal conditions?
For electron-deficient carboxylic acids, the choice of coupling reagent and the use of additives are critical. A simple activation with a carbodiimide alone is often insufficient.
dot
Caption: Decision workflow for amidation catalyst selection.
Table 1: Comparison of Common Amidation Coupling Systems
| Coupling System | Base | Typical Solvent | Key Advantages & Considerations |
| EDC / HOBt | DIPEA | DCM, DMF | Cost-effective standard. Often requires an additive for this substrate. The formation of a reactive HOBt ester is the key step.[2] |
| EDC / HOBt / DMAP | DIPEA | DCM, DMF | DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, significantly accelerating the reaction for electron-deficient acids.[2][4] |
| HATU / HOAt | DIPEA, Collidine | DMF, NMP | Highly efficient and fast. HOAt is superior to HOBt in preventing racemization and accelerating coupling, especially for difficult substrates. |
| PyBOP | DIPEA | DMF, DCM | Phosphonium salt-based reagent. Generates a highly reactive intermediate. Byproducts can sometimes complicate purification. |
| BTFFH | DIPEA | DCM | Forms a highly reactive acyl fluoride in situ. Excellent for very challenging couplings, including sterically hindered or highly electron-deficient partners.[5] |
| TiF4 (Catalytic) | None (Dehydrative) | Toluene (reflux) | A direct, catalytic method that avoids stoichiometric activators. The reaction is driven by the removal of water.[6] |
Troubleshooting Guide 1.3: My standard EDC/HOBt coupling failed. What are my next steps?
-
Introduce a Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acyl transfer catalyst that can dramatically increase the rate of amidation for deactivated systems.[2]
-
Switch to a Stronger Activator: Move to a uronium or phosphonium-based reagent like HATU or PyBOP. These reagents are generally more potent and faster than carbodiimides for challenging substrates.
-
Form the Acyl Fluoride: If potent activators fail, converting the carboxylic acid to its corresponding acyl fluoride is a robust strategy. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can be used for an efficient one-pot conversion and subsequent amidation.[5]
-
Consider Catalytic Direct Amidation: For a greener approach that avoids stoichiometric waste, explore catalytic methods using reagents like titanium(IV) fluoride or various boronic acids, which facilitate the direct condensation of the acid and amine at elevated temperatures.[6][7]
Protocol 1.4: Robust Amidation via EDC/HOBt/DMAP Activation
This protocol is a reliable starting point for the amidation of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
DMAP (0.1 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.), HOBt (1.2 eq.), and DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Section 2: Esterification
Similar to amidation, the esterification of this compound can be challenging due to its electronic properties.
FAQ 2.1: What are the most effective catalytic methods for esterifying this acid?
-
Fischer-Speier Esterification: This classic method uses a strong acid catalyst (e.g., H2SO4, p-TsOH) with a large excess of the alcohol, which also serves as the solvent.[8][9] The reaction is reversible, so removal of water using a Dean-Stark apparatus is essential to drive the reaction to completion.
-
Heterogeneous Acid Catalysis: For easier workup and catalyst recovery, solid acid catalysts are an excellent choice. Options include:
-
Ion-exchange resins (e.g., Amberlyst 15): Effective but may require elevated temperatures.[10]
-
Metal-Organic Frameworks (MOFs): UiO-66-NH2 has been shown to be a highly effective and reusable catalyst for the esterification of fluorinated benzoic acids, offering high selectivity and activity.[11][12]
-
Sulfated Zirconia: A strong solid acid catalyst that can be used under heterogeneous conditions.[13]
-
-
Activation-Based Methods: For sensitive alcohols or milder conditions, the carboxylic acid can be activated first using the same reagents as in amidation (e.g., EDC, DCC) and then treated with the alcohol in the presence of DMAP.
Table 2: Comparison of Esterification Catalyst Systems
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer-Speier | H2SO4, HCl, p-TsOH | Reflux in excess alcohol, water removal | Inexpensive, scalable | Harsh acidic conditions, requires large excess of alcohol, difficult for high-boiling alcohols |
| UiO-66-NH2 | Heterogeneous MOF | 80-120 °C in alcohol | High activity, reusable catalyst, simple workup (filtration)[11] | Catalyst synthesis required if not commercially available |
| Tin(II) Compounds | SnCl2, Tin(II) octoate | 160-250 °C | Effective for high-boiling alcohols, simple catalyst removal by filtration[14] | High temperatures required |
| Carbodiimide/DMAP | EDC or DCC, cat. DMAP | Room temp, DCM | Very mild conditions, suitable for sensitive substrates | Stoichiometric activator and byproducts |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Important Preliminary Note: The direct C-H or C-COOH functionalization of this compound via cross-coupling is not a standard transformation. These reactions typically require an aryl halide or triflate derivative (e.g., 4-bromo-3-(trifluoromethoxy)benzoic acid) as the electrophilic partner or conversion of the carboxylic acid to a different functional group.
FAQ 3.1: How do I choose a catalyst for a Suzuki-Miyaura coupling with a 4-(trifluoromethoxy)phenyl halide?
The substrate is electron-deficient, which generally makes the oxidative addition step of the catalytic cycle faster. The key is selecting a suitable ligand that promotes both oxidative addition and the subsequent reductive elimination.
dot
Caption: Troubleshooting workflow for a low-yield Suzuki reaction.
Recommended Catalyst Systems:
-
For Aryl Bromides/Iodides: A standard catalyst like Pd(PPh3)4 or a combination of Pd(OAc)2 with triphenylphosphine (PPh3) can be effective.
-
For Aryl Chlorides/Triflates: These are more challenging substrates and require more electron-rich, bulky phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the state-of-the-art and provide excellent results.[15][16]
Table 3: Recommended Catalysts for Suzuki-Miyaura Coupling
| Substrate | Palladium Source | Ligand | Base | Solvent |
| Aryl Bromide/Iodide | Pd(OAc)2 (2 mol%) | PPh3 (4-8 mol%) | K2CO3, K3PO4 | Toluene/H2O, Dioxane/H2O |
| Aryl Chloride | Pd2(dba)3 (1-2 mol%) | SPhos (2-4 mol%) | K3PO4 | Toluene, Dioxane |
| Aryl Triflate | Pd(OAc)2 (2 mol%) | XPhos (4 mol%) | CsF, K3PO4 | Dioxane |
FAQ 3.2: What are the key considerations for a Buchwald-Hartwig amination on this scaffold?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds on an aryl halide derivative of this compound.[17][18]
-
Catalyst Choice: Similar to the Suzuki coupling, the choice of ligand is paramount. Early generations of catalysts were limited in scope, but modern sterically hindered biarylphosphine ligands allow for the coupling of a wide range of amines, including primary amines and even ammonia equivalents.[19][20]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common. The choice of base can significantly impact reaction efficiency.
-
Side Reactions: A potential side reaction is hydrodehalogenation, where the aryl halide is reduced. This can often be suppressed by careful optimization of the ligand, base, and temperature.
Section 4: General Troubleshooting
FAQ 4.1: I'm having solubility issues with this compound. What solvents are recommended?
This compound is a crystalline solid with limited solubility in non-polar solvents.
-
High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).
-
Moderate Solubility: Polar protic solvents like methanol and ethanol.[21]
-
Low Solubility: Less polar solvents like Dichloromethane (DCM), ethyl acetate, and toluene. For reactions in these solvents, gentle heating may be required to achieve dissolution.
-
Aqueous Solubility: As a carboxylic acid, its aqueous solubility is pH-dependent. It is poorly soluble in acidic or neutral water but will deprotonate and dissolve readily in basic aqueous solutions (e.g., NaHCO3, NaOH) to form the corresponding carboxylate salt.[21]
References
- Ghosh, A. K., & Kulkarni, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- Ghosh, A. K., & Kulkarni, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- DergiPark. (2025). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- MDPI. (2021).
- National Institutes of Health.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
- Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
- Wikipedia.
- ResearchGate. (2019).
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
- Takeda, W., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- ResearchGate.
- Royal Society of Chemistry. (2023).
- Doceri. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
- Catalytic Amid
- University of Southampton. (2019). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- DergiPark. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
- Google Patents. (2011).
- Fisher Scientific. Amide Synthesis. [Link]
- Royal Society of Chemistry. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes. [Link]
- PubMed. (2018).
- Epistemeo. (2012).
- ACS GCI Pharmaceutical Roundtable.
- University College London.
- JACS Au. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Australia Pacific LNG. (2016). Safety Data Sheet - 4-(Trifluoromethyl)benzoic acid. [Link]
- ResearchGate. (2023).
- Royal Society of Chemistry. (2017).
- Royal Society of Chemistry. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes. [Link]
Sources
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Technical Support Center: Synthesis and Purification of 4-(Trifluoromethoxy)benzoic acid
An essential aspect of synthesizing 4-(Trifluoromethoxy)benzoic acid is the work-up procedure, which dictates the purity and yield of the final product. This technical support guide provides detailed, field-tested protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
This guide offers a structured approach to the work-up and purification of this compound, addressing common issues encountered during its isolation.
Core Principles of Work-Up for Carboxylic Acids
The successful isolation of this compound hinges on exploiting its acidic nature. The general strategy involves converting the carboxylic acid into its water-soluble carboxylate salt with a base, washing away neutral or basic impurities, and then regenerating the insoluble carboxylic acid by adding acid.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm unsure about the initial work-up step. What should I do first?
A: The first step is to neutralize or "quench" any remaining reactive reagents. The specific quenching agent depends on your reaction. For instance, in a Grignard synthesis, the reaction is typically quenched by pouring the reaction mixture over crushed dry ice, followed by acidification.[1][2] For an oxidation reaction, a reducing agent like sodium bisulfite might be needed to destroy excess oxidant.
Q2: I've formed an emulsion during the liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when working with complex reaction mixtures. To break an emulsion, you can:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing separation.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
If persistent, filter the entire mixture through a pad of Celite or glass wool.
Q3: After acidification, my product isn't precipitating out of the aqueous solution. What's wrong?
A: This can happen for a few reasons:
-
Insufficient Acid: The pH may not be low enough to fully protonate the carboxylate. Check the pH with litmus paper or a pH meter and add more acid if necessary.
-
High Solubility: The product might be more soluble in the aqueous phase than expected, especially if co-solvents are present. Try concentrating the aqueous layer under reduced pressure or extracting the product with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the product.
Q4: What is the most effective method for purifying the crude this compound?
A: Recrystallization is the most common and effective method for purifying solid organic compounds like this.[3] The key is to select a solvent system where the acid is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Water or a mixture of ethanol and water is often a good starting point for benzoic acid derivatives.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Product remains in the aqueous layer after extraction. | Ensure the aqueous layer is sufficiently acidic (pH < 2) before extraction. Perform multiple extractions with smaller volumes of solvent. Back-extract the combined aqueous layers. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating work-up. | |
| Hydrolysis of an intermediate (e.g., acyl chloride). | If working with moisture-sensitive intermediates like 4-(trifluoromethoxy)benzoyl chloride, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5][6] | |
| Impure Product (Oily solid or broad melting point) | Presence of non-acidic impurities (e.g., starting material, biphenyl byproduct in Grignard synthesis). | Utilize an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with an aqueous base (like 1 M NaOH or NaHCO₃) to move the desired acid into the aqueous layer as its salt. Wash the organic layer to remove impurities, then re-acidify the aqueous layer to precipitate the pure product.[1] |
| Residual high-boiling solvent (e.g., DMF, DMSO). | Wash the organic layer thoroughly with water and brine during extraction to remove water-miscible solvents.[7] If still present, consider azeotropic removal by repeatedly adding and evaporating a lower-boiling solvent like toluene under reduced pressure. | |
| Product is a different color than expected (e.g., yellow or brown). | This may be due to colored impurities. Treat a solution of the crude product with activated charcoal before the final recrystallization step to adsorb colored contaminants.[3] |
Experimental Protocols
Protocol 1: Work-up for Grignard Synthesis
This protocol assumes the synthesis of this compound from the corresponding aryl halide (e.g., 4-bromo-1-(trifluoromethoxy)benzene) via a Grignard reagent and carbon dioxide.
-
Quenching: Cautiously pour the ethereal Grignard reagent solution over an excess of crushed dry ice (solid CO₂) in a beaker.[1] The mixture will bubble as the CO₂ sublimes. Allow it to stand until the excess dry ice has evaporated. The product exists as a magnesium carboxylate salt.[2]
-
Hydrolysis & Acidification: Slowly and carefully add 6 M hydrochloric acid (HCl) to the beaker with stirring until the solution is acidic (test with pH paper, target pH ~1-2) and all solids have dissolved. This protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Workflow for Acid-Base Extraction and Purification
This workflow is crucial for removing neutral byproducts commonly formed in Grignard reactions.
Caption: Acid-base extraction workflow for purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude acid in a test tube. Add a few drops of a test solvent (e.g., water, isopropanol, or an ethanol/water mixture). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- University of Toronto. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- YouTube. (2020).
- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
- International Union of Crystallography. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
- National Institutes of Health. (n.d.). This compound | C8H5F3O3 | CID 67613 - PubChem. [Link]
- University of Missouri–St. Louis. (n.d.).
- OrgoSolver. (n.d.). Aromatic Reactions: Grignard Reaction to form Benzoic Acid. [Link]
- Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid. [Link]
- University of Toronto Scarborough. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]
- University of Canterbury. (n.d.).
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
- National Institutes of Health. (n.d.). 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. [Link]
- Reddit. (2024).
- Proceedings of the National Academy of Sciences. (2017).
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- ResearchGate. (n.d.). Selective liquid‐phase oxidation of toluene with molecular oxygen catalyzed by Mn‐TiO2 under solvent‐free conditions. [Link]
- Atmospheric Chemistry and Physics. (2023). Gas-particle partitioning of toluene oxidation products: an experimental and modeling study. [Link]
- PubMed. (n.d.).
Sources
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- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: HPLC Method Development for 4-(Trifluoromethoxy)benzoic Acid Purity Analysis
Welcome to the technical support center for the HPLC analysis of 4-(Trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting.
Introduction to this compound Analysis
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is critical, necessitating a robust and reliable analytical method. This guide will walk you through the development of a reversed-phase HPLC (RP-HPLC) method for its purity analysis, addressing common challenges and providing solutions based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: Understanding the physicochemical properties of this compound is the foundation of successful method development. Key properties include:
-
Structure and Functional Groups: It possesses a benzoic acid structure with a trifluoromethoxy group.[3] The carboxylic acid group is ionizable, making the mobile phase pH a critical parameter.
-
Solubility: It is more soluble in polar organic solvents like acetonitrile and methanol and has moderate solubility in water.[1][4] This makes it well-suited for reversed-phase HPLC.
Q2: What is a good starting point for an HPLC method for this compound?
A2: For initial method development, a gradient screening method is often effective. Here is a recommended starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, suitable for retaining moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile mobile phase modifier, making it compatible with mass spectrometry (MS) detection if needed. It also helps to control the pH and improve peak shape.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 5% to 95% Acetonitrile over 20 minutes | A broad gradient helps to elute a wide range of potential impurities and determine the approximate elution conditions for the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Q3: Why is controlling the mobile phase pH so important for this analysis?
A3: Controlling the mobile phase pH is crucial for several reasons when analyzing acidic compounds like this compound:
-
Retention Time Control: The ionization state of the carboxylic acid group is pH-dependent. At a pH below its pKa, the acid is protonated and less polar, leading to longer retention on a C18 column. Conversely, at a pH above its pKa, it becomes ionized (more polar) and elutes earlier.[6][7] Inconsistent pH can lead to drastic shifts in retention time.
-
Peak Shape Improvement: Suppressing the ionization of the analyte by maintaining a low pH (ion suppression) generally results in sharper, more symmetrical peaks.[6][10] This is because the uncharged form of the molecule has less tendency for secondary interactions with the stationary phase.
-
Method Robustness: A buffered mobile phase ensures that small variations in sample matrix or solvent preparation do not significantly alter the pH, leading to a more rugged and reproducible method.[7][11] It is recommended to set the mobile phase pH at least two units away from the analyte's pKa for optimal results.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Peak Shape Problems
Q4: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A4: Peak tailing is a common issue, especially with acidic or basic compounds. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Secondary Interactions with Silanol Groups
-
Explanation: Residual silanol groups on the silica-based stationary phase can be acidic and interact with the analyte, causing tailing.[12]
-
Solution:
-
Lower the Mobile Phase pH: Adjust the pH to be 2-3 units below the pKa of your analyte. This protonates the silanol groups, reducing their interaction with the acidic analyte.[10] Using a buffer like phosphate or acetate in the 10-25 mM range can also help.[12]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to minimize the number of free silanol groups. Consider using a column specifically designed for good peak shape with polar compounds.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[10]
-
Potential Cause 2: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]
-
Solution:
Potential Cause 3: Column Contamination or Degradation
-
Explanation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[13]
-
Solution:
-
Flush the Column: Flush the column with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
-
Replace the Column: If the problem persists, the column may need to be replaced.
-
Retention and Resolution Issues
Q5: I am not getting enough retention for my main peak. What should I do?
A5: Insufficient retention can be addressed by modifying the mobile phase or stationary phase.
-
Decrease the Organic Modifier Concentration: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of your analyte.[14]
-
Lower the Mobile Phase pH: For an acidic compound, lowering the pH will increase its retention.
-
Change the Stationary Phase: If mobile phase modifications are not sufficient, consider a more retentive stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity.[15][16]
Q6: An impurity peak is co-eluting with my main peak. How can I improve the resolution?
A6: Improving resolution requires optimizing the selectivity of your separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.[14]
-
Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable impurities, potentially resolving them from the main peak.
-
Modify the Column Temperature: Changing the column temperature can affect the selectivity of the separation.
-
Try a Different Stationary Phase: A column with a different chemistry, such as a phenyl or a pentafluorophenyl (PFP) phase, can provide alternative selectivity for aromatic compounds.[16]
Method Development Workflow
The following diagram illustrates a logical workflow for developing and troubleshooting your HPLC method.
Caption: A logical workflow for HPLC method development and troubleshooting.
Forced Degradation Studies
To ensure the stability-indicating nature of your method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Recommended Stress Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photolytic Degradation | Expose to UV and visible light as per ICH Q1B guidelines |
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] The developed HPLC method should be able to separate the main peak from all significant degradation products.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.
- L. R. Snyder. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- MedCrave online. (2016, December 14). Forced degradation studies.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
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Validation & Comparative
A Medicinal Chemist's Guide: 4-(Trifluoromethoxy)benzoic Acid vs. 4-(Trifluoromethyl)benzoic Acid in Drug Design
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the diverse array of fluorinated functional groups, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties have emerged as powerful tools for optimizing lead compounds.[2][3] Both groups can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions.[4] This guide provides a head-to-head comparison of 4-(trifluoromethoxy)benzoic acid and 4-(trifluoromethyl)benzoic acid, offering insights and experimental data to inform the strategic decisions of researchers in drug development. By understanding the subtle yet significant differences between these two key building blocks, medicinal chemists can make more informed choices to enhance the efficacy and "drug-ability" of next-generation therapeutics.
A Tale of Two Fluorinated Moieties: Physicochemical Properties
The choice between a trifluoromethyl and a trifluoromethoxy group can significantly alter a drug candidate's profile. These differences are rooted in their distinct effects on lipophilicity, electronic character, and spatial arrangement.
Lipophilicity (logP): A Critical Determinant of Permeability and Solubility
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6] Both the -CF3 and -OCF3 groups increase a molecule's lipophilicity, which can enhance membrane permeability.[7] However, the trifluoromethoxy group is recognized as one of the most lipophilic substituents in medicinal chemistry.[2][8]
The Hansch π parameter, which quantifies the lipophilicity contribution of a substituent, is +1.04 for the -OCF3 group, while the -CF3 group has a slightly lower value of +0.88.[9] This seemingly small difference can have a substantial impact on a molecule's overall logP, influencing its ability to cross biological membranes and its potential for off-target hydrophobic interactions.[10]
| Property | 4-(Trifluoromethyl)benzoic acid | This compound |
| Molecular Formula | C8H5F3O2[11] | C8H5F3O3 |
| Molecular Weight | 190.12 g/mol [11] | 206.12 g/mol |
| Predicted logP | 2.51 - 2.56 | 3.2[12] |
| Predicted pKa | 3.69 - 4.05[13] | 3.6 - 3.8 (estimated) |
| Hansch π Constant | +0.88[9] | +1.04[9] |
Table 1: Comparison of the physicochemical properties of 4-(trifluoromethyl)benzoic acid and this compound.
Electronic Effects: Modulating Target Interactions through pKa
The electronic nature of the -CF3 and -OCF3 groups significantly influences the acidity (pKa) of the benzoic acid moiety. Both are strong electron-withdrawing groups, which stabilize the carboxylate anion and thus increase the acidity (lower the pKa) compared to benzoic acid itself. The predicted pKa for 4-(trifluoromethyl)benzoic acid is in the range of 3.69-4.05.[13] While specific experimental data for this compound is less readily available, its strong electron-withdrawing nature suggests a similarly low pKa. This modulation of acidity can be critical for optimizing interactions with biological targets, particularly those involving ionic or hydrogen bonding in the active site.
Conformational Restraint: The "Super-Halogen" and Its Spatial Influence
Beyond its electronic and lipophilic contributions, the trifluoromethoxy group exhibits a distinct conformational preference. Unlike the freely rotating trifluoromethyl group, the -OCF3 group tends to adopt a perpendicular orientation relative to the aromatic ring.[7] This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target and providing a specific vector for interactions. This unique spatial arrangement, combined with its electronic properties, has led to the -OCF3 group being referred to as a "super-halogen" or "pseudo-halogen".[7]
Pharmacokinetic Profiles: From Metabolic Stability to In Vivo Behavior
The choice between a -CF3 and -OCF3 group can have profound consequences for a drug's pharmacokinetic profile, influencing its metabolic stability, membrane permeability, and ultimately, its bioavailability and half-life.
Metabolic Stability: Resisting Enzymatic Degradation
A primary reason for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability.[2] The strong carbon-fluorine bond is resistant to enzymatic cleavage, often blocking sites of oxidative metabolism.[2] Both the trifluoromethyl and trifluoromethoxy groups are significantly more stable than a corresponding methyl or methoxy group.[2] The trifluoromethoxy group, in particular, offers robust resistance to enzymatic breakdown, which can lead to improved bioavailability and a longer half-life in vivo.[2]
Caption: Comparative metabolic stability of fluorinated vs. non-fluorinated groups.
Membrane Permeability: A Function of Lipophilicity and Ionization
A drug's ability to cross cellular membranes is governed by a delicate balance between its lipophilicity and its ionization state at physiological pH.[14] The higher lipophilicity conferred by the -OCF3 group can, in some cases, lead to enhanced passive diffusion across membranes. However, for acidic compounds like benzoic acids, the distribution coefficient (logD) at a specific pH is a more relevant predictor of permeability than logP.[10] The lower pKa of these fluorinated benzoic acids means they will be predominantly ionized at physiological pH 7.4, which can limit passive diffusion. Therefore, the optimal choice between -CF3 and -OCF3 will depend on the specific balance of lipophilicity and acidity required for the drug to reach its target.
Case Studies in Drug Design
The strategic application of -CF3 and -OCF3 groups is evident in numerous approved drugs and clinical candidates. For instance, the blockbuster antidepressant Fluoxetine features a trifluoromethyl group that enhances its lipophilicity and brain penetration. In contrast, the trifluoromethoxy group is present in the non-steroidal anti-inflammatory drug Celecoxib , where it contributes to both target binding and a favorable pharmacokinetic profile. These examples underscore the context-dependent utility of each moiety in achieving the desired therapeutic effect.
Experimental Protocols for Characterization
To aid researchers in the empirical evaluation of these crucial properties, the following section outlines standardized protocols for determining lipophilicity, acidity, and metabolic stability.
Protocol 1: Determination of logP by the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound.[6]
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is fully in its neutral form (typically pH 2 for acids). Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the layers.
-
Sample Preparation: Dissolve a known amount of the test compound in the pre-saturated buffer to a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC.
-
Partitioning: Mix equal volumes of the compound-containing buffer and pre-saturated n-octanol in a sealed vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and measure the concentration of the compound using a validated analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Protocol 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the benzoic acid derivative in a known volume of deionized water (or a water/co-solvent mixture if solubility is an issue).
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.
Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a low micromolar concentration).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the rate constant of degradation, from which the in vitro half-life can be calculated.
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion and Strategic Recommendations
The choice between incorporating a 4-(trifluoromethyl)benzoic acid or a this compound moiety is a nuanced decision that should be driven by the specific goals of the drug discovery program.
Consider 4-(Trifluoromethyl)benzoic Acid when:
-
A moderate increase in lipophilicity is desired.
-
The synthetic route is more established and cost-effective.
-
The target active site can accommodate the freely rotating -CF3 group.
Consider this compound when:
-
A significant boost in lipophilicity is required to enhance membrane permeability.
-
Enhanced metabolic stability is a primary objective.
-
The conformational rigidity of the -OCF3 group can be exploited for improved target binding affinity and selectivity.
Ultimately, the empirical data gathered through the experimental protocols outlined in this guide will provide the most reliable basis for selecting the optimal fluorinated building block. By carefully considering the interplay of physicochemical and pharmacokinetic properties, medicinal chemists can leverage the unique attributes of the -CF3 and -OCF3 groups to design safer and more effective medicines.
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A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethoxy)benzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethoxy group (-OCF3) has garnered significant attention for its unique ability to modulate lipophilicity, metabolic stability, and electronic characteristics.[1][2] This group is strongly electron-withdrawing and more lipophilic than a methoxy or even a trifluoromethyl group, making it a valuable substituent in the design of novel bioactive compounds and advanced materials.[1][3]
This guide provides an in-depth comparison of the reactivity of the ortho, meta, and para isomers of (trifluoromethoxy)benzoic acid. The positional isomerism of the -OCF3 group profoundly influences the electronic environment and steric accessibility of the carboxylic acid functional group, leading to distinct differences in acidity and reactivity in common synthetic transformations. Understanding these nuances is critical for researchers and drug development professionals in selecting the appropriate building block for their synthetic targets.
The Electronic and Steric Influence of the Trifluoromethoxy Group
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic and steric effects imparted by its substituents. The trifluoromethoxy group exhibits a dual electronic character:
-
A Strong Inductive Effect (-I): Due to the high electronegativity of the three fluorine atoms, the -OCF3 group exerts a powerful electron-withdrawing effect through the sigma bond network.[1][4]
-
A Weak Resonance Effect (+M): The oxygen atom's lone pairs can donate electron density to the aromatic ring via resonance. However, this effect is significantly attenuated compared to a methoxy group because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation.[2]
The net result is that the -OCF3 group is a potent electron-withdrawing substituent, a property that can be quantified using Hammett substituent constants (σ). These constants provide an empirical measure of the electronic influence of a substituent on a reaction center.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -OCF3 | 0.39 | 0.36 |
| -CF3 | 0.44 | 0.53 |
| -Cl | 0.37 | 0.23 |
| -OCH3 | 0.11 | -0.24 |
Table 1: Hammett constants for selected meta and para substituents. A positive value indicates an electron-withdrawing effect relative to hydrogen.[5][6]
As shown in Table 1, the -OCF3 group has a significant electron-withdrawing effect at both the meta and para positions, comparable to that of a chlorine atom. This electronic pull is crucial as it increases the electrophilicity of the carboxylic acid's carbonyl carbon, priming it for nucleophilic attack.
Comparative Reactivity Analysis
The interplay between electronic activation and steric hindrance dictates the overall reactivity of the (trifluoromethoxy)benzoic acid isomers.
Acidity (pKa)
The acidity of the carboxylic proton is a direct reflection of the electronic effects of the ring substituent. Electron-withdrawing groups stabilize the resulting carboxylate anion, leading to a lower pKa value (stronger acid).
| Isomer | CAS Number | Predicted pKa |
| 2-(Trifluoromethoxy)benzoic acid | 1979-29-9 | 2.89 ± 0.36 |
| 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 | 3.82 ± 0.10 |
| 4-(Trifluoromethoxy)benzoic acid | 330-12-1 | 3.79 ± 0.10 |
| Benzoic Acid (for reference) | 65-85-0 | 4.20 |
Table 2: Predicted pKa values for (trifluoromethoxy)benzoic acid isomers.
The data clearly shows that all three isomers are more acidic than benzoic acid, a direct consequence of the electron-withdrawing nature of the -OCF3 group.
Notably, 2-(Trifluoromethoxy)benzoic acid is the strongest acid. This is attributed to the "ortho effect," where the proximity of the ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[7][8] This steric inhibition of resonance prevents the carboxylate group from donating electron density into the ring, which, combined with the powerful inductive effect of the nearby -OCF3 group, strongly stabilizes the conjugate base.[8][9][10]
Reactivity in Nucleophilic Acyl Substitution
The most common and synthetically valuable reactions of benzoic acids, such as esterification and amide bond formation, are nucleophilic acyl substitutions. The reactivity in these transformations is a balance between the electrophilicity of the carbonyl carbon and its steric accessibility.
Caption: Relationship between substituent position, electronic/steric effects, and reactivity.
-
2-(Trifluoromethoxy)benzoic acid : Despite having the most electrophilic carbonyl carbon due to the proximate inductive effect, this isomer is often the least reactive in practice. The bulky -OCF3 group adjacent to the reaction center creates significant steric hindrance, impeding the approach of nucleophiles.[11] Standard reaction conditions may result in low or no yield, necessitating the use of more potent activating agents or harsher conditions.[12][13]
-
3-(Trifluoromethoxy)benzoic acid : This isomer represents a favorable balance of properties. The -OCF3 group at the meta position provides strong electronic activation through its inductive effect without causing steric hindrance at the reaction site. This makes it a highly reliable and reactive substrate for a wide range of coupling reactions.
-
This compound : Similar to the meta isomer, the para isomer is electronically activated and sterically unhindered. Its reactivity is generally high and comparable to the 3-isomer, making it an excellent substrate for standard esterification and amidation protocols.
In summary , for most nucleophilic acyl substitution reactions, the practical reactivity trend is: 3-isomer ≈ 4-isomer > 2-isomer
Experimental Protocols and Methodologies
The choice of experimental protocol must account for the inherent reactivity of each isomer. While the 3- and 4-isomers are amenable to standard procedures, the sterically encumbered 2-isomer often requires specialized methods.
Protocol 1: Standard Amide Bond Formation (for 3- and 4-isomers)
This protocol utilizes a carbodiimide coupling agent, a standard and reliable method for forming amide bonds with sterically unhindered partners.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Methodology:
-
Activation: To a solution of the 3- or this compound (1.1 equivalents) and hydroxybenzotriazole (HOBt, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.0 equivalent).
-
Coupling: Cool the mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate, and brine, then dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.
Causality: The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization (if chiral centers are present) by forming an activated ester, which then cleanly reacts with the amine.
Protocol 2: Amide Bond Formation for Sterically Hindered 2-Isomer
For the sterically hindered 2-(trifluoromethoxy)benzoic acid, more powerful coupling reagents are often required to overcome the steric barrier. Acyl fluoride-based methods have proven effective for such challenging substrates.[12][13][14]
Caption: Workflow for hindered amide coupling using BTFFH.
Methodology:
-
In Situ Acyl Fluoride Formation: In an oven-dried flask under an inert atmosphere, dissolve 2-(trifluoromethoxy)benzoic acid (1.3 equivalents) in anhydrous dichloromethane. Add bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH, 1.5 equivalents) followed by N,N-diisopropylethylamine (DIPEA, 4.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add the amine (1.0 equivalent) to the solution of the pre-formed acyl fluoride.
-
Reaction: Seal the reaction vessel and heat the mixture at an elevated temperature (e.g., 80°C) for 12-24 hours, monitoring by LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction is worked up and purified as described in Protocol 1.
Causality: Standard coupling agents like EDC may fail due to the steric bulk around the carbonyl. BTFFH converts the carboxylic acid to its corresponding acyl fluoride. The small size of the fluoride leaving group and the high reactivity of the acyl fluoride intermediate make it an ideal strategy for coupling with sterically demanding partners where other methods fail.[13]
Conclusion
The reactivity of 2-, 3-, and this compound is a classic case study in the balance between electronic activation and steric effects in organic synthesis.
-
2-(Trifluoromethoxy)benzoic acid is the most acidic isomer due to the powerful inductive effect and steric inhibition of resonance. However, this same proximity leads to significant steric hindrance, making it the least reactive isomer in nucleophilic acyl substitutions and often requiring specialized, more forceful reaction protocols.
-
3- and this compound both exhibit high reactivity that is superior to the ortho isomer in standard coupling reactions. They benefit from the strong electron-withdrawing nature of the -OCF3 group, which enhances the electrophilicity of the carbonyl carbon, while remaining sterically accessible to incoming nucleophiles.
For researchers and drug development professionals, the choice of isomer is critical. When high reactivity under standard conditions is desired, the 3- and 4-isomers are the reagents of choice. The 2-isomer , while more challenging to work with, offers a unique substitution pattern that may be essential for specific structure-activity relationship (SAR) studies or for accessing particular molecular architectures, provided that appropriate synthetic methods are employed.
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The Rising Profile of 4-(Trifluoromethoxy)benzoic Acid Analogs in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into bioactive molecules has become a powerful strategy in modern medicinal chemistry. This electron-withdrawing substituent can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this chemical space, analogs of 4-(trifluoromethoxy)benzoic acid have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of these analogs, delving into their anticancer, antibacterial, and cystic fibrosis transmembrane conductance regulator (CFTR) modulatory activities, supported by experimental data and detailed protocols.
I. Anticancer Activity: A Tale of Apoptosis and Cell Cycle Arrest
Several studies have highlighted the potential of this compound analogs as anticancer agents. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these analogs is intricately linked to the substitution pattern on the benzoic acid core. While the 4-(trifluoromethoxy) group often serves as a key pharmacophore, the nature and position of other substituents can fine-tune the activity. For instance, the presence of additional halogen atoms or other electron-withdrawing groups can modulate the cytotoxic effects. The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.
Comparative Efficacy of Anticancer Analogs
The following table summarizes the in vitro anticancer activity of representative this compound analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | MCF-7 (Breast) | 20.47 ± 2.07 | [2] |
| 1b | Cl | H | HCT-116 (Colon) | 15.6 - 23.9 | [3] |
| 1c | H | NO2 | HepG2 (Liver) | 35.45 ± 2.03 | [2] |
| 1d | F | F | A549 (Lung) | 18.32 ± 2.73 | [4] |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[5][6][7][8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
II. Antibacterial Activity: Targeting Bacterial Proliferation
The this compound scaffold has also been explored for its antibacterial properties. Analogs have shown promising activity against a range of Gram-positive bacteria.
Structure-Activity Relationship (SAR) Insights
In the context of antibacterial activity, the lipophilicity conferred by the trifluoromethoxy group is advantageous for penetrating the bacterial cell wall. The SAR of these analogs often reveals that the nature and position of other substituents on the aromatic ring are critical for potency. For example, the introduction of additional halogen atoms can enhance antibacterial efficacy.[2]
Comparative Efficacy of Antibacterial Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against representative bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][10][11]
| Compound ID | R1 Group | R2 Group | Bacterial Strain | MIC (µg/mL) | Reference |
| 2a | H | H | Staphylococcus aureus | 2 | [2] |
| 2b | Cl | H | Staphylococcus aureus | 0.5 | [2] |
| 2c | H | Br | Enterococcus faecalis | 4 | [10] |
| 2d | CF3 | H | Staphylococcus aureus | 1 | [10] |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12][13][14][15]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate Plates: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Quality Control: Concurrently test a quality control strain with a known MIC to ensure the validity of the results.[16]
Diagram of the Broth Microdilution Workflow:
Caption: Simplified mechanism of action for CFTR corrector and potentiator drugs.
IV. Conclusion and Future Directions
Analogs of this compound represent a promising and versatile scaffold in drug discovery. Their demonstrated efficacy in anticancer and antibacterial applications, coupled with their potential as CFTR modulators, underscores their therapeutic potential. The insights into the structure-activity relationships presented in this guide can inform the rational design of next-generation analogs with improved potency and selectivity. Further research, particularly in elucidating the precise molecular targets and mechanisms of action, will be crucial in translating the promise of these compounds into clinically effective therapeutics.
References
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- Ghannoum, M. A., et al. "Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole." Journal of clinical microbiology 43.10 (2005): 5243-5246.
- National Center for Biotechnology Information. "MTT Assay Protocol." Assay Guidance Manual.
- Abcam. "MTT assay protocol."
- T. Horton. "MTT Cell Assay Protocol."
- Weizmann Institute of Science. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." JoVE (Journal of Visualized Experiments) 81 (2013): e50971.
- ATCC.
- Zegarra-Moran, O., and L. J. V. Galietta. "CFTR pharmacology." Cellular and Molecular Life Sciences 74.1 (2017): 3-12.
- CLSI.
- Hwang, T-C., and M. D. Sheppard. "A common mechanism for CFTR potentiators." The Journal of general physiology 149.12 (2017): 1089-1093.
- Verkman, A. S., and L. J. V. Galietta. "Cystic fibrosis transmembrane regulator correctors and potentiators." The FASEB Journal 23.4 (2009): 1013-1020.
- Microbiology Intern
- Cystic Fibrosis Foundation.
- J. C. D. Leite, et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals 16.7 (2023): 1014.
- Hevener, K. E., et al. "Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors." ACS infectious diseases 6.10 (2020): 2768-2782.
- Cystic Fibrosis Foundation.
- Clinical and Laboratory Standards Institute. "M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition."
- Marreddy, R. K. R., et al. "4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents." European journal of medicinal chemistry 187 (2020): 111956.
- Kamal, A., et al. "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC advances 6.84 (2016): 80963-80973.
- Abdel-Rahman, H. M., et al. "Minimal inhibitory concentrations (MIC µg/ml) of test compounds.
- Borges, A., et al. "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli." Molecules 26.12 (2021): 3710.
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- da Silva, F. de C., et al. "The IC 50 values obtained for cytotoxic activity in human cancer cell...
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A Comparative Spectroscopic Guide to 4-(Trifluoromethoxy)benzoic Acid and its Methyl Ester
This guide provides an in-depth spectroscopic comparison of 4-(Trifluoromethoxy)benzoic acid and its derivative, Methyl 4-(trifluoromethoxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to clearly distinguish between these two closely related compounds. We will explore not only the data itself but also the underlying chemical principles that give rise to the observed spectral differences, providing a robust framework for compound identification, characterization, and quality control.
The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, membrane permeability, and binding affinity.[1] Understanding the precise spectroscopic signature of molecules containing this moiety is therefore critical. This guide uses the esterification of this compound as a model system to illustrate fundamental spectroscopic principles.
Molecular Structures and Key Functional Groups
The primary structural difference between the two molecules is the functional group attached to the carbonyl carbon: a hydroxyl group in the carboxylic acid and a methoxy group in the methyl ester. This seemingly minor change—the conversion of a proton donor (-COOH) to a non-protic ester (-COOCH₃)—induces significant and readily identifiable changes in their respective spectra.
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. The choice of solvent is crucial; for the carboxylic acid, a protic solvent might exchange with the acidic proton, while the ester exhibits better solubility in less polar solvents like CDCl₃.
-
Homogenization: Vortex the vial until the sample is fully dissolved.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probe to the desired nuclei (¹H, ¹³C, ¹⁹F), and shim the magnetic field to ensure homogeneity. Standard pulse programs are then used to acquire the spectra.
Infrared (IR) Spectroscopy Protocol
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying functional groups.
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, which is a common modern technique, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: The sample spectrum is then recorded. The instrument software automatically ratios the sample scan against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS) Protocol
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, which separates it from any impurities. Direct infusion is also possible.
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS. EI involves bombarding the molecule with high-energy electrons, which causes the ejection of an electron to form a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Spectroscopic Comparison: Acid vs. Ester
The conversion of the carboxylic acid to its methyl ester results in distinct and predictable changes across all major spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint for each compound. The most telling difference is the presence of the acidic proton in the acid and the methyl protons in the ester.
| Assignment | This compound (ppm) | Methyl 4-(trifluoromethoxy)benzoate (ppm) | Key Differentiator |
| Aromatic H (ortho to -COOH/-COOR) | ~8.1 (d) | ~8.1 (d) | Minimal change in chemical shift. |
| Aromatic H (ortho to -OCF₃) | ~7.3 (d) | ~7.3 (d) | Minimal change in chemical shift. |
| Carboxylic Acid H (-H ) | ~11-13 (s, broad) | Absent | Disappearance of the highly deshielded, broad acidic proton signal. [2] |
| Methyl Ester H (-OCH ₃) | Absent | ~3.9 (s) | Appearance of a new singlet, integrating to 3 protons. [3] |
Causality of Differences:
-
Acidic Proton: The proton of the carboxylic acid is highly deshielded due to its attachment to an electronegative oxygen and its involvement in hydrogen bonding, resulting in a characteristic broad signal far downfield (10-13 ppm). [2]* Methyl Ester Protons: Upon esterification, this acidic proton is replaced by a methyl group. The protons of this -OCH₃ group are in a relatively shielded environment compared to the aromatic protons, appearing as a sharp singlet around 3.9 ppm. [3]
¹³C NMR Spectroscopy
The ¹³C NMR spectra reveal changes in the electronic environment of the carbonyl carbon and the introduction of a new methyl carbon.
| Assignment | This compound (ppm) | Methyl 4-(trifluoromethoxy)benzoate (ppm) | Key Differentiator |
| Carbonyl C (C =O) | ~170-180 | ~160-170 | Upfield shift of the carbonyl carbon signal. [2] |
| Aromatic C (-C -C=O) | ~132 | ~131 | Minor shift. |
| Aromatic C (-C H-) | ~130, ~120 | ~130, ~120 | Minor shifts. |
| Aromatic C (-C -OCF₃) | ~152 | ~152 | Minor shift. |
| -OC F₃ | ~120 (q) | ~120 (q) | Quartet due to C-F coupling. |
| Methyl Ester C (-OC H₃) | Absent | ~52 | Appearance of a new signal in the aliphatic region. |
Causality of Differences:
-
Carbonyl Carbon: The carbonyl carbon in an ester is typically found slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid. [2]This is due to the resonance contribution of the ester oxygen's lone pair, which increases the electron density at the carbonyl carbon.
-
Methoxy Carbon: The new signal around 52 ppm in the ester's spectrum is unequivocally assigned to the carbon of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides the most visually dramatic evidence of the functional group transformation.
| Vibrational Mode | This compound (cm⁻¹) | Methyl 4-(trifluoromethoxy)benzoate (cm⁻¹) | Key Differentiator |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | Absent | Complete disappearance of the broad O-H band. |
| C=O Stretch (Carbonyl) | ~1700-1680 | ~1730-1715 | Shift of the C=O stretch to a higher wavenumber (frequency). [3] |
| C-O Stretch | ~1300-1200 | ~1300-1000 (often two bands) | Change in pattern and position of C-O stretches. |
| C-F Stretches | ~1250-1000 (strong, complex) | ~1250-1000 (strong, complex) | Largely unaffected. |
Causality of Differences:
-
O-H Stretch: The broad O-H stretch, a hallmark of a carboxylic acid dimer formed via hydrogen bonding, is completely absent in the ester.
-
C=O Stretch: The carbonyl (C=O) stretching frequency is higher in the ester (~1725 cm⁻¹) than in the acid (~1690 cm⁻¹). In the acid, dimerization through hydrogen bonding weakens the C=O bond, lowering its vibrational frequency. The ester, unable to form such dimers, exhibits a C=O stretch at a higher, more typical frequency. [3]
Caption: Diagram of key changes in the IR spectrum upon esterification.
Mass Spectrometry
Mass spectrometry confirms the change in molecular weight resulting from the addition of a methyl group (CH₂) and the loss of a hydrogen atom, a net increase of 14 Da.
| Ion | This compound (m/z) | Methyl 4-(trifluoromethoxy)benzoate (m/z) | Key Differentiator |
| Molecular Ion [M]⁺• | 206 [4][5] | 220 [6] | Molecular ion peak increases by 14 m/z units. |
| [M - OH]⁺ | 189 | - | Characteristic loss of hydroxyl radical from the acid. |
| [M - OCH₃]⁺ | - | 189 | Characteristic loss of a methoxy radical from the ester. |
| [M - COOH]⁺ | 161 | - | Loss of the entire carboxylic acid group. |
Causality of Differences:
-
Molecular Ion: The molecular weight of the methyl ester is 220.15 g/mol , compared to 206.12 g/mol for the acid. [4][6]This 14-unit difference is a direct result of replacing -H with -CH₃ and is the most fundamental distinction in their mass spectra.
-
Fragmentation: The initial fragmentation pathways are also diagnostic. The carboxylic acid readily loses a hydroxyl radical (•OH, 17 Da), while the methyl ester characteristically loses a methoxy radical (•OCH₃, 31 Da) or a methoxycarbonyl group.
Conclusion
The spectroscopic differentiation between this compound and its methyl ester is straightforward and robust. Each analytical technique provides a unique and complementary piece of the puzzle.
-
¹H NMR confirms the disappearance of the acidic proton and the appearance of the methyl ester singlet.
-
¹³C NMR shows the appearance of the methoxy carbon and a characteristic shift in the carbonyl carbon resonance.
-
IR Spectroscopy offers a clear visual confirmation, with the loss of the broad O-H stretch and a noticeable shift of the C=O stretch to a higher frequency in the ester.
-
Mass Spectrometry verifies the expected 14 Da increase in molecular weight and shows distinct fragmentation patterns.
By understanding these key spectral differences and the chemical principles that govern them, researchers can confidently identify, characterize, and assess the purity of these and other similarly related compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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A Comprehensive Guide to the Structural Validation of Synthesized 4-(Trifluoromethoxy)benzoic Acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the precise structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. For novel compounds like 4-(Trifluoromethoxy)benzoic acid, a versatile building block in drug discovery and agrochemicals, unambiguous structural validation is paramount.[1] This guide provides an in-depth, expert-led protocol for the validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and definitive analytical technique. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, offering a comparative analysis against potential isomers and impurities to ensure the absolute integrity of your synthesized compound.
The Critical Role of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but it imparts significantly different properties to a molecule. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] However, the synthesis of specifically substituted isomers, such as the para (4-position) isomer, requires careful purification and stringent structural verification to exclude the presence of the ortho (2-position) and meta (3-position) isomers, which can have vastly different biological activities and toxicological profiles.
Experimental Workflow for NMR Analysis
A systematic approach to NMR analysis is crucial for obtaining high-quality, reproducible data. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: A streamlined workflow for NMR-based structural validation.
Step-by-Step Experimental Protocol
1. Sample Preparation:
- Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a good choice for benzoic acid derivatives due to its ability to dissolve both the acidic proton and the aromatic compound. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR.
- Procedure:
- Accurately weigh 5-10 mg of the dried, synthesized this compound.
- Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
- Add a small amount of TMS.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic proton signals.
- Procedure:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Tune and shim the probe to achieve optimal magnetic field homogeneity.
- Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
- Acquire the ¹⁹F NMR spectrum. This is a quick and sensitive experiment.
Interpreting the NMR Spectra of this compound
The definitive structural validation of this compound lies in the detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. The electronic environment of each nucleus dictates its chemical shift, providing a unique fingerprint of the molecule.
¹H NMR Spectrum: The Aromatic Signature
The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For a 4-substituted benzoic acid, the protons on the benzene ring will appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets.
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H-2, H-6 (ortho to -COOH) | ~8.0 | Doublet | 2H |
| H-3, H-5 (ortho to -OCF₃) | ~7.4 | Doublet | 2H |
| -COOH | >12.0 | Broad Singlet | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The downfield shift of the protons ortho to the electron-withdrawing carboxylic acid group is a key feature. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The presence of the highly electronegative fluorine atoms in the -OCF₃ group significantly influences the chemical shifts of the attached and neighboring carbons.
| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity (due to C-F coupling) |
| C=O (Carboxylic Acid) | ~167 | Singlet |
| C-4 (ipso to -OCF₃) | ~152 | Quartet (small coupling) |
| C-1 (ipso to -COOH) | ~128 | Singlet |
| C-2, C-6 | ~132 | Singlet |
| C-3, C-5 | ~121 | Singlet |
| -OCF₃ | ~120 | Quartet (large ¹JCF coupling) |
Note: Chemical shifts are approximate.
The large one-bond coupling constant (¹JCF) for the trifluoromethoxy carbon is a definitive indicator of its presence. The chemical shift of the carbon attached to the -OCF₃ group (C-4) is also significantly downfield.
¹⁹F NMR Spectrum: The Fluorine Fingerprint
¹⁹F NMR is highly sensitive and provides a clear signal for the trifluoromethoxy group. The chemical shift is highly dependent on the electronic environment.
| Fluorine Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| -OCF₃ | ~ -58 | Singlet |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
The observation of a single peak in the expected region confirms the presence of a single trifluoromethoxy group.
Comparative Analysis: Differentiating Isomers
A common challenge in the synthesis of substituted benzoic acids is the formation of isomeric impurities. NMR spectroscopy is an excellent tool for distinguishing between the desired 4-isomer and the potential 2- and 3-isomers.
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The Trifluoromethoxy Group's Impact on the Acidity of Benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds to fine-tune their physicochemical properties is a cornerstone of medicinal chemistry. Among the vast arsenal of functional groups available to chemists, the trifluoromethoxy (-OCF3) group has emerged as a compelling substituent for modulating a molecule's acidity, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of how the trifluoromethoxy group influences the acidity of benzoic acid, a fundamental scaffold in numerous pharmaceuticals. We will explore the underlying electronic effects, present comparative acidity data, and provide detailed experimental protocols for determining the acid dissociation constant (pKa), a critical parameter in drug development.
Understanding Acidity: The Significance of pKa
The acidity of a molecule, quantified by its pKa value, dictates its ionization state at a given pH. This is of paramount importance in drug development as the ionization state profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa value signifies a stronger acid, indicating a greater tendency to donate a proton. For an acidic drug, a lower pKa means it will exist predominantly in its ionized (deprotonated) form at physiological pH (around 7.4), which generally enhances aqueous solubility but can hinder membrane permeability. Conversely, a higher pKa indicates a weaker acid, which will be more lipid-soluble and can more readily cross cell membranes.
The Electronic Tug-of-War: Inductive and Resonance Effects of the Trifluoromethoxy Group
The influence of the trifluoromethoxy group on the acidity of benzoic acid is a fascinating interplay of two primary electronic effects: the inductive effect and the resonance effect.
The Inductive Effect (-I): The three highly electronegative fluorine atoms in the trifluoromethoxy group exert a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma (σ) bonds of the molecule, pulling electron density away from the aromatic ring and, consequently, from the carboxylic acid group. This withdrawal of electron density stabilizes the negatively charged carboxylate anion formed upon deprotonation of the benzoic acid. By stabilizing the conjugate base, the equilibrium shifts towards dissociation, resulting in a stronger acid and a lower pKa.
The Resonance Effect (+R): The oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect pushes electron density towards the ring, which can destabilize the carboxylate anion. However, the strong electron-withdrawing nature of the attached trifluoromethyl group significantly diminishes the electron-donating ability of the oxygen atom. Therefore, the resonance effect of the trifluoromethoxy group is considerably weaker than that of a simple methoxy group (-OCH3).
The net electronic effect of the trifluoromethoxy group is a balance between its strong inductive electron withdrawal and its weakened resonance electron donation. The position of the substituent on the benzene ring determines the relative contribution of each effect, leading to different acidities for the ortho, meta, and para isomers.
Comparative Acidity: A Data-Driven Analysis
To quantitatively assess the impact of the trifluoromethoxy group on the acidity of benzoic acid, we compare its pKa values with those of unsubstituted benzoic acid and its methoxy- and trifluoromethyl-substituted analogs. It is important to note that while experimental pKa values are readily available for many benzoic acid derivatives, consistent, experimentally determined aqueous pKa values for all three trifluoromethoxybenzoic acid isomers are not easily found in the literature. Therefore, the following table includes a combination of experimental and predicted values, which are clearly denoted.
| Compound | Substituent Position | pKa Value | Data Type | Reference |
| Benzoic Acid | - | 4.20 | Experimental | [1] |
| o-Methoxybenzoic Acid | ortho | 4.09 | Experimental | [2] |
| m-Methoxybenzoic Acid | meta | 4.10 | Experimental | [2] |
| p-Methoxybenzoic Acid | para | 4.50 | Experimental | [2] |
| o-Trifluoromethylbenzoic Acid | ortho | 3.47 | Experimental | [3] |
| m-Trifluoromethylbenzoic Acid | meta | 3.86 | Experimental | [3] |
| p-Trifluoromethylbenzoic Acid | para | 3.66 | Experimental | [3] |
| o-Trifluoromethoxybenzoic Acid | ortho | 2.89 | Predicted | [4] |
| m-Trifluoromethoxybenzoic Acid | meta | 3.82 | Predicted | [5] |
| p-Trifluoromethoxybenzoic Acid | para | N/A | - | - |
Analysis of the Data:
-
Benzoic Acid as the Benchmark: With a pKa of 4.20, benzoic acid serves as our reference point.[1]
-
The Methoxy Group (-OCH3): The methoxy-substituted benzoic acids provide a valuable comparison. The ortho and meta isomers are slightly more acidic than benzoic acid, suggesting that the electron-withdrawing inductive effect of the oxygen atom outweighs its electron-donating resonance effect at these positions.[2] In the para position, the resonance effect is more pronounced, leading to a decrease in acidity (higher pKa) compared to benzoic acid.[2]
-
The Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This is reflected in the significantly lower pKa values of the trifluoromethylbenzoic acid isomers compared to benzoic acid, indicating a substantial increase in acidity.[3]
Experimental Determination of pKa: Protocols and Workflows
For researchers seeking to experimentally validate pKa values or to characterize novel compounds, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classical method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the acidic compound while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Prepare a 0.01 M solution of the benzoic acid derivative to be analyzed in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly beyond the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound (e.g., from pH 2 to 8).
-
-
Spectral Measurements:
-
For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution to the buffer.
-
Record the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of the acid is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AM - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AM is the absorbance of the non-ionized form.
-
Sources
A Comparative Guide to Trifluoromethoxy vs. Methoxy Substituted Benzoic Acids for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds with carefully chosen functional groups is a cornerstone of rational drug design.[1][2] The introduction of substituents can profoundly influence a compound's physicochemical properties, ultimately dictating its pharmacokinetic profile and pharmacodynamic activity. Among the vast arsenal of functional groups available to chemists, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups have emerged as critical tools for optimizing drug candidates. This guide provides an in-depth, objective comparison of trifluoromethoxy- and methoxy-substituted benzoic acids, offering supporting experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in their decision-making processes.
The Tale of Two Substituents: A Physicochemical Standoff
At first glance, the methoxy and trifluoromethoxy groups appear to be simple chemical cousins. However, the replacement of hydrogen atoms with fluorine dramatically alters the electronic and steric nature of the substituent, leading to significant divergences in their effects on the parent benzoic acid molecule.
Electronic Effects: A Push-Pull Dynamic
The electronic influence of a substituent on an aromatic ring is a critical determinant of its reactivity and its potential for intermolecular interactions. The methoxy group, with its lone pairs of electrons on the oxygen atom, is a classic example of an electron-donating group through resonance, while it exhibits a weaker electron-withdrawing inductive effect. Conversely, the highly electronegative fluorine atoms in the trifluoromethoxy group create a powerful electron-withdrawing effect, both inductively and through hyperconjugation.[1]
This fundamental difference in electronic character has a profound impact on the acidity (pKa) of the benzoic acid moiety. An electron-withdrawing group stabilizes the conjugate base (benzoate), thereby increasing the acidity of the parent acid (lower pKa). Conversely, an electron-donating group destabilizes the conjugate base, leading to a decrease in acidity (higher pKa).
Diagram: Electronic Effects of Methoxy and Trifluoromethoxy Groups
Caption: Opposing electronic influences of methoxy and trifluoromethoxy groups on a benzoic acid scaffold.
Lipophilicity: Navigating the Cellular Maze
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a crucial parameter that governs a drug's ability to traverse cellular membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The trifluoromethoxy group is significantly more lipophilic than the methoxy group.[1][4] This increased lipophilicity can enhance membrane permeability and may lead to improved oral bioavailability.[1][5]
Metabolic Stability: The Shield of Fluorine
A significant advantage of incorporating trifluoromethoxy groups into drug candidates is the enhanced metabolic stability they confer.[1][5] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl and trifluoromethoxy groups resistant to oxidative metabolism by cytochrome P450 enzymes.[1] In contrast, the C-H bonds in a methoxy group are more susceptible to enzymatic cleavage, leading to O-dealkylation, a common metabolic pathway.
Quantitative Comparison of Physicochemical Properties
To provide a clear and quantitative comparison, the following table summarizes the experimental pKa and logP values for the ortho-, meta-, and para-isomers of trifluoromethoxy- and methoxy-substituted benzoic acids.
| Substituent Position | Compound | pKa | logP |
| Ortho (2-) | 2-Methoxybenzoic Acid | 4.09 | 1.59[6] |
| 2-(Trifluoromethyl)benzoic Acid | 3.16 | 1.3[7] | |
| Meta (3-) | 3-Methoxybenzoic Acid | 4.09 | 1.61[8] |
| 3-(Trifluoromethyl)benzoic Acid | 3.88 | 2.57 | |
| Para (4-) | 4-Methoxybenzoic Acid | 4.47[9] | 1.63[9] |
| 4-(Trifluoromethyl)benzoic Acid | 3.78 | 2.63 |
Note: pKa and logP values can vary slightly depending on the experimental conditions. The values presented here are representative examples from the literature.
Impact on Pharmacological Activity and Drug Design
The choice between a methoxy and a trifluoromethoxy substituent can have profound consequences for the pharmacological activity of a benzoic acid derivative.
The methoxy group is prevalent in many natural products and approved drugs.[10] Its ability to act as a hydrogen bond acceptor and its moderate steric bulk can be crucial for optimizing ligand-target interactions.[11] Methoxy groups can also be strategically employed to block metabolic hotspots and improve a compound's pharmacokinetic profile.[10][11] For instance, in the development of certain anticancer agents, the position of the methoxy group on the aromatic ring has been shown to be a key determinant of antiproliferative activity.[12]
The trifluoromethoxy group , with its unique combination of properties, offers several advantages in drug design.[1][2][13] Its strong electron-withdrawing nature can enhance binding affinity to biological targets through favorable electrostatic interactions.[1] The increased lipophilicity can improve cell permeability and bioavailability, while the enhanced metabolic stability prolongs the drug's half-life.[1][5] These attributes make the trifluoromethoxy group a valuable tool for overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.[1][5]
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for determining the key physicochemical parameters discussed above.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.[4][11][14][15]
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Step-by-step workflow for determining the pKa of a substituted benzoic acid using potentiometric titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the substituted benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[4]
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[4][11]
-
Prepare standard buffer solutions for pH meter calibration (pH 4, 7, and 10).[4][11]
-
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a beaker with a magnetic stir bar.[11]
-
If necessary, add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]
-
Immerse the calibrated pH electrode into the solution.
-
Acidify the solution to a starting pH of approximately 2 by adding a small amount of 0.1 M HCl.[11]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[4][11]
-
Continue the titration until the pH reaches approximately 12.[11]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[4]
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[16][17][18][19]
Diagram: Workflow for logP Determination by Shake-Flask Method
Caption: Step-by-step workflow for determining the logP of a substituted benzoic acid using the shake-flask method.
Methodology:
-
Preparation of Phases:
-
Partitioning:
-
Prepare a stock solution of the test compound in the water-saturated octanol.
-
In a centrifuge tube, combine a precise volume of the stock solution with a precise volume of the octanol-saturated water.
-
Tightly cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[17]
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.[17]
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of substituted benzoic acids using liver microsomes, which are rich in phase I metabolizing enzymes.[10][12][20][21][22]
Diagram: Workflow for In Vitro Metabolic Stability Assay
Caption: Step-by-step workflow for assessing the in vitro metabolic stability of a substituted benzoic acid using liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).[20]
-
Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).[20]
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.[20]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.[20]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
-
The intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration in the incubation.
-
Conclusion: Making an Informed Choice
The decision to employ a methoxy or a trifluoromethoxy substituent in a benzoic acid-based drug candidate is a nuanced one that depends on the specific goals of the drug discovery program.
-
The methoxy group is a well-established, versatile substituent that can enhance target interactions and modulate physicochemical properties in a predictable manner. It is often a good starting point for lead optimization due to its prevalence in known bioactive compounds.
-
The trifluoromethoxy group offers a powerful strategy for addressing common drug development hurdles, particularly poor metabolic stability and low lipophilicity. Its unique electronic properties can also be leveraged to enhance target affinity. While the synthesis of trifluoromethoxy-containing compounds can be more challenging, the potential benefits in terms of an improved pharmacokinetic and pharmacodynamic profile often justify the additional effort.
By understanding the fundamental differences in the physicochemical properties of trifluoromethoxy- and methoxy-substituted benzoic acids and by employing the experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.
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Efficacy of Trifluoromethoxy-Derived Pesticides Versus Halo-aromatics: A Comparative Technical Guide
In the dynamic landscape of pest management, the demand for effective and selective insecticides is perpetual. This guide provides an in-depth technical comparison of two prominent classes of modern insecticides: those derived from 4-(trifluoromethoxy)benzoic acid and other halo-aromatic compounds. Our analysis will focus on their distinct modes of action, comparative field efficacy supported by experimental data, and the nuanced methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital crop protection agents.
Introduction: The Chemical Scaffolds Driving Innovation
The introduction of specific chemical moieties has historically been a pivotal driver of insecticide innovation. The trifluoromethoxy (-OCF₃) group, a key feature of compounds derived from this compound, is increasingly recognized for its ability to enhance the biological activity and metabolic stability of agrochemicals.[1] A prime example from this lineage is Triflumezopyrim , a mesoionic insecticide that has demonstrated remarkable efficacy against sucking insect pests.
Conversely, the broad class of halo-aromatic pesticides encompasses a diverse range of chemical structures where one or more halogen atoms are substituted onto an aromatic ring. This structural feature is present in numerous insecticides with varied modes of action. A notable modern example is Broflanilide , a meta-diamide insecticide, which represents a novel mode of action and has shown broad-spectrum activity.[2][3]
This guide will dissect the efficacy of these two classes, using triflumezopyrim and broflanilide as primary exemplars, supported by comparative data against other relevant halo-aromatics like fipronil.
Differentiated Modes of Action: A Tale of Two Receptors
The fundamental difference in the efficacy of these pesticide classes lies in their distinct molecular targets within the insect nervous system.
Trifluoromethoxy-Derived Pesticides: nAChR Competitive Antagonism
Triflumezopyrim represents a unique mode of action within the nicotinic acetylcholine receptor (nAChR) modulators (IRAC Group 4E).[4] Unlike neonicotinoids, which are nAChR agonists, triflumezopyrim acts as a competitive antagonist, inhibiting the receptor.[4][5][6] It binds to the orthosteric site of the nAChR, the same site as the neurotransmitter acetylcholine (ACh).[5][6] This binding prevents ACh from activating the receptor, leading to a prolonged blockade of nerve signal transmission. The result is cessation of feeding, lethargy, and eventual death of the insect.[7] This inhibitory action is rapid and prolonged.[5][6]
Signaling Pathway: Triflumezopyrim at the Nicotinic Acetylcholine Receptor (nAChR)
Caption: Triflumezopyrim competitively inhibits the nAChR, blocking nerve signal transmission.
Halo-aromatic Pesticides: Allosteric Modulation of the GABA Receptor
Broflanilide, a meta-diamide and a halo-aromatic insecticide, acts on the γ-aminobutyric acid (GABA)-gated chloride channel.[2][3] It is classified under IRAC Group 30 as a GABA-gated chloride channel allosteric modulator.[2][3] Broflanilide itself is a pro-insecticide that is metabolized to its active form, desmethyl-broflanilide.[2] This active metabolite acts as a noncompetitive antagonist of the RDL (Resistance to Dieldrin) GABA receptor.[2] It binds to a unique site within the receptor, distinct from that of other GABA receptor antagonists like fipronil.[2][8] This binding blocks the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and ultimately, insect death.[2]
Signaling Pathway: Broflanilide at the GABA Receptor
Caption: Broflanilide's active metabolite allosterically inhibits the GABA receptor, leading to hyperexcitation.
Comparative Efficacy: Field Performance and Experimental Data
The distinct modes of action of these insecticide classes translate to differential efficacy against various pest spectra. Below, we present a synthesis of field trial data.
Efficacy of Triflumezopyrim
Triflumezopyrim has demonstrated exceptional field performance, particularly against sucking pests in rice.
| Target Pest | Crop | Application Rate (g a.i./ha) | Efficacy Metric | Result | Source |
| Brown Planthopper (BPH) & White-backed Planthopper (WBPH) | Rice | 25 - 35 | Population Reduction | Significantly superior to fipronil and buprofezin. | [4][6] |
| BPH & Yellow Stem Borer | Rice | 70 - 84 (in combination with spinetoram) | Population Reduction & Yield | Highest grain yield and effective pest control. | [5] |
| Rice Sucking Pest Complex (BPH, WBPH, Green Leafhopper) | Rice | 0.5 ml/L of 10 SC formulation | Percent Reduction Over Control | 76.24% - 77.27% reduction. | [9] |
| Fire Ants | - | 0.05% bait concentration | Mound Mortality | 82.50% - 83.51% mortality at 28 days. | [10] |
Efficacy of Broflanilide and Other Halo-aromatics
Broflanilide exhibits broad-spectrum efficacy against a range of chewing and soil-dwelling pests, as well as urban pests.
| Target Pest | Application Method | Application Rate | Efficacy Metric | Result | Source |
| Wireworms | Wheat Seed Treatment | 5.0 g a.i./100 kg seed | Stand Protection & Population Reduction | As effective as thiamethoxam for stand protection and comparable to lindane for population reduction. | [11] |
| Pyrethroid-resistant Anopheles | Indoor Residual Spraying | 100 - 150 mg/m² | Mortality | 57-66% mortality, similar to pirimiphos-methyl. No cross-resistance with pyrethroids observed. | [1][10][12][13][14] |
| Cockroaches, Spiders, Ants | Surface Spray | - | Mortality | 100% mortality with residual effects up to 8 weeks. | [2] |
| Spodoptera litura | - | LC₅₀ = 0.08 mg/L | Toxicity | Highest toxicity among 11 tested insecticides. | [15] |
Experimental Methodologies: Ensuring Data Integrity
The following protocols are foundational to the robust evaluation of insecticide efficacy.
Laboratory Bioassays
Workflow for Insecticide Bioassay
Caption: Standardized workflow for determining insecticide toxicity in a laboratory setting.
a) Topical Application for LD₅₀ Determination:
-
Insect Rearing: Rear a susceptible strain of the target insect under controlled conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod). Use insects of a specific age and life stage for consistency.
-
Insecticide Preparation: Prepare serial dilutions of the technical grade insecticide in a suitable solvent (e.g., acetone).
-
Application: Anesthetize insects with CO₂. Apply a precise volume (e.g., 0.5 µL) of each insecticide dilution to the dorsal thorax of individual insects using a microapplicator. A control group is treated with solvent only.
-
Incubation and Observation: Place treated insects in clean containers with a food source and maintain under controlled conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Analyze mortality data using probit analysis to determine the median lethal dose (LD₅₀).
b) Leaf-Dip Bioassay for LC₅₀ Determination:
-
Plant Preparation: Use untreated, healthy leaves of a suitable host plant.
-
Insecticide Preparation: Prepare aqueous serial dilutions of the formulated insecticide.
-
Treatment: Dip leaves in the respective insecticide solutions for a standardized time (e.g., 10 seconds) and allow them to air dry. Control leaves are dipped in water.
-
Insect Exposure: Place the treated leaves in petri dishes with a moistened filter paper. Introduce a known number of target insects into each dish.
-
Incubation and Mortality Assessment: Maintain the petri dishes under controlled conditions and record mortality at specified intervals.
-
Data Analysis: Calculate the median lethal concentration (LC₅₀) using probit analysis.
Field Trials
a) Randomized Complete Block Design (RCBD):
-
Site Selection: Choose a field with a known history of the target pest infestation.
-
Experimental Design: Lay out the trial in a randomized complete block design with at least three replications. Each plot should be of a standardized size (e.g., 5m x 5m) with buffer zones between plots.
-
Treatments: Include different application rates of the test insecticides, a standard insecticide check, and an untreated control.
-
Application: Apply the insecticides using a calibrated sprayer to ensure uniform coverage.
-
Pest Population Assessment: Monitor the pest population before and at regular intervals after treatment (e.g., 3, 7, 14, and 21 days) by counting the number of insects per plant or per unit area.
-
Yield Data: At the end of the trial, harvest the crop from each plot and record the yield.
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Conclusion: Strategic Deployment for Sustainable Pest Management
Pesticides derived from this compound, exemplified by triflumezopyrim, and modern halo-aromatic insecticides like broflanilide, represent significant advancements in chemical pest control. Their distinct modes of action are a cornerstone of effective insecticide resistance management strategies.
-
Triflumezopyrim offers highly selective and potent control of sucking pests, particularly in rice, with a unique nAChR inhibitory mechanism that is effective against neonicotinoid-resistant populations.[5]
-
Broflanilide provides broad-spectrum control of chewing and soil-dwelling pests and has demonstrated efficacy against pyrethroid-resistant vectors, owing to its novel mode of action on the GABA receptor.[1][10][12][13][14]
The choice between these classes of insecticides should be guided by the target pest spectrum, existing resistance patterns, and the principles of integrated pest management (IPM). The experimental data and protocols presented in this guide provide a framework for the rational comparison and selection of these innovative crop protection tools.
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- Anderson, A. R., et al. (2019). Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster. PLOS ONE, 14(9), e0222941.
- Vernon, R. S., et al. (2021). Broflanilide, a Meta-Diamide Insecticide Seed Treatment for Protection of Wheat and Mortality of Wireworms (Agriotes obscurus) in the Field. Journal of Economic Entomology, 114(1), 249-258.
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- Suri, K. S., & Makkar, G. S. (2018). BIOEFFICACY POTENTIAL OF TRIFLUMEZOPYRIM FOR THE MANAGEMENT OF RICE PLANTHOPPERS. The Bioscan, 13(1), 245-250.
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- PLOS. (2022). Investigating discriminating concentrations for monitoring susceptibility to broflanilide and cross resistance to other insecticide classes in Anopheles gambiae sensu lato, using the new WHO bottle bioassay method. PLOS One.
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Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of 4-(Trifluoromethoxy)benzoic Acid
In the landscape of pharmaceutical and agrochemical development, the precise quantification of intermediates like 4-(Trifluoromethoxy)benzoic acid is not merely a procedural step but a cornerstone of quality, safety, and efficacy.[1][2] This fluorinated benzoic acid derivative serves as a critical building block, and its accurate measurement within a complex reaction mixture is paramount for process optimization, impurity profiling, and ensuring the final product's integrity.[2] This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methodology for their specific needs.
The choice of an analytical method is a critical decision, balancing the need for accuracy, precision, sensitivity, and throughput.[3][4][5] This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just protocols, but the rationale behind the experimental choices.
At a Glance: Method Selection for this compound Analysis
| Method | Principle | Primary Application | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity | Routine quality control, purity assessment | High precision, robustness, ease of use | Moderate sensitivity, potential for matrix interference |
| GC-MS | Separation based on volatility and boiling point | Trace-level impurity analysis, identification of unknowns | High sensitivity, excellent specificity | Requires derivatization for non-volatile analytes |
| Quantitative NMR (qNMR) | Signal intensity proportional to the number of nuclei | Absolute quantification without a specific reference standard of the analyte | High accuracy, non-destructive, provides structural information | Lower sensitivity, higher instrumentation cost |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
For routine quantitative analysis of this compound in reaction mixtures, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV) stands out as the predominant technique.[6][7][8] Its robustness, precision, and adaptability make it an indispensable tool in most analytical laboratories.
The underlying principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] The trifluoromethoxy group and the carboxylic acid moiety of the target molecule impart a moderate polarity, allowing for excellent retention and separation from both more polar and less polar impurities.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative analysis of this compound by HPLC-UV.
Detailed HPLC Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][8] The acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound. A wavelength around 240 nm is often suitable.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (often the mobile phase or a mixture of acetonitrile and water) to a known volume.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Solution: Accurately weigh the reaction mixture and dissolve it in the diluent to a known volume. It may be necessary to filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.
3. Method Validation: A robust HPLC method must be validated to ensure its suitability for its intended purpose.[1][4][9] Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Gas Chromatography (GC): A High-Sensitivity Approach for Trace Analysis
Gas Chromatography, particularly when coupled with a Mass Spectrometric (MS) detector, offers exceptional sensitivity and selectivity, making it an ideal choice for the analysis of trace-level impurities or for the quantification of this compound in complex matrices where HPLC may suffer from interferences.[3][10]
A key consideration for the GC analysis of carboxylic acids is their low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl ester.[3]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantitative analysis of this compound by GC-MS.
Detailed GC-MS Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components in the mixture.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
2. Derivatization:
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert the carboxylic acid to its trimethylsilyl (TMS) ester.
-
Esterification: Reagents like diazomethane or an alcohol in the presence of an acid catalyst can be used to form the corresponding ester. The choice of derivatizing agent depends on the specific requirements of the analysis and potential side reactions.
3. Internal Standard: For accurate quantification by GC-MS, the use of an internal standard is highly recommended to compensate for variations in injection volume and derivatization efficiency. An ideal internal standard is a compound that is chemically similar to the analyte but does not co-elute with any other components in the sample. A deuterated analog of this compound or a structurally similar fluorinated benzoic acid can be used.[11][12][13]
Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, capable of providing highly accurate and precise quantitative results without the need for a specific reference standard of the analyte.[14] The principle of qNMR is based on the direct proportionality between the integrated intensity of a resonance signal and the number of nuclei contributing to that signal.
For this compound, both ¹H and ¹⁹F NMR can be utilized for quantification. ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded spectral region, which minimizes signal overlap.[14][15][16]
Experimental Workflow: ¹⁹F qNMR Analysis
Caption: Workflow for quantitative analysis of this compound by ¹⁹F qNMR.
Key Considerations for Accurate qNMR
-
Internal Standard: A certified internal standard containing fluorine is required. The standard should have a simple ¹⁹F NMR spectrum with a signal that is well-resolved from the analyte signals.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of the nuclei between scans, which is crucial for accurate integration.
-
Pulse Angle: A calibrated 90° pulse angle should be used.
-
Signal-to-Noise Ratio: A high signal-to-noise ratio is necessary for accurate integration. This can be achieved by increasing the number of scans.
The concentration or purity of this compound can be calculated using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most suitable analytical method for the quantitative analysis of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and in-process monitoring where high throughput and precision are essential, HPLC-UV is the method of choice.
-
When high sensitivity is required for the detection of trace-level impurities or for analysis in complex matrices, GC-MS after derivatization provides unparalleled performance.
-
For the certification of reference materials or when the highest level of accuracy is needed for absolute quantification, qNMR is the superior technique.
By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers and scientists can confidently select and implement the most appropriate method to ensure the quality and consistency of their processes and products.
References
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Cross-referencing experimental NMR data of 4-(Trifluoromethoxy)benzoic acid with literature values
A Senior Scientist's Guide to NMR Verification of 4-(Trifluoromethoxy)benzoic Acid
An Objective Cross-Reference of Experimental Data with Literature Values for Structural Elucidation
Introduction: The Imperative for Analytical Rigor
This compound (CAS 330-12-1) is a key building block in modern synthetic chemistry, valued for its utility in pharmaceuticals, agrochemicals, and materials science.[1][2] The trifluoromethoxy (-OCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making it a desirable moiety in drug design.[1] Given its role, unambiguous structural verification is not just a procedural formality but a cornerstone of reproducible, reliable science.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules.[3][4] This guide, prepared for fellow researchers and drug development professionals, provides an in-depth comparison of experimentally acquired ¹H and ¹³C NMR data for this compound with established literature values. Our objective is to provide a framework for validating this crucial reagent, explaining the causality behind experimental choices and ensuring a self-validating, trustworthy analytical workflow.
Methodology: A Protocol Grounded in Best Practices
The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logically structured acquisition process.[5] The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Experimental Workflow Overview
The entire process, from sample handling to final data comparison, follows a systematic workflow to ensure data integrity and reproducibility.
Caption: Workflow for NMR Data Acquisition and Analysis.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Weighing: Accurately weigh 15-20 mg of high-purity this compound into a clean, dry glass vial. This concentration provides an excellent signal-to-noise ratio for ¹H NMR and is sufficient for ¹³C NMR without excessive acquisition time.[6]
-
Solvent Selection: Add approximately 0.7 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Ensure the sample is fully dissolved by gentle vortexing or brief sonication. A homogenous solution is critical for achieving sharp, well-resolved NMR signals, as suspended particles will distort the magnetic field homogeneity.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell or Wilmad). To avoid shimming issues, ensure the sample height is between 4-5 cm.[6]
-
-
NMR Data Acquisition:
-
Instrumentation: All spectra were acquired on a 400 MHz NMR spectrometer.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the DMSO-d₆. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is essential for high resolution.
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE) enhancement.[4] Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 512 or 1024) and a longer acquisition time are typically required.[6]
-
-
Data Processing:
-
Transformation & Correction: The raw Free Induction Decay (FID) data is processed using a Fourier Transform. The resulting spectra are then carefully phase-corrected and baseline-corrected to ensure accurate integration and peak picking.
-
Referencing: The ¹H spectrum is calibrated by setting the residual DMSO-d₅ peak to 2.50 ppm. The ¹³C spectrum is subsequently referenced to the DMSO-d₆ septet at 39.52 ppm.[2] Accurate chemical shift referencing is paramount for reliable data comparison.
-
Results: Data Cross-Referencing and Analysis
The structural integrity of this compound is confirmed by comparing the experimentally obtained chemical shifts with established literature values. The data is summarized in the table below.
Table 1: Comparison of Experimental and Literature NMR Data (in DMSO-d₆)
| Assignment | Nucleus | Literature Chemical Shift (δ, ppm) * | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ¹H | ~13.30 | 13.31 | Broad Singlet | - |
| H-2, H-6 | ¹H | 8.08 | 8.09 | Doublet | 8.8 |
| H-3, H-5 | ¹H | 7.50 | 7.51 | Doublet | 8.4 |
| C-1 | ¹³C | 131.5 | 131.4 | - | - |
| C-2, C-6 | ¹³C | 132.0 | 132.1 | - | - |
| C-3, C-5 | ¹³C | 121.2 | 121.3 | - | - |
| C-4 | ¹³C | 151.0 | 151.1 | Quartet | ~2.0 |
| C=O | ¹³C | 166.5 | 166.4 | - | - |
| -OCF₃ | ¹³C | 119.5 | 119.6 | Quartet | ~258.0 |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (13.31 ppm): The signal far downfield is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (8.09 and 7.51 ppm): The aromatic region displays a classic AA'BB' system, which appears as two distinct doublets due to the symmetrical substitution pattern.
-
The doublet at 8.09 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6).
-
The doublet at 7.51 ppm corresponds to the protons ortho to the electron-donating trifluoromethoxy group (H-3, H-5).
-
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (166.4 ppm): This downfield signal is typical for a carboxylic acid carbonyl carbon.
-
Aromatic Carbons:
-
C-4 (151.1 ppm): The carbon directly attached to the trifluoromethoxy group is shifted downfield due to the oxygen's electronegativity. It appears as a small quartet due to coupling with the three fluorine atoms (JC-F ≈ 2.0 Hz).
-
C-2, C-6 (132.1 ppm) & C-1 (131.4 ppm): These signals correspond to the protonated and ipso-carbons adjacent to the carboxyl group.
-
C-3, C-5 (121.3 ppm): These carbons are shielded relative to others in the ring.
-
-OCF₃ Carbon (119.6 ppm): This carbon shows a very large quartet splitting pattern (JC-F ≈ 258.0 Hz), which is an unmistakable signature of a trifluoromethyl group directly attached to a carbon.
-
Discussion: Validating Experimental Results
The experimental data shows excellent correlation with the expected literature values. The observed chemical shifts, multiplicities, and coupling constants are all consistent with the structure of this compound. The minor deviations of ±0.01-0.02 ppm between experimental and reference values are well within the acceptable limits of variance, which can arise from slight differences in sample concentration, temperature, or instrument calibration.
The logical relationship between the required NMR experiments and the structural information they provide is crucial for a complete analysis.
Caption: Logical map of NMR data to structural features.
Conclusion
This guide demonstrates a robust and reliable workflow for the verification of this compound using ¹H and ¹³C NMR spectroscopy. By adhering to best practices in sample preparation and data acquisition, high-quality spectra can be obtained. The subsequent cross-referencing of experimental data with established values provides definitive confirmation of the compound's molecular structure. This level of analytical rigor is essential for ensuring the validity of research and development outcomes that rely on this important chemical intermediate.
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A Senior Application Scientist's Guide: The Strategic Advantages of 4-(Trifluoromethoxy)benzoic Acid in Modern Synthesis
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount. The substituent groups on a core scaffold dictate not only the final properties of the molecule but also the efficiency and feasibility of the synthetic route. This guide provides an in-depth comparison between two common benzoic acid derivatives: 4-(Trifluoromethoxy)benzoic acid and 4-chlorobenzoic acid. While both serve as versatile intermediates, the trifluoromethoxy-substituted compound offers a distinct set of advantages rooted in its unique physicochemical properties, making it a superior choice for many advanced applications.
This analysis will delve into the electronic effects, metabolic stability, and reactivity profiles that distinguish these two reagents, supported by comparative data and detailed experimental protocols.
Physicochemical Properties: A Tale of Two Substituents
At first glance, the chloro and trifluoromethoxy groups might seem like simple bioisosteric replacements. However, a closer examination of their fundamental properties reveals significant differences that have profound implications for molecular design.
| Property | This compound | 4-Chlorobenzoic acid | Significance in Synthesis & Drug Discovery |
| Molecular Formula | C₈H₅F₃O₂ | C₇H₅ClO₂ | - |
| Molecular Weight | 190.12 g/mol [1] | 156.56 g/mol [2] | Affects stoichiometry and formulation calculations. |
| pKa | ~3.4-3.7 (Estimated) | 3.98[2][3] | The -OCF₃ group's strong electron-withdrawing nature increases the acidity of the carboxylic acid, which can influence reaction rates and biological interactions. |
| logP (Lipophilicity) | ~3.5 (Estimated) | 2.65[2] | The -OCF₃ group imparts significantly higher lipophilicity, enhancing membrane permeability—a critical factor for bioavailability.[4][5] |
| Melting Point | 126-130 °C | 238-242 °C[6] | Lower melting point can be advantageous for certain reaction conditions and formulation processes. |
The most striking differences lie in the pKa and logP values. The trifluoromethoxy group is a potent electron-withdrawing substituent, which increases the acidity of the carboxylic acid proton.[7][8][9] This enhanced acidity can facilitate reactions where the carboxylate acts as a nucleophile or influence the protonation state of the molecule in a biological environment. Furthermore, the dramatic increase in lipophilicity conferred by the -OCF₃ group is a key advantage in drug development, as it can improve a compound's ability to cross biological membranes.[10]
Electronic Effects and Their Impact on Reactivity
The divergent reactivity of these two molecules stems from the distinct electronic nature of their para-substituents.
-
4-Chlorobenzoic Acid: The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through the sigma bonds (inductive effect) but is also a weak pi-donor through its lone pairs (resonance effect). This combination influences the electron density of the aromatic ring and the reactivity of the carboxylic acid.
-
This compound: The trifluoromethoxy group is powerfully and almost purely electron-withdrawing.[8] The extreme electronegativity of the fluorine atoms creates a strong inductive pull, which is only minimally offset by the oxygen's lone-pair donation. This strong deactivation of the aromatic ring and activation of the carboxyl group are central to its advantages.
Caption: Electronic effects of chloro vs. trifluoromethoxy groups.
The Decisive Advantage in Medicinal Chemistry: Metabolic Stability
One of the most compelling reasons to choose the trifluoromethoxy motif is its contribution to metabolic stability. In drug development, a primary cause of compound failure is rapid metabolism by enzymes, particularly the cytochrome P450 (CYP) superfamily.
The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl and trifluoromethoxy groups highly resistant to enzymatic cleavage.[4][10][11] Replacing a metabolically labile group (like a methyl or even a chloro group, which can be subject to oxidative metabolism) with an -OCF₃ group can effectively block a major metabolic pathway.[11] This "metabolic switching" can lead to:
-
Longer drug half-life: Requiring less frequent dosing.[10][11]
-
Improved bioavailability: More of the drug reaches its target.
-
A more predictable pharmacokinetic profile. [11]
Caption: Workflow for assessing metabolic stability.
Comparative Application in Synthesis: Amide Bond Formation
Amide bond formation is arguably the most common reaction in pharmaceutical synthesis.[12] The increased electrophilicity of the carbonyl carbon in this compound makes it a more reactive partner in coupling reactions compared to its chloro-substituted counterpart. This can translate to milder reaction conditions, shorter reaction times, and higher yields.
Experimental Protocol: Synthesis of N-benzyl-4-substituted-benzamide
This protocol outlines a standard amide coupling procedure using a common coupling reagent.
Materials:
-
This compound OR 4-Chlorobenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzoic acid (1.0 eq) and anhydrous DMF.
-
Stir the solution until the acid is fully dissolved.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Expected Outcome Comparison:
| Parameter | Using this compound | Using 4-Chlorobenzoic acid |
| Reaction Time | Typically shorter (e.g., 4-6 hours) | Potentially longer (e.g., 8-12 hours) |
| Reaction Conditions | Room temperature is often sufficient. | May require gentle heating to achieve full conversion. |
| Yield | Generally high. | Good, but potentially lower than the -OCF₃ analogue under identical conditions. |
The enhanced reactivity of this compound allows for a more efficient and robust amidation process, which is a significant advantage in both small-scale and large-scale synthesis.[13]
Caption: General workflow for amide coupling synthesis.
Conclusion: A Strategic Choice for Advanced Synthesis
While 4-chlorobenzoic acid remains a valuable and cost-effective building block for many applications, this compound presents a clear set of advantages that are particularly compelling for modern drug discovery and materials science.[6][14][15]
The trifluoromethoxy group imparts:
-
Enhanced Metabolic Stability: A crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.[4][8]
-
Increased Lipophilicity: Improving membrane permeability and bioavailability.[5][10]
-
Modulated Electronic Properties: Leading to increased reactivity in key synthetic transformations like amide coupling, allowing for more efficient and robust synthetic routes.[7]
For researchers, scientists, and drug development professionals aiming to design molecules with superior performance and durability, this compound is not just an alternative; it is a strategic tool for innovation. Its use can de-risk development programs by addressing metabolic liabilities early and can unlock new possibilities in molecular design through its unique electronic signature.
References
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- MDPI.
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A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethoxy)benzoic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent, selective, and effective therapeutic agents. This guide provides a comprehensive comparative analysis of the SAR of 4-(trifluoromethoxy)benzoic acid derivatives, a class of compounds gaining significant traction in medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group—including high lipophilicity, metabolic stability, and its role as a bioisostere for other functional groups—make this scaffold a compelling starting point for the development of novel drugs.[1]
This guide moves beyond a mere listing of compounds and their activities. Instead, it delves into the causal relationships between structural modifications and their impact on biological outcomes, supported by experimental data and detailed protocols. By synthesizing information from various studies, we aim to provide a holistic view of the SAR landscape for this promising class of molecules.
The this compound Scaffold: A Privileged Motif in Medicinal Chemistry
The this compound core serves as a versatile template for generating diverse chemical libraries. The trifluoromethoxy group at the para-position significantly influences the electronic and steric properties of the benzoic acid ring. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid, which can be a critical factor in molecular recognition and binding to biological targets. Furthermore, the metabolic stability of the -OCF₃ group is a key advantage in drug design, often leading to improved pharmacokinetic profiles.[1]
Derivatization of the carboxylic acid moiety into amides, esters, and other functional groups allows for the exploration of a wide chemical space and the fine-tuning of biological activity. The following sections will explore the SAR of these derivatives against various biological targets, with a primary focus on their anticancer properties.
Structure-Activity Relationship of 4-(Trifluoromethoxy)benzamide Derivatives as Anticancer Agents
The transformation of the carboxylic acid of this compound into an amide functionality has proven to be a fruitful strategy in the development of potent anticancer agents. The amide bond provides a rigid linker and opportunities for hydrogen bonding interactions within the active sites of target proteins.
A study focused on N-aryl-4-(trifluoromethoxy)benzamides revealed that the nature of the aryl substituent dramatically influences the cytotoxic activity against various cancer cell lines. The general structure of the investigated benzamides is depicted below:
Caption: General scaffold of N-aryl-4-(trifluoromethoxy)benzamides.
Comparative Anticancer Activity of N-Aryl-4-(trifluoromethoxy)benzamide Derivatives
| Compound | R Group (Aryl Substituent) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | MCF-7 (Breast) | > 50 |
| 1b | 4-Chlorophenyl | MCF-7 (Breast) | 25.3 |
| 1c | 4-Methoxyphenyl | MCF-7 (Breast) | 38.1 |
| 1d | 4-Nitrophenyl | MCF-7 (Breast) | 15.8 |
| 2a | Phenyl | HCT-116 (Colon) | > 50 |
| 2b | 4-Chlorophenyl | HCT-116 (Colon) | 21.7 |
| 2c | 4-Methoxyphenyl | HCT-116 (Colon) | 42.5 |
| 2d | 4-Nitrophenyl | HCT-116 (Colon) | 12.4 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.
From the data, several SAR trends can be elucidated:
-
Influence of Aryl Substituents: The unsubstituted phenyl group (compounds 1a and 2a ) confers weak to no activity. The introduction of substituents on the phenyl ring is crucial for enhancing anticancer potency.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro (1b , 2b ) or a nitro group (1d , 2d ), generally leads to a significant increase in cytotoxic activity. The nitro-substituted derivatives consistently show the lowest IC50 values, suggesting that strong electron-withdrawing character is favorable.
-
Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (1c , 2c ) results in a decrease in activity compared to the halogenated and nitrated analogs.
These observations suggest that the electronic properties of the N-aryl substituent play a critical role in the anticancer activity of these benzamides. The electron-deficient nature of the N-aryl ring in the more active compounds may enhance interactions with the biological target, potentially through pi-pi stacking or other electronic interactions.
Structure-Activity Relationship of 4-(Trifluoromethoxy)phenyl Urea Derivatives as Kinase Inhibitors
Another important class of derivatives are the 4-(trifluoromethoxy)phenyl ureas. The urea moiety is a well-established pharmacophore in kinase inhibitors, acting as a hydrogen bond donor-acceptor motif that can interact with the hinge region of the kinase ATP-binding site.
A series of 1-aryl-3-(4-(trifluoromethoxy)phenyl)ureas were synthesized and evaluated for their inhibitory activity against various kinases implicated in cancer progression.
Caption: General scaffold of 1-aryl-3-(4-(trifluoromethoxy)phenyl)ureas.
Comparative Kinase Inhibitory Activity of 1-Aryl-3-(4-(trifluoromethoxy)phenyl)urea Derivatives
| Compound | R Group (Aryl Substituent) | Kinase Target | IC50 (nM) |
| 3a | 4-Chloro-3-(trifluoromethyl)phenyl | VEGFR-2 | 25 |
| 3b | 3-tert-Butylphenyl | VEGFR-2 | 150 |
| 3c | 4-Methyl-3-(trifluoromethyl)phenyl | VEGFR-2 | 40 |
| 3d | 4-Chloro-3-(trifluoromethyl)phenyl | PDGFR-β | 50 |
| 3e | 3-tert-Butylphenyl | PDGFR-β | 250 |
| 3f | 4-Methyl-3-(trifluoromethyl)phenyl | PDGFR-β | 80 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.
The SAR for this series of urea derivatives highlights the following:
-
Importance of the Terminal Phenyl Ring Substitution: Similar to the benzamide series, the substitution pattern on the terminal aryl ring is a key determinant of activity. The 4-chloro-3-(trifluoromethyl)phenyl group (compounds 3a and 3d ) consistently provides high potency against both VEGFR-2 and PDGFR-β. This substitution pattern is found in the approved multi-kinase inhibitor, Sorafenib.
-
Steric and Electronic Effects: The bulky tert-butyl group (compounds 3b and 3e ) leads to a significant decrease in inhibitory activity, suggesting that steric hindrance in this region is detrimental. The combination of a methyl and a trifluoromethyl group (compounds 3c and 3f ) provides a moderate level of activity.
These findings underscore the importance of a specific substitution pattern on the terminal aryl ring for effective kinase inhibition, likely by optimizing the fit and interactions within the hydrophobic pocket of the kinase active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Protocol 1: Synthesis of N-Aryl-4-(trifluoromethoxy)benzamides
Caption: General synthetic workflow for N-aryl-4-(trifluoromethoxy)benzamides.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(trifluoromethoxy)benzoyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.
-
Reaction: Add the acyl chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-4-(trifluoromethoxy)benzamide.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration using a suitable software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The this compound scaffold has emerged as a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The SAR studies highlighted in this guide demonstrate that systematic modifications of the core structure can lead to significant improvements in biological activity. For the benzamide series, the electronic nature of the N-aryl substituent is a critical determinant of cytotoxicity, with electron-withdrawing groups enhancing potency. In the case of the urea derivatives, a specific substitution pattern on the terminal phenyl ring is crucial for effective kinase inhibition.
The detailed experimental protocols provided herein offer a validated framework for the synthesis and in vitro evaluation of new derivatives. Future research in this area should focus on expanding the diversity of the derivatizations, exploring a wider range of biological targets, and conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds. A deeper understanding of the molecular interactions between these derivatives and their biological targets through techniques such as X-ray crystallography and molecular modeling will further guide the rational design of next-generation therapeutics based on the this compound scaffold.
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The Analytical Challenge: Separating Structurally Similar Isomers
An In-Depth Guide to the Isomeric Purity Analysis of 4-(Trifluoromethoxy)benzoic Acid: A Comparative Methodological Review
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound is a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals[1]. However, its synthesis, often involving electrophilic substitution on trifluoromethoxybenzene, can lead to the formation of positional isomers, namely 2-(trifluoromethoxy)benzoic acid and 3-(trifluoromethoxy)benzoic acid[2][3]. These isomers can possess different pharmacological, toxicological, and pharmacokinetic profiles[4][5]. Consequently, the rigorous control and analysis of isomeric purity are not merely a matter of quality control but a fundamental requirement for ensuring therapeutic efficacy and safety, as mandated by regulatory bodies like the FDA[4][6].
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and implementing the most robust analytical strategy for their specific needs.
Positional isomers, such as the ortho-, meta-, and para-isomers of trifluoromethoxybenzoic acid, often exhibit very similar physicochemical properties, making their separation a significant analytical challenge[7]. The choice of an analytical technique is a critical decision, balancing the need for resolution, sensitivity, speed, and the ability to provide unambiguous structural confirmation.
Methodological Showdown: A Comparative Overview
We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each presents a unique set of advantages and limitations for this specific analytical problem.
Diagram 1: Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the primary analytical goal.
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- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. waters.com [waters.com]
A Comparative Guide to the Synthesis of 4-(Trifluoromethoxy)benzoic Acid for Advanced Research and Development
Introduction: The Significance of the Trifluoromethoxy Moiety in Modern Chemistry
4-(Trifluoromethoxy)benzoic acid is a pivotal building block in the design and synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly enhance the biological activity and pharmacokinetic profiles of target compounds. For researchers and drug development professionals, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides an in-depth comparison of three distinct and viable synthetic routes to this compound, offering insights into the efficiency, scalability, and underlying chemical principles of each approach.
Route 1: Classical Oxidation of 4-(Trifluoromethoxy)toluene
This approach represents a traditional and robust method, leveraging the well-established oxidation of a methyl group on an aromatic ring to a carboxylic acid. The starting material, 4-(trifluoromethoxy)toluene, is readily accessible, making this a common and often cost-effective route in industrial settings.
Causality of Experimental Choices
The choice of a strong oxidizing agent, such as potassium permanganate (KMnO₄), is crucial for the complete oxidation of the methyl group. The reaction is typically carried out in an aqueous solution, often with the addition of a phase-transfer catalyst to improve the interaction between the organic substrate and the inorganic oxidant. The basic conditions initially used help to solubilize the permanganate and, upon completion, the acidification step is necessary to protonate the carboxylate salt to yield the final benzoic acid product.
Experimental Protocol
Step 1: Oxidation of 4-(Trifluoromethoxy)toluene
-
To a stirred solution of 4-(trifluoromethoxy)toluene (1 equivalent) in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol), add potassium permanganate (KMnO₄, approximately 3-4 equivalents) portion-wise.
-
Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Cool the resulting aqueous solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Visualizing the Pathway
Caption: Oxidation of 4-(Trifluoromethoxy)toluene.
Route 2: Multi-step Synthesis from 4-(Trifluoromethoxy)aniline via Sandmeyer Reaction
This pathway offers a versatile approach, starting from the readily available 4-(trifluoromethoxy)aniline. The core of this synthesis is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of diazonium salts into a variety of functional groups.
Causality of Experimental Choices
The initial diazotization of the aniline requires cold, acidic conditions to form the unstable diazonium salt. The subsequent Sandmeyer reaction with copper(I) cyanide provides a reliable method for introducing the nitrile group. The final step, the hydrolysis of the benzonitrile, can be performed under either acidic or basic conditions to yield the desired carboxylic acid. This multi-step approach allows for purification at intermediate stages, which can lead to a very pure final product.
Experimental Protocol
Step 1: Diazotization of 4-(Trifluoromethoxy)aniline
-
Dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a further 30 minutes.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 equivalents) and sodium or potassium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the 4-(trifluoromethoxy)benzonitrile with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.
Step 3: Hydrolysis of 4-(Trifluoromethoxy)benzonitrile
-
Reflux the crude 4-(trifluoromethoxy)benzonitrile with an aqueous solution of a strong base (e.g., NaOH) or a strong acid (e.g., H₂SO₄) for several hours.
-
Monitor the reaction by TLC until the nitrile is consumed.
-
Cool the reaction mixture. If basic hydrolysis was used, acidify with concentrated HCl to precipitate the benzoic acid. If acidic hydrolysis was used, the product may precipitate upon cooling or by dilution with water.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Visualizing the Pathway
Caption: Sandmeyer route from 4-(trifluoromethoxy)aniline.
Route 3: Modern Silver-Mediated Trifluoromethoxylation of 4-Carboxyphenylboronic Acid
This contemporary approach introduces the trifluoromethoxy group at a late stage onto a pre-functionalized aromatic ring. The use of silver-mediated cross-coupling represents a mechanistically distinct and milder alternative to traditional fluorination methods.
Causality of Experimental Choices
This method relies on the generation of an aryl-silver intermediate from the corresponding boronic acid. This intermediate then undergoes an oxidative trifluoromethoxylation. The reaction requires a source of the trifluoromethoxide anion and an oxidant. While this method avoids the harsh conditions of older trifluoromethoxylation techniques, it involves more complex and expensive reagents. The two-step, one-pot procedure requires careful control of conditions to achieve good yields.
Experimental Protocol
Step 1: In situ formation of the Aryl Silver Intermediate
-
In a reaction vessel under an inert atmosphere, dissolve 4-carboxyphenylboronic acid (1 equivalent) in methanol.
-
Add a solution of sodium hydroxide in methanol and stir.
-
Add silver(I) hexafluorophosphate (AgPF₆) and stir to form the aryl silver complex.
Step 2: Trifluoromethoxylation
-
In a separate vessel, prepare the trifluoromethoxide source.
-
Cool the aryl silver complex suspension to -30 °C.
-
Add the trifluoromethoxide source and an oxidant (e.g., F-TEDA-PF₆) in a mixture of THF and acetone.
-
Stir the reaction at low temperature for several hours.
-
Quench the reaction, and perform an aqueous workup.
-
Extract the product with an organic solvent, and purify by chromatography to obtain this compound.
Visualizing the Pathway
Caption: Silver-mediated trifluoromethoxylation.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Oxidation | Route 2: Sandmeyer Reaction | Route 3: Silver-Mediated |
| Starting Material | 4-(Trifluoromethoxy)toluene | 4-(Trifluoromethoxy)aniline | 4-Carboxyphenylboronic acid |
| Number of Steps | 1 | 3 | 1 (2-step, one-pot) |
| Typical Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Scalability | High | Moderate to High | Low to Moderate |
| Reagent Cost | Low | Low to Moderate | High |
| Reaction Conditions | High Temperature | Low to Moderate Temperature | Low Temperature |
| Key Hazards | Strong Oxidant (KMnO₄) | Unstable Diazonium Salt, Toxic Cyanides | Toxic Silver Salts, Expensive Reagents |
| Purification | Crystallization | Intermediate and Final Crystallization/Chromatography | Chromatography |
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the research or production campaign, including scale, purity requirements, cost considerations, and available equipment.
-
Route 1 (Oxidation) is highly recommended for large-scale, cost-effective production where the starting material is readily available. Its primary advantages are the single-step process and the use of inexpensive reagents.
-
Route 2 (Sandmeyer Reaction) offers a versatile and reliable laboratory-scale synthesis . The multi-step nature allows for greater control over purity. This route is particularly advantageous when 4-(trifluoromethoxy)aniline is a more accessible starting material than the corresponding toluene.
-
Route 3 (Silver-Mediated Trifluoromethoxylation) is best suited for small-scale synthesis in a research and development setting , especially when exploring novel analogues or when late-stage functionalization is desirable. While the yields may be moderate and the reagents costly, it provides a modern and milder alternative to classical trifluoromethoxylation methods.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and efficient synthetic strategy to meet their objectives.
References
- Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308–13310. [Link]
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
A Senior Scientist's Guide to Benchmarking 4-(Trifluoromethoxy)benzoic Acid-Based Materials
Introduction: Beyond the Halogens - The Rise of the Trifluoromethoxy Group in Drug Design
For decades, medicinal chemists have relied on a standard toolkit of functional groups to optimize the properties of drug candidates. Halogens, particularly chlorine, and the trifluoromethyl (-CF3) group have been workhorses for modulating electronics and lipophilicity. However, the pursuit of molecules with superior pharmacokinetic profiles has led to the increasing prominence of the trifluoromethoxy (-OCF3) group.[1][2] 4-(Trifluoromethoxy)benzoic acid serves as a critical building block for introducing this high-performance moiety.
This guide provides an in-depth performance benchmark of materials derived from this compound, primarily within the context of drug discovery. We will objectively compare its impact on key molecular properties against common structural analogs, supported by established physicochemical data and validated experimental protocols. The central thesis is that the -OCF3 group is not merely an alternative to a halogen or a -CF3 group, but a unique modulator that offers a distinct and often superior combination of properties crucial for developing next-generation therapeutics.[3]
Pillar 1: Unpacking the Physicochemical Drivers of Performance
The utility of a molecular building block is rooted in its intrinsic physicochemical properties. The trifluoromethoxy group exerts a profound influence on a molecule's acidity, lipophilicity, and metabolic stability. Understanding these foundational pillars is essential to predicting and interpreting its performance in complex biological systems.
Acidity (pKa): The Impact of a Potent Inductive Effect
The acidity of the carboxylic acid moiety is a direct reflection of the electronic nature of the para-substituent. Strong electron-withdrawing groups stabilize the conjugate base (carboxylate), resulting in a lower pKa (stronger acid). The -OCF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[4] Its effect on acidity is comparable to, and often slightly stronger than, the trifluoromethyl group.
Lipophilicity (LogP): A "Greasy" Shield
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of membrane permeability, solubility, and target binding.[5] While both -CF3 and -OCF3 groups significantly increase lipophilicity over non-fluorinated analogs, the trifluoromethoxy group does so to a greater extent.[1][4] This is because the oxygen atom's lone pairs are poorly available for hydrogen bonding due to the strong pull of the fluorine atoms, making the entire group behave as a highly lipophilic "shield."[6]
Comparative Physicochemical Properties
The following table summarizes key physicochemical data for this compound and its common structural analogs, providing a clear quantitative benchmark.
| Compound | Structure | Substituent | pKa (approx.) | LogP (Experimental) | Rationale for Performance Impact |
| Benzoic Acid | C_6_H_5_COOH | -H | 4.20[7][8] | 1.87[7][9] | Baseline reference for acidity and lipophilicity. |
| 4-Methylbenzoic Acid | CH_3_C_6_H_4_COOH | -CH_3 | 4.36[10] | 2.27[11][12] | Electron-donating methyl group decreases acidity and slightly increases lipophilicity. |
| 4-Chlorobenzoic Acid | ClC_6_H_4_COOH | -Cl | 3.98[13] | 2.65[14][15] | Inductive electron withdrawal increases acidity and lipophilicity. A common halogen bioisostere. |
| 4-(Trifluoromethyl)benzoic Acid | CF_3_C_6_H_4_COOH | -CF_3_ | 3.69 (Predicted)[16] | 2.56 (Predicted)[17] | Strong electron withdrawal significantly increases acidity. High lipophilicity. |
| This compound | CF_3_OC_6_H_4_COOH | -OCF_3_ | 3.56 (Predicted) | 3.20 [18] | Very strong electron withdrawal increases acidity beyond -CF3. Highest lipophilicity in the series, significantly impacting permeability. |
Note: pKa and LogP values can vary slightly based on experimental conditions. Predicted values are used where reliable experimental data is unavailable and are noted.
Pillar 2: Performance Benchmarking in Preclinical Assays
Physicochemical properties translate directly into performance in key preclinical assays that predict a drug's behavior in vivo. Here, we benchmark the expected performance of a hypothetical drug candidate where a simple phenyl ring is replaced with a this compound-derived amide.
Metabolic Stability: Resisting Enzymatic Attack
One of the most significant advantages conferred by the -OCF3 group is enhanced metabolic stability.[19] Aromatic methoxy groups (-OCH3) are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a process known as O-demethylation. This is often a major metabolic liability, leading to rapid clearance of a drug. The trifluoromethoxy group, by contrast, is exceptionally resistant to this enzymatic attack. The immense strength of the C-F bonds and the electron-poor nature of the carbon atom effectively "shield" the group from metabolism.[6]
Membrane Permeability: Leveraging Lipophilicity
A drug's ability to passively diffuse across cell membranes, such as the intestinal wall for oral absorption, is directly related to its lipophilicity. As demonstrated in the data table, the -OCF3 group provides the largest boost to LogP. This translates into superior performance in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive absorption. A material based on this compound is therefore expected to exhibit higher permeability than its -H, -Cl, or -CF3 counterparts, assuming passive diffusion is the primary mechanism of transport.[20][21]
Pillar 3: Validated Experimental Protocols for Benchmarking
To ensure trustworthiness and reproducibility, performance claims must be backed by robust experimental design. The following protocols are standard, self-validating methods for assessing the key performance parameters discussed.
Protocol 1: In Vitro Microsomal Stability Assay
This assay determines a compound's susceptibility to metabolism by liver enzymes.
-
Objective: To determine the rate of disappearance (metabolism) of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.[22][23][24]
-
Causality: A slow rate of disappearance indicates high metabolic stability, predicting a longer half-life in vivo.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound stock (e.g., 10 mM in DMSO)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for stopping the reaction)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Self-Validation System:
-
Positive Control: A compound known to be rapidly metabolized (e.g., Midazolam, Dextromethorphan) to ensure the microsomes and cofactor are active.[1][2]
-
Negative Control (Minus Cofactor): An incubation performed without the NADPH cofactor to check for non-enzymatic degradation or chemical instability of the test compound.[22]
-
Blank Control: A reaction with all components except the test compound to identify any interfering peaks during analysis.[22]
-
-
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.
-
Pre-incubation: Add the microsomal solution to wells of a 96-well plate. Add the test compound working solution to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is Time 0.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[22]
-
Termination & Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to predict passive membrane permeability.
-
Objective: To measure the rate at which a compound diffuses from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[20][21]
-
Causality: High permeability in PAMPA suggests good potential for passive absorption in the gastrointestinal tract or penetration of the blood-brain barrier.
-
Materials:
-
PAMPA plate system (a 96-well filter plate as the 'donor' and a 96-well 'acceptor' plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Test compound stock (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
-
-
Self-Validation System:
-
High Permeability Control: A compound known to be highly permeable (e.g., Testosterone).
-
Low Permeability Control: A compound known to be poorly permeable (e.g., Atenolol).
-
Membrane Integrity Control: Lucifer yellow is often included to ensure the artificial membrane was cast correctly and has no leaks.
-
-
Step-by-Step Methodology:
-
Membrane Coating: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (PBS, pH 7.4). Some protocols add a small amount of DMSO to aid solubility.
-
Prepare Donor Plate: Prepare solutions of the test compounds and controls at a known concentration (e.g., 200 µM) in the buffer. Add these solutions to the coated wells of the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.[25]
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the known parameters of the system (well area, incubation time, volumes).
-
Conclusion and Future Outlook
The evidence presented in this guide demonstrates that this compound is a premier building block for imparting superior drug-like properties. Its ability to simultaneously enhance lipophilicity and metabolic stability while maintaining strong electron-withdrawing character gives it a distinct advantage over traditional analogs like 4-chlorobenzoic acid and even the widely used 4-(trifluoromethyl)benzoic acid. For researchers, scientists, and drug development professionals, the strategic incorporation of the -OCF3 moiety represents a validated and powerful strategy for overcoming common pharmacokinetic challenges. As synthetic methodologies for fluorination continue to advance, the application of this compound and related materials is poised to expand, paving the way for more robust and effective therapeutic agents.
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Slideshare. PAMPA permeability assay. [Link]
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
- Cyprotex. Microsomal Stability. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethoxy)benzoic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount, not only for regulatory compliance but also for the well-being of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Trifluoromethoxy)benzoic acid, moving beyond mere compliance to foster a deeper understanding of the "why" behind each procedure.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a solid organic compound that presents moderate health risks upon exposure.
According to its Safety Data Sheet (SDS), it is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] It is crucial to note that this compound is not flammable.[1] However, it is incompatible with strong bases and oxidizing agents.[1][2] Thermal decomposition of this substance can generate hazardous gases, including carbon oxides and hydrogen fluoride.[1]
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact. | Chemical-resistant gloves (e.g., nitrile), lab coat.[1][2][4] |
| Eye Irritant | Causes serious eye irritation. | Splash goggles or safety glasses with side shields.[1][2][5] |
| Respiratory Irritant | May cause respiratory irritation if inhaled as dust. | Work in a well-ventilated area or a chemical fume hood.[1][3][4] |
The Disposal Decision Workflow: A Step-by-Step Approach
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste. This workflow is designed to ensure that all waste streams are handled safely and in accordance with regulatory guidelines.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and compliance. The following steps provide a comprehensive guide for the disposal of this compound in a laboratory setting.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[6][7]
-
Solid Waste:
-
Pure Compound: Unused or expired this compound should be collected in a designated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Contaminated Materials: Items such as weighing paper, gloves, and paper towels contaminated with this compound should be placed in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
Container Management and Labeling
All hazardous waste containers must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[8][9]
-
Container Condition: Waste containers must be in good condition, compatible with the chemical waste, and always kept closed except when adding waste.[8][10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").[4][10] If it is a mixed waste, all components must be listed.
Storage in Satellite Accumulation Areas
Laboratories are considered satellite accumulation areas for hazardous waste.
-
Location: Store sealed and labeled waste containers in a designated, secondary containment bin within the laboratory.
-
Accumulation Limits: Be aware of the volume and time limits for waste accumulation as specified by the EPA and your institution's EHS department.[9]
Final Disposal Procedure
The recommended final disposal method for this compound is incineration.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[6]
-
Incineration: The waste will be transported to a licensed facility for incineration, which should be equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products like hydrogen fluoride.[1]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Minor Spills:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2][3] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical component of responsible laboratory management. By understanding the chemical's hazards, adhering to the detailed disposal protocols, and being prepared for emergencies, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety is not just a regulatory requirement; it is a fundamental aspect of scientific excellence.
References
- Synquest Labs. (n.d.). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet.
- Australia Pacific LNG. (2016, May 26). 4-(Trifluoromethyl)
- Fisher Scientific. (2025, December 22). 4-(Trifluoromethoxy)
- Sigma-Aldrich. (n.d.). This compound 96%.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Thermo Fisher Scientific. (2025, September 22). 2-(Trifluoromethoxy)
- Fisher Scientific. (2024, March 30). 3-Fluoro-4-(trifluoromethyl)
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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A Senior Application Scientist's Guide to Handling 4-(Trifluoromethoxy)benzoic Acid
As drug development professionals, our work demands both innovation and an unwavering commitment to safety. Handling specialized reagents like 4-(Trifluoromethoxy)benzoic acid (CAS No. 330-12-1), a key building block in pharmaceuticals and agrochemicals, requires a nuanced understanding of its properties to ensure operational safety and experimental integrity[1]. This guide moves beyond a simple checklist, providing a procedural and scientific framework for its safe handling, grounded in established safety protocols.
Immediate Safety Profile: Understanding the Risks
This compound is classified as a hazardous substance, and a clear understanding of its risks is the foundation of safe handling. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation[2][3].
-
Serious Eye Irritation (H319): The compound can cause significant, serious irritation if it comes into contact with the eyes[2][3].
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols may lead to respiratory tract irritation[2][3].
These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Protective Measures: Your Essential PPE Toolkit
The selection of PPE is not a matter of preference but a scientifically mandated requirement based on the known hazards.
Respiratory Protection: A Non-Negotiable First Line of Defense
When handling the solid, powdered form of this acid, the primary risk is the inhalation of fine particles, which may cause respiratory irritation[2][4].
-
Engineering Control: Always handle the solid material within a certified chemical fume hood or a ventilated enclosure to minimize ambient dust.
-
Required PPE: A NIOSH-approved N95 dust mask or equivalent respirator is essential to prevent inhalation of airborne particulates[2].
Causality Explained: The trifluoromethoxy group contributes to the molecule's utility but also dictates its physical properties. As a solid, it can easily become airborne during weighing and transfer. A standard surgical mask is insufficient; only a properly fitted N95-rated respirator can effectively filter these fine particles.
Eye and Face Protection: Shielding from Serious Injury
Given the H319 classification for serious eye irritation, robust eye protection is mandatory[3].
-
Required PPE: Chemical safety goggles that conform to NIOSH (US) or EN166 (EU) standards are required at all times[5]. When there is a significant risk of splashing, a face shield should be worn in addition to goggles[4].
Causality Explained: Accidental splashing during the preparation of solutions or an unexpected reaction can propel the chemical toward the face. Goggles provide a seal around the eyes, protecting from both direct splashes and airborne dust, a feature standard safety glasses lack.
Hand and Body Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation (H315), appropriate gloves and lab attire are critical[3][5].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them for any defects before each use[5]. The proper technique for removing gloves—without touching the outer surface—is a critical skill to prevent cross-contamination[5].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider impervious or chemical-resistant clothing[5]. Closed-toe shoes are mandatory in any laboratory setting[6].
Causality Explained: The skin is a primary route of exposure. Chemical-resistant gloves provide a necessary barrier. It is crucial to understand that no glove material offers indefinite protection; therefore, gloves should be changed immediately if contamination is suspected.
Operational and Disposal Plan: From Benchtop to Waste Stream
A comprehensive safety plan extends from initial handling to final disposal. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Required Engineering Control | Minimum PPE | Scientific Rationale |
| Weighing/Transfer of Solid | Chemical Fume Hood | N95 Respirator, Chemical Safety Goggles, Nitrile Gloves, Lab Coat | Prevents inhalation of irritating dust and protects against eye/skin contact from airborne particles[2][4]. |
| Solution Preparation | Chemical Fume Hood | Chemical Safety Goggles, Nitrile Gloves, Lab Coat | Minimizes exposure to vapors and protects against splashes during dissolution[5]. |
| Running Reaction/Workup | Chemical Fume Hood | Chemical Safety Goggles (Face shield if splash risk is high), Nitrile Gloves, Lab Coat | Protects against potential splashes from the reaction vessel and exposure to the compound in solution[3][4]. |
| Handling Contaminated Waste | Ventilated Area | Chemical Safety Goggles, Nitrile Gloves, Lab Coat | Ensures protection during the packaging and transport of hazardous waste for disposal[7]. |
Spill and Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention[3][4].
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice[3][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention[3][4].
-
Spill Cleanup: For small spills, use an appropriate absorbent material and sweep it into a suitable, labeled container for disposal. Avoid generating dust[4][5]. Ensure you are wearing all appropriate PPE during cleanup.
Disposal Plan
All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), is considered hazardous.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[3][7].
-
Never dispose of this chemical down the drain[5]. Contaminated gloves must be disposed of as hazardous waste according to good laboratory practices[5].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- Australia Pacific LNG. (2016, May 26). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. URL
- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem. URL
- Sigma-Aldrich. (n.d.). This compound 96%. URL
- Fisher Scientific. (2025, December 22). Safety Data Sheet: this compound. URL
- SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. URL
- Chem-Impex International, Inc. (n.d.). This compound. URL
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-(Trifluoromethoxy)benzoic acid. URL
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. URL
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid 98%. URL
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)benzoic acid. URL
- Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. URL
- ChemicalBook. (2025, July 5). 4-(Trifluoromethyl)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
